Product packaging for Pregnanetriol(Cat. No.:CAS No. 1098-45-9)

Pregnanetriol

Cat. No.: B129160
CAS No.: 1098-45-9
M. Wt: 336.5 g/mol
InChI Key: SCPADBBISMMJAW-UHHUKTEYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is an inactive metabolite of progesterone and a key biochemical marker in steroid metabolism research . It is primarily formed from 17-Hydroxyprogesterone (17-OHP) and its measurement is crucial for investigating disorders of adrenal steroidogenesis, particularly Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency . In this condition, a deficiency in the 21-hydroxylase enzyme leads to an accumulation of 17-OHP, which is then shunted into the production of androgens and metabolized to this compound, causing elevated levels that can be detected in urine . This makes this compound a critical indicator for diagnosing and monitoring the effectiveness of glucocorticoid treatment in 21-hydroxylase deficiency . Historically, elevated levels of this compound in amniotic fluid were also used for the prenatal diagnosis of CAH . Beyond 21-hydroxylase deficiency, the analysis of this compound, especially when measured alongside steroids like 5-pregnenetriol, helps distinguish between different forms of CAH, such as 3β-hydroxysteroid dehydrogenase deficiency . In clinical research settings, this compound is most commonly measured in 24-hour urine collections, though first-morning urine spot tests are also utilized for non-invasive monitoring . Its role extends to broader research areas, including the study of prostate cancer metabolomics and the impact of physiological stressors like night shifts on steroid hormone profiles . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36O3 B129160 Pregnanetriol CAS No. 1098-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPADBBISMMJAW-UHHUKTEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911364
Record name Pregnanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098-45-9, 13933-75-0
Record name Pregnanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1098-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregnanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001098459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1098-45-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregnanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-β-pregnane-3-α,17-α,20-α-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (20R)-5α-pregnane-3α,17,20-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREGNANE-3,17,20-TRIOL, (3.ALPHA.,5.BETA.,20S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43822S61TB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Pregnanetriol Synthesis Pathway in the Adrenal Glands

This technical guide provides a comprehensive overview of the this compound synthesis pathway within the adrenal glands. It details the enzymatic steps, relevant quantitative data, and experimental protocols for the analysis of key metabolites, presented in a format tailored for research and development applications.

Introduction to Adrenal Steroidogenesis and this compound

The adrenal cortex is a primary site of steroid hormone synthesis, a complex process known as steroidogenesis. This intricate network of enzymatic reactions converts cholesterol into a variety of essential hormones, including glucocorticoids, mineralocorticoids, and adrenal androgens. This compound (5β-pregnane-3α,17α,20α-triol) is an inactive metabolite of 17α-hydroxyprogesterone (17-OHP), a crucial intermediate in the synthesis of cortisol.[1][2] While present in small amounts under normal physiological conditions, the levels of this compound, typically measured in urine, can serve as a significant biomarker for disruptions in the steroidogenesis pathway, most notably in congenital adrenal hyperplasia (CAH).[1]

The this compound Synthesis Pathway

The synthesis of this compound is intrinsically linked to the cortisol production pathway. The process begins with the conversion of cholesterol to pregnenolone, the common precursor for all steroid hormones.[3][4][5]

Formation of 17α-Hydroxyprogesterone (17-OHP)

The direct precursor to this compound is 17-OHP, which is synthesized through the following key enzymatic steps:

  • Cholesterol to Pregnenolone: The rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (P450scc, encoded by the CYP11A1 gene) , located in the inner mitochondrial membrane.[3][4]

  • Pregnenolone to Progesterone and 17α-Hydroxypregnenolone: Pregnenolone can then be metabolized via two primary pathways:

    • Conversion to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD) .[3][6]

    • Conversion to 17α-hydroxypregnenolone by 17α-hydroxylase (a component of CYP17A1) .[3][6]

  • Formation of 17-OHP: 17-OHP is subsequently formed from either progesterone (via 17α-hydroxylase) or 17α-hydroxypregnenolone (via 3β-HSD).[6][7]

Conversion of 17-OHP to this compound

Under normal physiological conditions, 17-OHP is efficiently converted to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2) .[1][8] However, in cases of 21-hydroxylase deficiency, a common cause of CAH, 17-OHP accumulates in the adrenal glands.[1][8] This excess 17-OHP is then shunted into an alternative metabolic pathway, leading to the formation of this compound, which is subsequently excreted in the urine.[1] Elevated levels of this compound are therefore a hallmark of 21-hydroxylase deficiency.[8]

Visualization of the this compound Synthesis Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the core enzymatic steps in the synthesis of this compound from cholesterol.

Pregnanetriol_Synthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (P450scc) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone CYP17A1 (17α-hydroxylase) Hydroxyprogesterone 17α-Hydroxyprogesterone (17-OHP) Progesterone->Hydroxyprogesterone CYP17A1 (17α-hydroxylase) Hydroxypregnenolone->Hydroxyprogesterone 3β-HSD Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 (21-hydroxylase) This compound This compound Hydroxyprogesterone->this compound Metabolic Conversion (accumulates in CYP21A2 deficiency) Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 (11β-hydroxylase)

Caption: this compound synthesis pathway from cholesterol in the adrenal glands.

Quantitative Data

The following table summarizes key quantitative data related to this compound and its precursor, 17-OHP.

AnalyteMatrixPopulationNormal RangeCitation(s)
This compound UrineFemales (0-5 years)< 0.1 mg/24 hours[9]
UrineFemales (6-9 years)< 0.3 mg/24 hours[9]
UrineFemales (10-15 years)0.1 - 0.6 mg/24 hours[9]
UrineFemales (≥16 years)0 - 1.4 mg/24 hours[9]
UrineMales (0-5 years)< 0.1 mg/24 hours[9]
UrineMales (6-9 years)< 0.3 mg/24 hours[9]
UrineMales (10-15 years)0.2 - 0.6 mg/24 hours[9]
UrineMales (≥16 years)0.2 - 2.0 mg/24 hours[9]
17-OH Progesterone SerumMales25 - 200 ng/dL[7]
SerumFemales (Follicular)15 - 70 ng/dL[7]
SerumFemales (Luteal)35 - 300 ng/dL[7]

Experimental Protocols

Accurate quantification of this compound and its precursors is critical for both research and clinical diagnostics. The following are generalized methodologies for their measurement.

Measurement of Urinary this compound

Urinary this compound levels are a reliable indicator of adrenal steroidogenesis, particularly in the diagnosis and monitoring of CAH.[9]

  • Sample Collection: A 24-hour urine collection is the standard method for this compound measurement.[9] First morning urine samples can also be utilized and have shown significant correlation with 24-hour collections, offering a more practical alternative for monitoring.[10]

  • Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Hydrolysis: Urinary steroid conjugates are enzymatically hydrolyzed using β-glucuronidase/arylsulfatase to release the free steroids.

    • Extraction: The hydrolyzed sample is subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids.

    • Derivatization: The extracted steroids are derivatized, typically through oximation and silylation, to improve their volatility and thermal stability for GC analysis.

    • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their retention times and identified and quantified based on their mass spectra.

  • Data Analysis: this compound levels are typically reported as mass per 24 hours (e.g., mg/24 hours) or normalized to creatinine concentration (e.g., mg/g Cr) to account for variations in urine dilution.[10][11]

Measurement of Serum 17α-Hydroxyprogesterone (17-OHP)

Serum 17-OHP is a direct precursor to this compound and a key biomarker for 21-hydroxylase deficiency.

  • Sample Collection: A serum or EDTA plasma sample is collected via venipuncture.[7] For monitoring treatment, samples may be collected at specific time points relative to medication administration.[10]

  • Patient Preparation: Patients should ideally discontinue any corticosteroid, ACTH, estrogen, or gonadotropin medications for at least 48 hours prior to sample collection, if clinically feasible.[7]

  • Methodology: Immunoassay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    • Immunoassay: Enzyme-linked immunosorbent assays (ELISAs) are widely used for routine clinical measurement of 17-OHP.[7][11] These assays utilize specific antibodies to detect and quantify the hormone.

    • LC-MS/MS: This method offers higher specificity and sensitivity compared to immunoassays and is considered the gold standard.

      • Sample Preparation: Serum or plasma proteins are precipitated, and the supernatant containing the steroids is collected.

      • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph to separate 17-OHP from other steroids.

      • Mass Spectrometric Detection: The separated 17-OHP is ionized and detected by a tandem mass spectrometer, which provides highly specific and sensitive quantification.[11]

  • Data Analysis: Serum 17-OHP concentrations are typically reported in ng/dL or nmol/L.

The provided information offers a foundational understanding of the this compound synthesis pathway, its quantification, and its significance in the context of adrenal steroidogenesis research and clinical applications. For specific experimental applications, further optimization and validation of the described protocols are recommended.

References

An In-depth Technical Guide to 5β-Pregnane-3α,17α,20α-triol: Discovery and Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the discovery, chemical structure, and metabolic pathway of 5β-pregnane-3α,17α,20α-triol, a significant steroid metabolite. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols from seminal studies, quantitative data, and visualizations of relevant biochemical pathways.

Discovery and Historical Context

5β-Pregnane-3α,17α,20α-triol, also known as pregnanetriol, was first isolated in 1937 by G. C. Butler and G. F. Marrian from the urine of women with the adrenogenital syndrome, a condition now known as congenital adrenal hyperplasia (CAH). This discovery marked a pivotal moment in steroid biochemistry, linking a specific urinary steroid metabolite to a clinical disorder. Later, in 1953, R. I. Cox and G. F. Marrian successfully isolated the same compound from the urine of normal men, establishing its presence as a normal, albeit minor, constituent of human urine.

The initial investigations into this compound were instrumental in unraveling the complex pathways of steroid hormone metabolism. Its elevated excretion in patients with CAH, particularly the form caused by 21-hydroxylase deficiency, established it as a key biomarker for the diagnosis and monitoring of this condition. These early studies laid the groundwork for understanding the pathophysiology of adrenal disorders and the development of diagnostic steroid profiling.

Chemical Structure and Properties

5β-Pregnane-3α,17α,20α-triol is a C21 steroid characterized by a pregnane backbone with hydroxyl groups at the 3α, 17α, and 20α positions, and a 5β configuration. This specific stereochemistry is crucial for its biological properties and metabolic fate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5β-pregnane-3α,17α,20α-triol.

PropertyValueReference
Chemical Formula C₂₁H₃₆O₃[1]
Molecular Weight 336.51 g/mol [1]
CAS Number 1098-45-9[1]
Melting Point 238-240 °C
Appearance White crystalline solid
Solubility Soluble in ethanol, acetone, and chloroform; sparingly soluble in ether; insoluble in water.
Stereochemistry

The stereochemical configuration of 5β-pregnane-3α,17α,20α-triol is defined by the orientation of the hydrogen atom at carbon 5 (β-configuration, cis to the methyl groups at C10 and C13) and the hydroxyl groups at carbons 3, 17, and 20 (α-configurations). This specific arrangement of functional groups is a result of the enzymatic reactions in its metabolic pathway.

Metabolic Pathway

5β-Pregnane-3α,17α,20α-triol is a downstream metabolite of 17α-hydroxyprogesterone. Its formation involves a series of reduction reactions catalyzed by specific enzymes, primarily in the liver.

metabolic_pathway 17α-Hydroxyprogesterone 17α-Hydroxyprogesterone 5β-Pregnane-3,17-dione-20α-ol 5β-Pregnane-3,17-dione-20α-ol 17α-Hydroxyprogesterone->5β-Pregnane-3,17-dione-20α-ol 5β-reductase 5β-Pregnane-3α,17α-diol-20-one 5β-Pregnane-3α,17α-diol-20-one 5β-Pregnane-3,17-dione-20α-ol->5β-Pregnane-3α,17α-diol-20-one 3α-hydroxysteroid dehydrogenase 5β-Pregnane-3α,17α,20α-triol 5β-Pregnane-3α,17α,20α-triol 5β-Pregnane-3α,17α-diol-20-one->5β-Pregnane-3α,17α,20α-triol 20α-hydroxysteroid dehydrogenase

Caption: Metabolic pathway of 5β-pregnane-3α,17α,20α-triol.

The key enzymatic steps are:

  • 5β-reduction: The enzyme 5β-reductase (AKR1D1) reduces the double bond between carbons 4 and 5 of 17α-hydroxyprogesterone, creating the characteristic 5β-configuration.

  • 3α-reduction: A 3α-hydroxysteroid dehydrogenase then reduces the ketone group at carbon 3 to a hydroxyl group with an α-orientation.

  • 20α-reduction: Finally, a 20α-hydroxysteroid dehydrogenase reduces the ketone group at carbon 20 to a hydroxyl group with an α-orientation, yielding 5β-pregnane-3α,17α,20α-triol.

Experimental Protocols

This section details the methodologies employed in the historical isolation and modern analysis of 5β-pregnane-3α,17α,20α-triol.

Historical Isolation from Urine (Adapted from Cox and Marrian, 1953)

This protocol outlines the general steps used in the mid-20th century for the isolation of this compound from urine, a labor-intensive process that laid the foundation for steroid analysis.

experimental_workflow cluster_extraction Extraction and Hydrolysis cluster_purification Purification cluster_analysis Analysis Urine Collection Urine Collection Acid Hydrolysis Acid Hydrolysis Urine Collection->Acid Hydrolysis Pooled urine Solvent Extraction Solvent Extraction Acid Hydrolysis->Solvent Extraction Hydrolyzed urine Alumina Column Chromatography Alumina Column Chromatography Solvent Extraction->Alumina Column Chromatography Crude extract Crystallization Crystallization Alumina Column Chromatography->Crystallization Partially purified fractions Melting Point Determination Melting Point Determination Crystallization->Melting Point Determination Crystalline product Chemical Derivatization and Analysis Chemical Derivatization and Analysis Crystallization->Chemical Derivatization and Analysis Crystalline product

References

The Interplay of 17-Hydroxyprogesterone and Pregnanetriol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the metabolic relationship, analytical methodologies, and clinical significance of 17-hydroxyprogesterone and its urinary metabolite, pregnanetriol.

This technical guide provides a comprehensive overview of the critical relationship between 17-hydroxyprogesterone (17-OHP) and this compound, designed for researchers, scientists, and professionals in drug development. This document delves into the biochemical pathways, analytical methods for quantification, and the clinical implications of their measurement, with a particular focus on congenital adrenal hyperplasia (CAH).

The Metabolic Link: From Precursor to Metabolite

17-hydroxyprogesterone is a crucial intermediate in the biosynthesis of steroid hormones, primarily produced in the adrenal glands and gonads.[1] It is derived from progesterone and 17-hydroxypregnenolone and serves as a precursor for the synthesis of cortisol. The conversion of 17-OHP to 11-deoxycortisol is a critical step in the cortisol production pathway, catalyzed by the enzyme 21-hydroxylase (CYP21A2).[2][3]

This compound (5β-pregnane-3α,17α,20α-triol) is an inactive urinary metabolite of 17-OHP.[2] Under normal physiological conditions, the conversion of 17-OHP to this compound is a minor metabolic route. However, in conditions where the activity of 21-hydroxylase is impaired, such as in congenital adrenal hyperplasia, 17-OHP accumulates and is shunted towards alternative metabolic pathways, leading to a significant increase in the production and urinary excretion of this compound.[2] This makes both 17-OHP and this compound key biomarkers for the diagnosis and management of 21-hydroxylase deficiency.[2][4]

Beyond this compound, 17-OHP can be metabolized to other compounds, including 17-hydroxypregnanolone and 11-oxothis compound.[5] In cases of 21-hydroxylase deficiency, the levels of all three metabolites are typically elevated.[5] Furthermore, 17-OHP can be converted to androstenedione, contributing to the androgen excess seen in CAH.[6] An alternative "backdoor" pathway for androgen synthesis, starting from 17-hydroxyprogesterone, has also been described.[7]

Steroidogenesis Pathway of 17-Hydroxyprogesterone Figure 1: Simplified Steroidogenesis Pathway of 17-Hydroxyprogesterone Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-Hydroxypregnenolone 17-Hydroxypregnenolone Pregnenolone->17-Hydroxypregnenolone 17α-hydroxylase 17-Hydroxyprogesterone 17-Hydroxyprogesterone Progesterone->17-Hydroxyprogesterone 17α-hydroxylase 17-Hydroxypregnenolone->17-Hydroxyprogesterone 3β-HSD 11-Deoxycortisol 11-Deoxycortisol 17-Hydroxyprogesterone->11-Deoxycortisol 21-hydroxylase (CYP21A2) Androstenedione Androstenedione 17-Hydroxyprogesterone->Androstenedione 17,20-lyase This compound This compound 17-Hydroxyprogesterone->this compound Metabolism (Increased in 21-hydroxylase deficiency) Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-hydroxylase

Caption: Simplified steroidogenesis pathway highlighting the central role of 17-hydroxyprogesterone.

Quantitative Data Summary

The following tables summarize the reference ranges for serum 17-hydroxyprogesterone and urinary this compound in various populations, as well as typical values observed in pathological conditions. It is important to note that reference ranges can vary between laboratories due to differences in methodology.

Table 1: Reference Ranges for Serum 17-Hydroxyprogesterone

PopulationAgeValue (ng/dL)
Infants >24 hours old<400-600
Prepubertal Children -<100
Adult Males -<220
Adult Females Follicular Phase15-70
Luteal Phase35-300
Postmenopausal<51
Congenital Adrenal Hyperplasia (CAH) Infants2,000-40,000
Adults (non-classical)>200

Data sourced from multiple references.[1][8]

Table 2: Reference Ranges for Urinary this compound

PopulationAgeValue (mg/24 hours)
Normal Adrenocortical Function Adults0.13 - 1.0

Data sourced from Rupa Health.[2]

Table 3: Correlation of First Morning Urinary this compound and Serum 17-Hydroxyprogesterone in 21-Hydroxylase Deficiency

ParameterValueCorrelation Coefficient (r)
First Morning Urinary this compound (PT)0.10-56.1 mg/gCr\multirow{2}{*}{0.87 (p<0.01)}
First Morning Serum 17-OHP (before medication)-

Data from a study on patients with 21-hydroxylase deficiency.[9]

Experimental Protocols

Accurate quantification of 17-OHP and this compound is crucial for clinical diagnosis and research. The following sections detail the methodologies for the most common analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum 17-Hydroxyprogesterone

LC-MS/MS is considered the gold standard for 17-OHP measurement due to its high specificity and sensitivity, which minimizes cross-reactivity with other steroids.[10]

Sample Preparation:

  • Aliquoting: Transfer 200 µL of serum, calibrators, or quality control samples into extraction tubes.

  • Internal Standard Spiking: Add an internal standard, such as 17-OHP-D4, to all tubes to correct for extraction losses and matrix effects.

  • Liquid-Liquid Extraction: Add 1 mL of methyl t-butyl ether (MTBE) to each tube. Vortex vigorously to ensure thorough mixing and extraction of the steroids into the organic phase.

  • Phase Separation: Centrifuge the tubes to separate the aqueous and organic layers.

  • Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solution of water and methanol (1:1) for injection into the LC-MS/MS system.[11]

LC-MS/MS Parameters:

  • Chromatographic Separation: Utilize a C18 analytical column to separate 17-OHP from other endogenous compounds. A gradient elution with mobile phases such as water with 0.1% formic acid and methanol is commonly employed.

  • Ionization: Atmospheric pressure chemical ionization (APCI) in positive ion mode is often preferred for 17-OHP analysis as it is less susceptible to matrix effects compared to electrospray ionization (ESI).

  • Mass Spectrometry: Operate the tandem mass spectrometer in Selected Reaction Monitoring (SRM) mode. The precursor and product ions for 17-OHP and its deuterated internal standard are monitored for quantification and confirmation. For example, a transition of m/z 331.3 > 97.1 can be used for 17-OHP.[10][11]

LCMSMS_Workflow Figure 2: General Workflow for LC-MS/MS Analysis of 17-OHP cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Serum_Sample Serum Sample (200 µL) Spike_IS Spike with Internal Standard (17-OHP-D4) Serum_Sample->Spike_IS LLE Liquid-Liquid Extraction (MTBE) Spike_IS->LLE Dry_Down Evaporate to Dryness LLE->Dry_Down Reconstitute Reconstitute in H2O:Methanol Dry_Down->Reconstitute Injection Inject into LC-MS/MS Reconstitute->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Ionization (APCI) Chromatography->Ionization Detection Mass Spectrometry (SRM) Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Quantification

Caption: A typical experimental workflow for the quantification of 17-OHP in serum by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

GC-MS is a robust method for the analysis of urinary steroid profiles, including this compound.

Sample Preparation:

  • Enzymatic Hydrolysis: Urinary steroids are primarily excreted as glucuronide and sulfate conjugates. Therefore, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is necessary to cleave these conjugates and release the free steroids.

  • Solid-Phase Extraction (SPE): The hydrolyzed urine sample is passed through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the steroids.

  • Derivatization: To increase their volatility and improve their chromatographic properties, the extracted steroids are derivatized. A common method is oximation followed by silylation to form methyloxime-trimethylsilyl (MO-TMS) ethers.

  • Extraction: The derivatized steroids are then extracted into an organic solvent.[12]

GC-MS Parameters:

  • Gas Chromatography: A capillary column with a non-polar stationary phase is used for the separation of the steroid derivatives. A temperature gradient program is employed to elute the compounds based on their boiling points.

  • Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Full scan mode can be used for profiling, while selected ion monitoring (SIM) mode provides higher sensitivity for targeted quantification of specific steroids like this compound.[12]

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum 17-Hydroxyprogesterone

ELISA is a high-throughput method commonly used for screening purposes. However, it can be prone to cross-reactivity with other structurally similar steroids.

Protocol Overview (Competitive ELISA):

  • Coating: Microtiter plate wells are pre-coated with a polyclonal antibody specific to 17-OHP.

  • Sample and Standard Addition: A fixed amount of enzyme-conjugated 17-OHP and the serum sample or standards are added to the wells. The 17-OHP in the sample competes with the enzyme-conjugated 17-OHP for binding to the antibody.

  • Incubation: The plate is incubated to allow for the binding reaction to reach equilibrium.

  • Washing: The wells are washed to remove any unbound components.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the bound conjugate to produce a colored product.

  • Color Development and Measurement: The intensity of the color is inversely proportional to the concentration of 17-OHP in the sample. The absorbance is read using a microplate reader.

  • Quantification: A standard curve is generated using known concentrations of 17-OHP, and the concentration in the unknown samples is determined by interpolation from this curve.[13][14]

Logical_Relationship Figure 3: Diagnostic Logic for Elevated 17-OHP Start Elevated Serum 17-Hydroxyprogesterone Is21HydroxylaseDeficient 21-Hydroxylase Activity Impaired? Start->Is21HydroxylaseDeficient Increasedthis compound Increased Conversion to This compound Is21HydroxylaseDeficient->Increasedthis compound Yes NormalMetabolism Normal Cortisol Production Pathway Is21HydroxylaseDeficient->NormalMetabolism No ElevatedUrinarythis compound Elevated Urinary This compound Excretion Increasedthis compound->ElevatedUrinarythis compound CAH_Diagnosis Diagnosis of Congenital Adrenal Hyperplasia (CAH) ElevatedUrinarythis compound->CAH_Diagnosis

Caption: The logical relationship between elevated 17-OHP and the diagnostic utility of this compound.

Conclusion

The metabolic relationship between 17-hydroxyprogesterone and this compound is of paramount importance in the field of endocrinology and clinical chemistry. Understanding this relationship, coupled with the application of robust and specific analytical methodologies, is essential for the accurate diagnosis and monitoring of congenital adrenal hyperplasia and other disorders of steroidogenesis. This guide provides a foundational resource for researchers and drug development professionals working with these critical biomarkers, offering insights into their biochemical significance and the technical aspects of their quantification. The continued development and refinement of analytical techniques will further enhance our understanding of steroid metabolism and improve patient care.

References

The Overlooked Metabolite: A Technical Guide to Pregnanetriol's Putative Role in Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin resistance, dyslipidemia, and hypertension, represents a significant global health challenge. While the roles of major steroid hormones like cortisol and androgens in metabolic dysregulation are well-established, the contributions of their intermediary metabolites remain largely unexplored. This technical guide synthesizes the current, albeit indirect, evidence implicating pregnanetriol, a downstream metabolite of 17-hydroxyprogesterone (17-OHP), in the pathophysiology of metabolic syndrome. We present a comprehensive overview of the metabolic pathways, summarize the quantitative data linking 17-OHP to metabolic derangements, detail relevant experimental protocols, and propose a research framework to elucidate the direct role of this compound. This document serves as a foundational resource for researchers and drug development professionals seeking to investigate novel steroidogenic pathways in metabolic disease.

Introduction: The Steroid Metabolome and Metabolic Disease

The steroidogenic pathway is a complex network of enzymatic reactions that convert cholesterol into a variety of biologically active hormones. Dysregulation of this pathway is a known contributor to numerous pathologies, including metabolic syndrome. While end-products like cortisol have been the primary focus of research, the biological activities and diagnostic potential of intermediary metabolites are increasingly being recognized.

This compound (5β-pregnane-3α,17α,20α-triol) is an inactive urinary metabolite of progesterone, formed via the precursor 17-hydroxyprogesterone (17-OHP).[1][2][3] Historically, its clinical significance has been confined to the diagnosis and management of congenital adrenal hyperplasia (CAH), a genetic disorder characterized by enzyme deficiencies in the cortisol synthesis pathway.[1][4][5] In CAH, particularly 21-hydroxylase deficiency, the block in cortisol production leads to an accumulation of 17-OHP, which is subsequently metabolized to this compound, resulting in elevated urinary excretion.[1][5]

However, emerging evidence directly linking elevated 17-OHP with features of metabolic syndrome necessitates a re-evaluation of its downstream metabolites, including this compound. This guide will explore the hypothesis that this compound, as a direct metabolic fate of 17-OHP, may serve as a valuable biomarker or even a participant in the complex pathophysiology of metabolic syndrome.

The 17-Hydroxyprogesterone-Metabolic Syndrome Axis

Direct evidence for this compound's role in metabolic syndrome is currently sparse. Therefore, we must first examine the robust data implicating its immediate precursor, 17-OHP.

17-OHP and Insulin Resistance

Multiple lines of evidence suggest a strong positive correlation between circulating 17-OHP levels and insulin resistance. A study on patients with type 2 diabetes mellitus (T2DM) demonstrated that elevated hepatic concentrations of 17-OHP were a feature of the disease.[6] Furthermore, univariate regression analysis in this cohort revealed significant positive correlations between plasma 17-OHP levels and key markers of insulin resistance.[6] Exogenous administration of a 17-OHP analog, 17-α hydroxyprogesterone caproate, has been shown to increase blood glucose levels and reduce insulin tolerance in animal models.[6] This aligns with findings from meta-analyses indicating that pregnant women receiving 17-α hydroxyprogesterone caproate have a significantly increased risk of developing gestational diabetes mellitus (GDM).[6][7]

17-OHP and Dyslipidemia

The same study that linked 17-OHP to insulin resistance also found a positive correlation between plasma 17-OHP levels and plasma triglyceride (TG) levels, a key component of the dyslipidemia observed in metabolic syndrome.[6] This suggests a potential role for this steroid intermediate in modulating lipid metabolism.

The Role of Obesity

The relationship between 17-OHP and obesity, a cornerstone of metabolic syndrome, appears to be complex. While some studies show a positive association between 17-OHP and markers of metabolic dysfunction, other research in non-diabetic obese men found that adiposity was associated with decreased serum 17-OHP levels.[8] This suggests that the nature of the relationship may be context-dependent, potentially influenced by factors such as sex, insulin sensitivity status, and the specific fat depots involved. It has been postulated that obesity may disrupt the hypothalamic-pituitary-gonadal and hypothalamic-pituitary-adrenal axes, leading to reduced 17-OHP synthesis.[9]

Quantitative Data Summary

To facilitate a clear understanding of the existing evidence, the following tables summarize the key quantitative findings from the literature regarding 17-OHP and its association with metabolic parameters.

Parameter Population Finding Source
17-OHP Levels Patients with T2DM vs. Normal ControlsSignificantly higher plasma 17-OHP levels in T2DM patients.[6]
Correlation with Insulin Resistance Patients with T2DMPositive correlation between plasma 17-OHP and fasting plasma insulin & HOMA-IR.[6]
Correlation with Dyslipidemia Patients with T2DMPositive correlation between plasma 17-OHP and plasma triglyceride levels.[6]
Correlation with Blood Pressure Patients with T2DMPositive correlation between plasma 17-OHP and systolic blood pressure.[6]
Risk of Gestational Diabetes Pregnant women treated with 17α-hydroxyprogesterone caproate vs. controls77% increased risk of GDM in the treated group (RR 1.77, 95% CI 1.22–2.55).[7]
Correlation with Adiposity Non-diabetic obese men (18-49 years)Significant negative correlation between serum 17-OHP and weight, body fat, BMI, waist circumference, visceral fat rating, insulin, and HOMA-IR.[8]

Table 1: Summary of Quantitative Data Linking 17-Hydroxyprogesterone to Metabolic Syndrome Components.

Population Urinary this compound Levels (mg/24 hours) Source
Normal Adult Females (≥16 years) 0 - 1.4[3]
Normal Adult Males (≥16 years) 0.2 - 2.0[3]
Patients with Congenital Adrenal Hyperplasia 2.5 - 70[10] (converted from µg)

Table 2: Reference Ranges for Urinary this compound Excretion.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological and experimental frameworks is crucial for advancing research in this area.

Steroidogenesis Pathway

The following diagram illustrates the position of 17-OHP and its metabolite this compound within the adrenal steroidogenesis pathway. The accumulation of 17-OHP, due to either enzymatic deficiencies (as in CAH) or potential metabolic dysregulation, shunts it towards this compound formation.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17α-Hydroxylase 17-OHP 17-Hydroxyprogesterone (17-OHP) Progesterone->17-OHP 17α-Hydroxylase 11-Deoxycortisol 11-Deoxycortisol Progesterone->11-Deoxycortisol 21-Hydroxylase 17-OH-Pregnenolone->17-OHP 3β-HSD DHEA DHEA 17-OH-Pregnenolone->DHEA 17,20-Lyase Androstenedione Androstenedione 17-OHP->Androstenedione 17,20-Lyase 17-OHP->11-Deoxycortisol 21-Hydroxylase This compound This compound 17-OHP->this compound Metabolism Testosterone Testosterone Androstenedione->Testosterone Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-Hydroxylase workflow start Hypothesis: This compound is associated with Metabolic Syndrome cohort Cohort Selection: - Metabolic Syndrome Patients - Healthy Controls (Age- and BMI-matched) start->cohort sampling Sample Collection: - 24-hour Urine - Fasting Serum/Plasma cohort->sampling analysis Biochemical Analysis sampling->analysis metabolomics Steroid Metabolomics: LC-MS/MS quantification of This compound, 17-OHP, Cortisol, etc. analysis->metabolomics met_params Metabolic Parameters: - HOMA-IR - Lipid Profile (TG, HDL, LDL) - HbA1c, Glucose, Insulin - Blood Pressure analysis->met_params correlation Correlational Analysis metabolomics->correlation met_params->correlation causation Causality Studies correlation->causation Association Established animal Animal Models: - this compound administration in diet-induced obese mice causation->animal cell In Vitro Models: - Hepatocyte, Adipocyte, Myocyte cultures - Treatment with this compound causation->cell outcomes Elucidation of this compound's Role: - Biomarker Potential - Mechanistic Insights animal->outcomes cell->outcomes

References

A Historical and Technical Guide to Pregnanetriol Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the history of pregnanetriol research, from its initial discovery to its establishment as a critical biomarker in clinical endocrinology. It details the evolution of analytical methodologies, presents quantitative data, and illustrates the key metabolic pathways, offering a comprehensive resource for professionals in the field.

Chapter 1: Discovery and Early Significance

The story of this compound begins in 1937 when Butler and Marrian isolated large quantities of this previously unknown steroid from the urine of a patient with adrenogenital syndrome.[1] This discovery was a landmark moment, introducing the concept of using altered metabolite excretion as a tool to understand steroid biosynthesis, even before the primary glucocorticoids like cortisol were fully identified.[1]

It wasn't until 1955 that Eberlein and Bongiovanni re-identified this compound as the major urinary metabolite in what is now known as congenital adrenal hyperplasia (CAH) and linked its presence to cortisol deficiency.[1] They deduced that this compound was a metabolite of 17-hydroxyprogesterone (17-OHP) and correctly proposed that a deficiency in the 21-hydroxylase enzyme was the underlying cause.[1] This pivotal work established this compound as a key diagnostic marker.

Chapter 2: The Metabolic Pathway and Clinical Relevance

This compound (5β-pregnane-3α,17α,20α-triol) is an inactive metabolite of progesterone.[2] Its formation is intrinsically linked to the adrenal steroidogenesis pathway, which converts cholesterol into essential hormones like cortisol and aldosterone.[3][4]

A critical enzyme in this pathway is 21-hydroxylase (cytochrome P450c21), encoded by the CYP21A2 gene.[4][5] This enzyme is responsible for converting 17-OHP to 11-deoxycortisol (a cortisol precursor) and progesterone to 11-deoxycorticosterone (an aldosterone precursor).[5][6]

In cases of 21-hydroxylase deficiency, the most common cause of CAH (accounting for over 90-95% of cases), the pathway to cortisol and aldosterone is blocked.[3][7] This blockage leads to two primary consequences:

  • Hormone Deficiency: Reduced or absent production of cortisol and, in severe cases, aldosterone.[8] The lack of aldosterone can lead to a life-threatening "salt-wasting" crisis in newborns, characterized by dehydration, hyponatremia, and hyperkalemia.[8]

  • Precursor Accumulation: The upstream precursor, 17-OHP, accumulates significantly.[8] The body shunts this excess 17-OHP into an alternative metabolic route, the androgen pathway, leading to its conversion into androgens and its metabolism into this compound, which is then excreted in the urine.[3][8]

This metabolic disruption makes urinary this compound a direct and reliable indicator of a 21-hydroxylase block.[9] Elevated levels are the hallmark of classic CAH and are used to both diagnose the condition and monitor the efficacy of cortisol replacement therapy.[2] Conversely, low levels of this compound may be indicative of adrenal insufficiency.[3][6]

steroid_pathway cluster_block Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17OH_Preg 17-OH Pregnenolone Pregnenolone->17OH_Preg 17α-hydroxylase 17OHP 17-Hydroxyprogesterone (17-OHP) Progesterone->17OHP 17α-hydroxylase Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-hydroxylase 17OH_Preg->17OHP 3β-HSD This compound This compound (Urinary Metabolite) 17OHP->this compound Metabolism (Accumulation) block 17OHP->block 21-hydroxylase Aldosterone Aldosterone Deoxycorticosterone->Aldosterone Aldosterone synthase Deoxycortisol 11-Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol 11β-hydroxylase Androgens Androgens block->Deoxycortisol block_label X

Steroidogenesis pathway showing 21-hydroxylase deficiency.

Chapter 3: Evolution of Analytical Methodologies

The methods for measuring this compound have evolved significantly, moving from complex, low-specificity techniques to highly sensitive and specific automated assays.

Early Colorimetric and Chromatographic Methods

Initial methods for this compound estimation involved several laborious steps. A common approach in the mid-20th century was:

  • Enzymatic Hydrolysis: Urine was treated with β-glucuronidase to cleave the glucuronide conjugates from the steroids.[10]

  • Extraction: The freed steroids were extracted from the urine using an organic solvent.

  • Chromatography: The extract was passed through an alumina column to separate this compound from other interfering compounds.[10]

  • Colorimetric Reaction: The purified this compound was then quantified by reacting it with concentrated sulfuric acid to produce a colored product, which could be measured with a spectrophotometer.[11]

Another technique involved the oxidation of this compound to aetiocholanolone, which was then measured using the Zimmermann reaction.[12] These early methods, while groundbreaking, were time-consuming and lacked the specificity of modern techniques.

Gas Chromatography (GC)

The introduction of Gas Chromatography (GC) in the 1960s and 1970s represented a major leap forward in steroid analysis.[13][14] GC offered significantly better separation and quantification of individual steroids. By the 1970s, GC-based methods became routine for the simultaneous assay of urinary 17-ketosteroids, pregnanediol, and this compound.[13]

gc_workflow Urine 1. Urine Sample (+ Internal Standard) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction 3. Solvent Extraction Hydrolysis->Extraction Derivatization 4. Derivatization (e.g., Trimethylsilyl ethers) Extraction->Derivatization GC 5. Gas Chromatography (Separation) Derivatization->GC Detection 6. Detection (e.g., FID or Mass Spec) GC->Detection Quant 7. Quantification Detection->Quant

Generalized workflow for Gas Chromatography (GC) analysis.

Generalized Experimental Protocol for Gas Chromatography (GC) of Urinary this compound (circa 1970s-1980s)

This protocol is a composite of typical procedures from the era.[15][16]

  • Sample Preparation: A 24-hour urine collection is performed. An internal standard (e.g., a structurally similar but non-endogenous steroid) is added to an aliquot of the urine.[15]

  • Enzymatic Hydrolysis: The pH of the urine is adjusted, and a solution containing β-glucuronidase/aryl sulfatase is added. The mixture is incubated overnight at approximately 37°C to hydrolyze the steroid conjugates.[13]

  • Extraction: The hydrolyzed steroids are extracted from the urine using a solvent like diethyl ether or dichloromethane. The aqueous layer is discarded.

  • Washing/Purification: The organic extract is washed with a mild alkaline solution (e.g., sodium hydroxide) and then with water to remove acidic and water-soluble impurities. The solvent is then evaporated to dryness.

  • Derivatization: To make the steroids volatile for GC analysis, the hydroxyl groups are converted to trimethylsilyl (TMS) ethers.[15] This is achieved by adding a derivatizing agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) and heating the sample.

  • GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The oven temperature is programmed to increase gradually, allowing for the separation of different steroids based on their boiling points and interaction with the column's stationary phase.

  • Detection and Quantification: As the separated compounds elute from the column, they are detected (commonly by a Flame Ionization Detector or a Mass Spectrometer). The area under the peak for this compound is compared to the area of the internal standard's peak to calculate its concentration.[15]

The Gold Standard: Mass Spectrometry (MS)

Today, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the reference methods for steroid profiling.[16][17] These techniques offer unparalleled sensitivity and specificity, allowing for the accurate measurement of a wide panel of steroid metabolites simultaneously and reducing the issue of false positives seen in less specific assays.[16]

Chapter 4: Quantitative Data

The measurement of urinary this compound is crucial for distinguishing between healthy individuals and those with CAH. While reference ranges vary by laboratory and methodology, historical data provides a clear picture of the differences.

Table 1: Age- and Sex-Specific Reference Ranges for 24-Hour Urinary this compound

Age GroupSexNormal Range (mg/24 hours)
0 to 5 yearsFemale & Male< 0.1[2]
6 to 9 yearsFemale & Male< 0.3[2]
10 to 15 yearsFemale0.1 to 0.6[2]
10 to 15 yearsMale0.2 to 0.6[2]
16+ yearsFemale0 to 1.4[2]
16+ yearsMale0.2 to 2.0[2]
Normal Adrenocortical Function (General)Both0.13 to 1.0[3]

Note: These values are for reference. In patients with untreated 21-hydroxylase deficiency, urinary this compound levels are markedly elevated, often many times the upper limit of the normal range.

Conclusion

The journey of this compound from a curious urinary metabolite to a cornerstone of endocrine diagnostics is a testament to decades of progress in analytical chemistry and clinical research. Its measurement remains indispensable for the diagnosis and management of congenital adrenal hyperplasia, a role that was secured through the pioneering work of early steroid biochemists and continues to be refined by modern mass spectrometry. This historical perspective underscores the critical interplay between technological advancement and the elucidation of complex biological pathways.

References

Methodological & Application

Gas chromatography-mass spectrometry for pregnanetriol quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of Pregnanetriol using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (5β-pregnane-3α,17α,20α-triol) is an inactive steroid metabolite of 17α-hydroxyprogesterone (17-OHP).[1][2] Its quantification in biological fluids, primarily urine, is a critical biomarker for the diagnosis and management of certain endocrine disorders.[1] Elevated levels of this compound are strongly associated with Congenital Adrenal Hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands.[3][4] Specifically, a deficiency in the 21-hydroxylase enzyme leads to an accumulation of 17-OHP, which is then shunted into an alternative metabolic pathway, resulting in increased production and excretion of this compound.[1][3] Therefore, accurate measurement of this compound is essential for diagnosing CAH and monitoring the efficacy of cortisol replacement therapy.[2]

Gas chromatography-mass spectrometry (GC-MS) is a robust and reliable analytical technique for steroid profiling, offering high sensitivity and specificity.[5][6] Due to the complexity of steroid structures and the presence of isomers, the chromatographic separation provided by GC coupled with the definitive identification by MS makes it a preferred method for resolving complex diagnostic profiles.[5][6] This application note provides a detailed protocol for the quantification of this compound in urine using GC-MS, intended for researchers, scientists, and professionals in drug development.

Metabolic Pathway of this compound

This compound is a downstream metabolite in the steroidogenesis pathway. Its production is significantly increased when the normal synthesis of cortisol is impaired due to enzyme deficiencies. The most common cause is a deficiency of 21-hydroxylase.[4] This enzyme is responsible for converting 17-OHP to 11-deoxycortisol, a precursor to cortisol.[3] When 21-hydroxylase is deficient, 17-OHP accumulates and is subsequently metabolized to this compound, which is then excreted in the urine.[1][6]

Pregnanetriol_Pathway cluster_main Progesterone Progesterone OHP17 17α-Hydroxyprogesterone (17-OHP) Progesterone->OHP17 17α-Hydroxylase Deoxycortisol 11-Deoxycortisol OHP17->Deoxycortisol 21-Hydroxylase This compound This compound (Urinary Metabolite) OHP17->this compound Metabolism Cortisol Cortisol Deoxycortisol->Cortisol 11β-Hydroxylase Block 21-Hydroxylase Deficiency (CAH) Block->OHP17

This compound biosynthesis pathway in Congenital Adrenal Hyperplasia.

Experimental Protocol: GC-MS Quantification of Urinary this compound

This protocol details a method for the analysis of urinary steroid metabolites, including this compound, adapted from validated steroidomics procedures.[5][7] The method involves enzymatic hydrolysis of steroid conjugates, solid-phase extraction (SPE) for sample clean-up, and dual derivatization to ensure volatility for GC-MS analysis.

Reagents and Materials
  • This compound standard

  • Internal Standard (e.g., Stigmasterol)

  • β-Glucuronidase/Arylsulfatase from Helix pomatia

  • Acetate Buffer (pH 5.2)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • Methanol, n-Hexane, Dichloromethane (HPLC grade)

  • Pyridine

  • Derivatization Reagents:

    • Methoxamine hydrochloride (MOX)

    • Silylating agents: A mixture such as N,O-Bis(trimethylsilyl)acetamide (BSA), trimethylchlorosilane (TMCS), and trimethylsilylimidazole (TMSI), or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[5][7]

  • Glass test tubes and autosampler vials

Sample Preparation
  • Sample Collection: Collect a 24-hour urine sample. Store at -20°C or -80°C until analysis.[5]

  • Enzymatic Hydrolysis:

    • Thaw urine samples, vortex, and centrifuge to remove particulates.[5][7]

    • To 5 mL of urine, add the internal standard.

    • Add 5 mL of acetate buffer and 200 µL of β-glucuronidase/sulfatase solution.[5]

    • Incubate the mixture for 3 hours at 55°C in a water bath to cleave glucuronide and sulfate conjugates.[5]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the free steroids with methanol or dichloromethane.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization: A two-step derivatization process is employed to enhance the volatility and thermal stability of this compound.[5][7]

    • Step 1: Methoximation: Add 100 µL of MOX solution in pyridine to the dried extract. Incubate for 1 hour at 80°C to protect keto groups.[5]

    • Step 2: Silylation: Add 100 µL of a silylating reagent mixture (e.g., BSA+TMCS+TMSI). Incubate for 4 hours at 100°C. This step replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups.[5][7]

  • Final Preparation: After cooling, the derivatized sample can be reconstituted in a suitable solvent like hexane for injection into the GC-MS.[8]

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Equipped with a capillary column suitable for high-temperature analysis, such as a low-bleed 100% dimethylpolysiloxane phase (e.g., Rxi-1ms).[9]

    • Column Example: 1.5% SE 30 on Gaschrom P (1.5 m x 4 mm i.d.).[10]

    • Injector Temperature: 250-300°C.[9]

    • Oven Program: Start at a suitable temperature (e.g., 180°C), ramp up to ~300°C to elute the high molecular weight steroids. A typical column temperature for this compound analysis is around 228°C.[9][10]

    • Carrier Gas: Helium or Nitrogen.[10]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be either full scan to identify a range of metabolites or Selected Ion Monitoring (SIM) for higher sensitivity and specificity in quantifying known targets like this compound.[6]

Calibration and Quantification
  • Prepare a series of calibration standards of this compound at different concentrations.

  • Process the standards using the same extraction and derivatization procedure as the unknown samples.[7]

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.

  • Quantify this compound in the urine samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The entire process from sample receipt to final data analysis can be visualized as a sequential workflow. Each step is critical for achieving accurate and reproducible results.

GCMS_Workflow Sample 24h Urine Sample Collection Spike Spike with Internal Standard Sample->Spike Hydrolysis Enzymatic Hydrolysis (Glucuronidase/Sulfatase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) (Clean-up & Concentration) Hydrolysis->SPE Dry Evaporation to Dryness SPE->Dry Deriv Two-Step Derivatization 1. Methoximation (MOX) 2. Silylation (e.g., BSTFA) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification (Peak Integration & Calibration Curve) GCMS->Data

General workflow for this compound analysis by GC-MS.

Data Presentation

Quantitative data from GC-MS analysis is used to determine if this compound levels are within the normal range or elevated, indicating a potential metabolic disorder.

Table 1: Normal Urinary this compound Reference Ranges

This table summarizes typical 24-hour urinary excretion values for healthy individuals, which can vary by age and sex.

Age GroupFemales (mg/24 hours)Males (mg/24 hours)
0 to 5 years< 0.1< 0.1
6 to 9 years< 0.3< 0.3
10 to 15 years0.1 to 0.60.2 to 0.6
16 years and older0 to 1.40.2 to 2.0
Data sourced from Wikipedia.[2]
Table 2: this compound Levels in Congenital Adrenal Hyperplasia (CAH)

Patients with untreated CAH due to 21-hydroxylase deficiency show markedly elevated levels of this compound.

Patient GroupMatrixThis compound Concentration
Untreated CAH Patients (after 10th day of life)Plasma80 - 550 µ g/100 ml
Unaffected SubjectsPlasma< 5 µ g/100 ml
Data from a study on plasma this compound.[11]
Table 3: Method Performance and Recovery

Method validation is crucial for ensuring the reliability of quantitative results. Recovery studies are performed by spiking known amounts of the analyte into a sample matrix.

AnalyteMean Recovery (%)
This compound89% (range: 87-93%)
Pregnanetriolone89% (range: 86-92%)
Pregnanetetrol87% (range: 85-92%)
Recovery data from a gas chromatographic estimation method.[10]

Conclusion

The GC-MS method detailed in this document provides a selective and sensitive approach for the quantification of urinary this compound. The protocol, involving enzymatic hydrolysis, solid-phase extraction, and chemical derivatization, is a robust procedure for preparing samples for analysis.[5][7] Accurate measurement of this compound is fundamental for the diagnosis and therapeutic monitoring of congenital adrenal hyperplasia.[1][4] The data and protocols presented here serve as a comprehensive guide for clinical and research laboratories aiming to implement reliable steroid profiling.

References

Application Note: Quantitative Analysis of Pregnanetriol in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of pregnanetriol in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometric parameters for the accurate measurement of this compound. The method has been validated to demonstrate high sensitivity, precision, and accuracy, making it suitable for clinical research and diagnostic applications.

Introduction

This compound (5β-pregnane-3α,17α,20α-triol) is a key metabolite of 17-hydroxyprogesterone and serves as an important biomarker for monitoring certain endocrine disorders, particularly congenital adrenal hyperplasia (CAH). Accurate and reliable quantification of this compound in urine is crucial for the diagnosis and management of such conditions. This application note presents a detailed LC-MS/MS method that offers superior selectivity and sensitivity compared to traditional immunoassay techniques.

Principle of the Method

Urine samples are first subjected to enzymatic hydrolysis to deconjugate glucuronide and sulfate metabolites of this compound. The deconjugated steroids are then extracted and concentrated using solid-phase extraction (SPE). The resulting extract is analyzed by LC-MS/MS in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for selective and sensitive detection of this compound and its isotopically labeled internal standard.

Metabolic Pathway of this compound

This compound is formed from cholesterol through a series of enzymatic reactions in the adrenal glands. The pathway is illustrated in the diagram below. Deficiencies in enzymes such as 21-hydroxylase can lead to an accumulation of 17-hydroxyprogesterone, which is then increasingly metabolized to this compound.

Pregnanetriol_Metabolic_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Pregnenolone 17-Hydroxypregnenolone Pregnenolone->17-OH-Pregnenolone 17α-hydroxylase 17-OH-Progesterone 17-Hydroxyprogesterone Progesterone->17-OH-Progesterone 17α-hydroxylase 17-OH-Pregnenolone->17-OH-Progesterone 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol 21-hydroxylase This compound This compound 17-OH-Progesterone->this compound Metabolism Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-hydroxylase

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow

The overall experimental workflow, from sample receipt to data analysis, is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Receipt Urine Sample Receipt Internal_Standard Spike Internal Standard Sample_Receipt->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis Internal_Standard->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Data_Acquisition Data Acquisition (MRM) LC_MS_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Protocols

Materials and Reagents
  • This compound certified reference material

  • This compound-d5 (or other suitable isotopic-labeled internal standard)

  • β-Glucuronidase from Helix pomatia

  • Ammonium acetate buffer (0.2 M, pH 4.9)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)

Sample Preparation Protocol
  • Sample Thawing and Spiking:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples for 10 seconds.

    • To 150 µL of urine sample, add 10 µL of internal standard working solution (e.g., this compound-d5 at 500 ng/mL).

  • Enzymatic Hydrolysis:

    • Add 300 µL of deconjugation buffer containing β-glucuronidase to each sample.[1]

    • Vortex for 10 seconds.

    • Incubate the samples at 55°C for 3 hours to ensure complete deconjugation of glucuronide and sulfate moieties.[1]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridges (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.[1]

    • Loading: Load the entire hydrolyzed sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 x 700 µL of ultrapure water to remove polar interferences.[1]

    • Elution: Elute the analytes with 2 x 300 µL of methanol into a clean collection tube.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[1]

    • Reconstitute the dried residue in 150 µL of methanol and dilute with 150 µL of water.[1]

    • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterCondition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program Time (min)

Mass Spectrometry (MS):

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 319.2283.210015
319.2265.210025
This compound-d5 324.2288.210015

(Note: MRM transitions are estimated based on the structure of this compound and typical fragmentation patterns of steroids. These should be optimized for the specific instrument used.)

Method Validation Data

The method was validated for linearity, sensitivity, precision, accuracy, and recovery. All validation results met the acceptance criteria.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 1000>0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLow5< 10%< 15%90 - 110%
Medium50< 10%< 15%90 - 110%
High500< 10%< 15%90 - 110%

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound95 - 105%98 - 102%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.51.0
Data Analysis and Quantification

Data was acquired and processed using the instrument's software. Peaks for this compound and the internal standard were integrated, and the peak area ratio was calculated. A calibration curve was constructed by plotting the peak area ratio against the concentration of the calibrators. The concentration of this compound in the unknown samples was determined from the calibration curve using a weighted (1/x) linear regression.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human urine. The detailed protocol for sample preparation and analysis, along with the comprehensive validation data, demonstrates the suitability of this method for clinical research and routine diagnostic applications in the field of endocrinology.

References

Application Note and Protocol: Solid-Phase Extraction of Pregnanetriol from Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a metabolite of 17α-hydroxyprogesterone and serves as a crucial biomarker in the diagnosis and monitoring of congenital adrenal hyperplasia (CAH) and other disorders of steroidogenesis. Accurate quantification of this compound in serum is essential for clinical research and drug development. Solid-phase extraction (SPE) is a robust and selective method for the cleanup and concentration of analytes from complex biological matrices like serum prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed protocol for the solid-phase extraction of this compound from human serum using a reversed-phase C18 sorbent. The methodology is designed to deliver high, reproducible recoveries while minimizing matrix effects, ensuring reliable and accurate quantification.

Data Presentation

The following tables summarize typical quantitative data for the solid-phase extraction of steroids from serum using C18 cartridges. While specific data for this compound is limited, these values for similar steroid hormones provide an expected performance benchmark for the described protocol.

Table 1: Recovery Rates of Steroids from Serum using C18 SPE

AnalyteMean Recovery (%)Relative Standard Deviation (RSD) (%)
Cortisol95.24.8
Cortisone92.85.1
Testosterone91.56.2
Progesterone94.35.5
17-OH Progesterone93.75.9
Expected this compound~90-95<10

Data are compiled from various studies on steroid analysis from serum and represent typical performance of C18 SPE.

Table 2: Method Performance Characteristics for Steroid Analysis post-SPE

ParameterTypical Value
Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mL
Limit of Detection (LOD)0.05 - 0.5 ng/mL
Intra-Assay Precision (%CV)< 10%
Inter-Assay Precision (%CV)< 15%
Linearity (r²)> 0.99

These values are representative of LC-MS/MS-based steroid assays following SPE and indicate the expected performance of the method described herein.

Experimental Protocol

This protocol is optimized for the extraction of this compound from a 500 µL serum sample using a C18 SPE cartridge.

Materials and Reagents:

  • Human serum samples

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d5)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • C18 SPE cartridges (e.g., 100 mg, 3 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Experimental Workflow Diagram:

SPE_Workflow Workflow for Solid-Phase Extraction of this compound from Serum cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction serum_sample 1. Serum Sample (500 µL) add_is 2. Add Internal Standard serum_sample->add_is protein_precipitation 3. Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex_centrifuge 4. Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant 5. Collect Supernatant vortex_centrifuge->supernatant load_sample 7. Load Sample Supernatant supernatant->load_sample condition 6. Condition SPE Cartridge (Methanol, then Water) condition->load_sample wash 8. Wash Cartridge (e.g., 10% Methanol in Water) load_sample->wash elute 9. Elute this compound (e.g., Ethyl Acetate or Methanol) wash->elute evaporation 10. Evaporate Eluate to Dryness elute->evaporation reconstitution 11. Reconstitute in Mobile Phase evaporation->reconstitution analysis 12. LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the solid-phase extraction of this compound from serum.

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • To a 1.5 mL microcentrifuge tube, add 500 µL of serum.

    • Spike the sample with an appropriate amount of isotopically labeled internal standard.

    • Add 1.0 mL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol through the sorbent, followed by 3 mL of deionized water. Do not allow the sorbent to dry out between steps.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of 10% methanol in deionized water to remove polar interferences.

    • Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the this compound from the cartridge with 3 mL of ethyl acetate or methanol. The choice of elution solvent may be optimized for specific LC-MS/MS systems and to minimize co-elution of interfering substances.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Signaling Pathway Context

This compound is a key metabolite in the steroidogenesis pathway. Its synthesis is dependent on the activity of several enzymes, and its accumulation is a hallmark of 21-hydroxylase deficiency.

Steroidogenesis Simplified Steroidogenesis Pathway Showing this compound Formation Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxyprogesterone 17-OH Progesterone Progesterone->Hydroxyprogesterone Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol 21-hydroxylase This compound This compound Hydroxyprogesterone->this compound Metabolism Cortisol Cortisol Deoxycortisol->Cortisol 11β-hydroxylase

Caption: Simplified steroidogenesis pathway highlighting the position of this compound.

Conclusion

The described solid-phase extraction protocol provides a reliable and efficient method for the isolation of this compound from human serum. This procedure is suitable for researchers and professionals requiring accurate and reproducible quantification of this important steroid biomarker. The use of a C18 sorbent ensures effective cleanup and concentration, making it compatible with sensitive downstream analytical techniques such as LC-MS/MS. Proper validation of the method in the end-user's laboratory is recommended to ensure optimal performance.

Application Notes: Pregnanetriol Measurement in Clinical Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is an inactive steroid metabolite of 17-hydroxyprogesterone (17-OHP).[1] Its measurement, typically in urine, is a valuable tool in clinical diagnostics, primarily for the investigation and management of disorders related to adrenal steroid biosynthesis.[1][2] Because this compound is a downstream metabolite of 17-OHP, its levels reflect the activity of enzymes involved in the cortisol synthesis pathway.[1]

Clinical Significance

The primary clinical application of this compound measurement is in the diagnosis and therapeutic monitoring of Congenital Adrenal Hyperplasia (CAH) , particularly the most common form, 21-hydroxylase deficiency .[1][2][3][4]

  • Congenital Adrenal Hyperplasia (CAH): CAH is a group of autosomal recessive disorders characterized by enzyme deficiencies in the adrenal steroidogenesis pathway.[3] Deficiency of the 21-hydroxylase enzyme accounts for over 90% of CAH cases.[2][3] This enzymatic block prevents the efficient conversion of 17-OHP to 11-deoxycortisol, a precursor to cortisol. The resulting accumulation of 17-OHP leads to its increased metabolism to this compound, causing significantly elevated levels of this compound in urine.[1][3] Therefore, high urinary this compound is a hallmark of 21-hydroxylase deficiency.[3] In monitoring treatment with cortisol replacement, elevated this compound levels can indicate an insufficient dosage.[5]

  • Adrenal Insufficiency: Conversely, low levels of this compound may be indicative of adrenal insufficiency, where the adrenal glands do not produce sufficient steroid hormones.[1][2] In this condition, the production of 17-OHP and its downstream metabolites is diminished.[2]

  • Progesterone Supplementation: this compound levels may also be elevated in individuals receiving excessive supplementation with progesterone, as this compound is a downstream metabolite.[1][2][6]

  • Differential Diagnosis: While highly characteristic of 21-hydroxylase deficiency, this compound measurement can also aid in the differential diagnosis of other forms of CAH, such as 3β-hydroxysteroid dehydrogenase deficiency. In this case, the ratio of Δ⁵-pregnenetriol to this compound is used for differentiation.[7]

Data Presentation

Quantitative measurement of this compound is crucial for diagnosis and management. Reference and therapeutic ranges can vary by age, sex, and analytical method.

Table 1: Normal Urinary this compound Reference Ranges

Age GroupFemale Range (mg/24 hours)Male Range (mg/24 hours)
0 to 5 years< 0.1< 0.1
6 to 9 years< 0.3< 0.3
10 to 15 years0.1 to 0.60.2 to 0.6
16 years and older0 to 1.40.2 to 2.0

Data sourced from Wikipedia[5]. An optimal range of 0.6 - 2.5 micromol/24 hr has also been reported.[6][8]

Table 2: Therapeutic Monitoring Ranges for 21-Hydroxylase Deficiency

Sample TypeIndexOptimal RangeClinical Context
First Morning UrineThis compound (PT)2.2–3.3 mg/gCrProposed optimal range for monitoring treatment based on auxological data.[9][10]
24-hour UrineThis compound (PT)1.2–2.1 mg/m²/dayIndex of optimal control in prepubertal patients with CYP21A2 deficiency.[11]

Signaling Pathways and Workflows

Visualizing the metabolic pathway and the experimental process is key to understanding the role of this compound measurement.

steroidogenesis Steroidogenesis Pathway in 21-Hydroxylase Deficiency The dashed red line indicates the enzyme block, leading to the accumulation of 17-OH Progesterone and its subsequent conversion to this compound. Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD SeventeenOHPreg 17-OH Pregnenolone Pregnenolone->SeventeenOHPreg 17α-hydroxylase SeventeenOHProg 17-OH Progesterone Progesterone->SeventeenOHProg 17α-hydroxylase SeventeenOHPreg->SeventeenOHProg 3β-HSD DHEA DHEA SeventeenOHPreg->DHEA 17,20-lyase ElevenDeoxycortisol 11-Deoxycortisol SeventeenOHProg->ElevenDeoxycortisol 21-hydroxylase This compound This compound (Excreted in Urine) SeventeenOHProg->this compound Metabolism Androstenedione Androstenedione DHEA->Androstenedione Cortisol Cortisol ElevenDeoxycortisol->Cortisol 11β-hydroxylase

Caption: Steroidogenesis pathway in 21-hydroxylase deficiency.

workflow General workflow for urinary this compound analysis by GC-MS. cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Processing Collection 24-Hour Urine Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Collection->Hydrolysis Aliquot Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS DataAcquisition Data Acquisition (Scan or SIM mode) GCMS->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification (vs. Calibrators) Integration->Quantification Report Final Report (mg/24h or mg/gCr) Quantification->Report

Caption: Workflow for urinary this compound analysis by GC-MS.

Experimental Protocols

Gas chromatography-mass spectrometry (GC-MS) is a reference method for comprehensive steroid profiling, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for high-throughput clinical analysis.[12][13]

Protocol 1: Measurement of Urinary this compound by GC-MS

This protocol provides a general methodology for the quantification of this compound in a 24-hour urine sample.

1. Principle Urinary this compound is predominantly excreted as a glucuronide conjugate. The protocol involves enzymatic hydrolysis to release the free steroid, followed by solid-phase extraction (SPE) for purification. The extracted steroid is then chemically derivatized to increase its volatility and thermal stability for analysis by GC-MS.[12][14] Quantification is achieved by comparing the analyte response to that of an internal standard and a calibration curve.

2. Sample Collection and Storage

  • Collect a 24-hour urine sample in a container without preservatives.

  • Measure and record the total volume.

  • Store an aliquot at -20°C until analysis.

3. Reagents and Materials

  • This compound certified reference standard

  • Internal Standard (IS), e.g., Stigmasterol

  • β-glucuronidase from Helix pomatia

  • Phosphate buffer (pH 5.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol, HPLC grade

  • Derivatization agents: Methoxylamine hydrochloride (MOX) in pyridine and a silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA with TMCS).[15]

  • Ethyl acetate, HPLC grade

4. Sample Preparation

  • Internal Standard Addition: To 2 mL of urine, add the internal standard.

  • Hydrolysis: Add 1 mL of phosphate buffer (pH 5.0) and 50 µL of β-glucuronidase solution. Vortex and incubate overnight (16 hours) at 55°C to deconjugate the steroids.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove interfering substances.

    • Elute the steroids with 5 mL of methanol or ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • Methoximation: Add 50 µL of MOX reagent to the dried residue, cap tightly, and heat at 60°C for 60 minutes. This step protects keto groups.

    • Silylation: Cool the sample, then add 100 µL of the silylating agent. Cap tightly and heat at 80°C for 2 hours. This step converts hydroxyl groups to trimethylsilyl (TMS) ethers, increasing volatility.[15]

5. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: Rxi-1ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.[16]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature 180°C, hold for 1 minute. Ramp at 5°C/min to 310°C, hold for 5 minutes.

  • Injector: Splitless mode, 280°C.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or Full Scan (50-650 amu) for profiling.[14] Monitor characteristic ions for this compound-TMS and the internal standard.

6. Data Analysis and Quantification

  • Identify the this compound derivative peak based on its retention time and mass spectrum.

  • Integrate the peak areas for this compound and the internal standard.

  • Construct a calibration curve using known concentrations of the this compound standard.

  • Calculate the concentration in the urine sample based on the calibration curve.

  • Express the final result as mg per 24 hours (Concentration x Total 24h Volume) or as a ratio to creatinine (mg/gCr).

Protocol 2: Principles of LC-MS/MS for this compound Measurement

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative with high sensitivity, specificity, and throughput.[13][17]

1. Principle LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.[18] Sample preparation can be simplified ("dilute-and-shoot") or may involve SPE.[19] Derivatization is typically not required. The method can often measure conjugated steroids directly, eliminating the need for hydrolysis.[18] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, providing high specificity by monitoring a specific precursor-to-product ion transition for this compound.

2. Advantages over GC-MS

  • Higher throughput due to faster analysis times and simpler sample preparation.[13]

  • No derivatization step required, reducing sample handling and potential sources of error.

  • Ability to analyze both conjugated and unconjugated steroids in a single run.[18]

References

Application Notes and Protocols: Pregnanetriol as a Monitoring Tool for 21-Hydroxylase Deficiency Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency (21-OHD) is an autosomal recessive disorder characterized by impaired cortisol and aldosterone synthesis.[1] This deficiency leads to an accumulation of steroid precursors, particularly 17-hydroxyprogesterone (17-OHP), which is shunted towards androgen production, causing virilization in females and other complications in both sexes.[2][3] Lifelong glucocorticoid replacement therapy is necessary to compensate for cortisol deficiency and to suppress excess androgen production.[2][4] However, monitoring the efficacy of this treatment is challenging, as both undertreatment and overtreatment carry significant health risks.[5]

Traditionally, serum 17-OHP levels have been used as a primary biochemical marker for monitoring treatment.[6] However, 17-OHP levels can fluctuate significantly throughout the day and are influenced by the timing of medication, making interpretation difficult.[7] Auxological data, such as growth velocity and bone age, are considered the gold standard for long-term monitoring but are not suitable for short-term dose adjustments.[2][4]

Urinary pregnanetriol (PT), a downstream metabolite of 17-OHP, offers a valuable, non-invasive alternative for monitoring therapeutic control in patients with 21-OHD.[2][8] Measuring this compound in a first-morning urine sample provides an integrated reflection of overnight adrenal steroid production and correlates well with serum 17-OHP levels before the morning medication dose.[6][9] This makes it a practical and clinically useful tool for routine monitoring of 21-OHD treatment.[8][10]

Signaling Pathway in 21-Hydroxylase Deficiency

The deficiency of the 21-hydroxylase enzyme disrupts the normal steroidogenesis pathway in the adrenal cortex. This leads to a decreased production of cortisol and aldosterone and an accumulation of precursor steroids, which are then diverted to the androgen synthesis pathway.

G cluster_block 21-Hydroxylase Deficiency Block cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone ohp17 17-OH Pregnenolone pregnenolone->ohp17 ohprog17 17-OH Progesterone progesterone->ohprog17 deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone block_label X ohp17->ohprog17 dhea DHEA ohp17->dhea deoxycortisol 11-Deoxycortisol ohprog17->deoxycortisol This compound This compound ohprog17->this compound Metabolism corticosterone Corticosterone deoxycorticosterone->corticosterone aldosterone Aldosterone corticosterone->aldosterone cortisol Cortisol deoxycortisol->cortisol androstenedione Androstenedione dhea->androstenedione testosterone Testosterone androstenedione->testosterone

Steroidogenesis pathway disruption in 21-hydroxylase deficiency.

Quantitative Data on this compound Levels

The following tables summarize urinary this compound levels in different populations, providing a basis for interpreting patient results.

Table 1: Urinary this compound Levels in Healthy Individuals and Patients with 21-OHD

PopulationAnalyteSpecimenMethodReported ValueReference
Healthy IndividualsThis compound24-hour UrineNot Specified0.13 - 1.0 mg/day[3]
Healthy Individuals5-Pregnanetriol24-hour UrineNot Specified0.6 - 2.5 µmol/24 hr[11]
21-OHD Patients (Prepubertal, Good Control)This compound24-hour UrineNot Specified1.2 - 2.1 mg/m²/day[12]
21-OHD Patients (Prepubertal, Poor Control)This compound24-hour UrineNot Specified5.35 - 8.37 mg/m²/day[12]
21-OHD Patients (Prepubertal, Overtreatment)This compound24-hour UrineNot Specified0.03 - 1.25 mg/m²/day[12]

Table 2: Optimal Therapeutic Ranges for First Morning Urinary this compound in 21-OHD

ParameterValueReference
Optimal Range (95% CI of the mean)2.2 - 3.3 mg/gCr[6][9]
Optimal Range (10th - 90th percentile)0.59 - 6.0 mg/gCr[6][9]
Index of Optimal Control2.15 - 3.34 mg/gCr[5]

Experimental Protocols

Accurate and precise measurement of urinary this compound is crucial for its clinical utility. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred analytical methods.

Protocol 1: Urinary this compound Measurement by GC-MS

This protocol describes a general procedure for the quantification of urinary this compound using GC-MS, which often requires enzymatic hydrolysis and derivatization.[1][7]

1. Sample Preparation

  • Collect a first-morning urine sample.

  • To 1 mL of urine, add an internal standard (e.g., deuterated this compound).

  • Add 1 mL of acetate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia.

  • Incubate at 55°C for 3 hours to hydrolyze this compound conjugates.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to extract the steroids.

  • Elute the steroids with methanol and evaporate to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine.

  • Incubate at 60°C for 30 minutes to form methyloxime derivatives.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Incubate at 80°C for 1 hour to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms).

  • Set the oven temperature program to achieve separation of steroid metabolites.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification of characteristic ions of this compound and the internal standard.

4. Data Analysis

  • Generate a calibration curve using known concentrations of this compound standards.

  • Calculate the concentration of this compound in the urine sample based on the peak area ratio of the analyte to the internal standard.

  • Normalize the result to urinary creatinine concentration (mg/gCr).

G start Urine Sample Collection (First Morning Void) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) start->hydrolysis extraction Solid-Phase Extraction (SPE) hydrolysis->extraction derivatization Derivatization (Methoximation & Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Quantification & Normalization) gcms->data

Workflow for urinary this compound measurement by GC-MS.
Protocol 2: Urinary this compound Measurement by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation, such as a "dilute-and-shoot" method.[4][13]

1. Sample Preparation

  • Collect a first-morning urine sample.

  • Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.

  • In a 96-well plate, combine 10 µL of the urine supernatant with 90 µL of an internal standard solution (e.g., deuterated this compound in methanol/water).

  • Seal the plate and vortex for 5 minutes.

2. LC-MS/MS Analysis

  • Inject 10 µL of the prepared sample into the LC-MS/MS system.

  • Use a suitable C18 analytical column for chromatographic separation.

  • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis

  • Construct a calibration curve from standards prepared in a similar matrix.

  • Determine the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

  • Normalize the result to urinary creatinine concentration (mg/gCr).

Comparison of Monitoring Tools

This compound measurement complements other available tools for monitoring 21-OHD treatment. The choice of monitoring strategy often depends on the clinical context and the desired timeframe of assessment.

G cluster_biochemical Biochemical Markers (Short-term) cluster_clinical Clinical Markers (Long-term) center_node 21-OHD Treatment Monitoring This compound Urinary this compound (First Morning) center_node->this compound Non-invasive, Integrated overnight assessment ohp17 Serum 17-OHP center_node->ohp17 Invasive, Fluctuates with medication auxology Auxological Data (Height, Weight, Bone Age) center_node->auxology Gold standard for long-term outcomes This compound->ohp17 Good Correlation (pre-medication)

Comparison of monitoring tools for 21-OHD treatment.

Conclusion

The measurement of first-morning urinary this compound is a practical, non-invasive, and reliable tool for the biochemical monitoring of treatment in patients with 21-hydroxylase deficiency.[6][8] It offers a valuable adjunct to serum 17-OHP measurements and long-term auxological data, aiding clinicians in optimizing glucocorticoid therapy to improve patient outcomes. The provided protocols for GC-MS and LC-MS/MS analysis offer robust methods for the accurate quantification of this important biomarker.

References

Application Notes and Protocols for the Quantitative Analysis of Pregnanetriol using a Stable Isotope Dilution Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a significant metabolite of 17-hydroxyprogesterone (17-OHP) and its quantification in urine is a key diagnostic tool for various endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH) resulting from 21-hydroxylase deficiency.[1][2] In this condition, the metabolic pathway for cortisol synthesis is impaired, leading to an accumulation of 17-OHP and consequently, elevated levels of its metabolite, this compound, which is excreted in the urine.[1] Accurate and precise measurement of this compound is therefore crucial for the diagnosis and monitoring of such conditions.

Stable isotope dilution (SID) analysis coupled with mass spectrometry (MS) is the gold standard for the quantitative analysis of endogenous molecules in complex biological matrices.[3] This method offers high specificity and accuracy by employing a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass.[3] This internal standard is added to the sample at the beginning of the workflow, correcting for any analyte loss during sample preparation and analysis. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of steroids due to its excellent chromatographic resolution and sensitive detection capabilities.[4]

These application notes provide a detailed protocol for the quantitative analysis of this compound in human urine using a stable isotope dilution GC-MS method.

Signaling Pathway

This compound Biosynthesis Pathway

The following diagram illustrates the simplified steroid biosynthesis pathway highlighting the formation of this compound from cholesterol. A deficiency in the enzyme 21-hydroxylase leads to the accumulation of 17-hydroxyprogesterone and its subsequent conversion to this compound.

Pregnanetriol_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17α-hydroxylase 17-OH-Progesterone 17-Hydroxyprogesterone (17-OHP) Progesterone->17-OH-Progesterone 17α-hydroxylase Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-hydroxylase 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol 21-hydroxylase This compound This compound 17-OH-Progesterone->this compound Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-hydroxylase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone synthase

Caption: this compound biosynthesis pathway.

Quantitative Data

The following tables summarize the reference ranges for urinary this compound excretion. These values can vary based on age, sex, and the specific laboratory method used.

Table 1: Urinary this compound Reference Ranges for Females

Age RangeThis compound (mg/24 hours)
0 to 5 years< 0.1[5]
6 to 9 years< 0.3[5]
10 to 15 years0.1 to 0.6[5]
16 years and older0 to 1.4[5]

Table 2: Urinary this compound Reference Ranges for Males

Age RangeThis compound (mg/24 hours)
0 to 5 years< 0.1[5]
6 to 9 years< 0.3[5]
10 to 15 years0.2 to 0.6[5]
16 years and older0.2 to 2.0[5]

Table 3: Method Performance Characteristics

ParameterTypical Value
Limit of Quantification (LOQ)1.0–5.0 ng/mL
Linearity (R²)> 0.99
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
Accuracy/Recovery85–115%

Experimental Workflow

The diagram below outlines the major steps in the stable isotope dilution GC-MS analysis of urinary this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection (24-hour) IS_Spike Spike with Stable Isotope-Labeled Internal Standard (e.g., this compound-d5) Urine_Sample->IS_Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) IS_Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Hydrolysis->SPE Derivatization Derivatization: 1. Methoximation (MOX) 2. Silylation (e.g., BSTFA + TMCS) SPE->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification using Isotope Dilution GC_MS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Stable isotope-labeled this compound (e.g., this compound-d5) as an internal standard (IS)

  • β-Glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • n-Hexane, HPLC grade

  • Milli-Q water or equivalent

  • Methoxyamine hydrochloride (MOX)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

Sample Preparation
  • Urine Sample Collection and Storage: Collect a 24-hour urine sample without preservatives. Measure and record the total volume. Store aliquots at -20°C or lower until analysis.

  • Internal Standard Spiking: Thaw urine samples at room temperature and vortex to mix. To 2 mL of urine in a glass centrifuge tube, add a known amount of the stable isotope-labeled this compound internal standard solution.

  • Enzymatic Hydrolysis:

    • Add 2 mL of 0.1 M sodium acetate buffer (pH 5.0) to the urine sample.

    • Add 50 µL of β-glucuronidase/sulfatase solution.

    • Vortex briefly and incubate at 55°C for at least 3 hours (or overnight) to deconjugate the steroid glucuronides and sulfates.[1]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of Milli-Q water. Do not allow the cartridge to dry out.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of Milli-Q water to remove interfering polar compounds.

    • Elute the steroids with 5 mL of methanol into a clean glass tube.

  • Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • Methoximation: To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 60°C for 30 minutes. This step converts keto-steroids to their methoxime derivatives.[6]

    • Silylation: Add 100 µL of BSTFA with 1% TMCS. Vortex and incubate at 70°C for 60 minutes. This step converts hydroxyl groups to their trimethylsilyl (TMS) ethers, increasing their volatility for GC analysis.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute

    • Ramp 1: 20°C/min to 240°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

  • MSD Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 4: Selected Ions for Monitoring

CompoundDerivativeQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compoundMOX-TMS[To be determined empirically][To be determined empirically]
This compound-d5 (IS)MOX-TMS[To be determined empirically][To be a determined empirically]

Note: The specific ions for monitoring should be determined by analyzing the mass spectra of the derivatized standards of this compound and its labeled internal standard.

Quantification
  • Calibration Curve: Prepare a series of calibration standards by adding known amounts of this compound to a steroid-free urine matrix. Spike each calibrator with the same amount of internal standard as the unknown samples. Process the calibrators using the same sample preparation procedure.

  • Data Analysis:

    • Integrate the peak areas of the quantifier ions for both the endogenous this compound and the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibrator and unknown sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

  • Final Calculation: Adjust the final concentration for the initial volume of urine used and report the results in mg/24 hours, taking into account the total 24-hour urine volume.

Conclusion

The stable isotope dilution GC-MS method described provides a robust, sensitive, and specific approach for the quantification of this compound in urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical research and diagnostic applications where reliable measurement of this compound is essential. Adherence to the detailed protocol will enable researchers and drug development professionals to obtain high-quality data for their studies.

References

Application Notes and Protocols for Pregnanetriol Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is a key steroid metabolite of 17-hydroxyprogesterone (17-OHP).[1] Its quantification in biological matrices, primarily urine, is a critical biomarker for the diagnosis and management of congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency.[1][2] In this condition, impaired cortisol synthesis leads to the accumulation of 17-OHP and its subsequent conversion to this compound. Therefore, accurate and reliable measurement of this compound is essential for clinical diagnostics and research in steroid metabolism.

These application notes provide detailed protocols for the use of this compound reference standards in laboratory settings, focusing on analytical methodologies for its quantification.

This compound Reference Standards

Certified reference materials (CRMs) for this compound are essential for ensuring the accuracy and traceability of analytical measurements. These standards are highly characterized for purity and identity and are provided with a certificate of analysis.

Example Certificate of Analysis Data for a this compound Reference Standard:

ParameterSpecification
Chemical Name (3α,5β,20S)-Pregnane-3,17,20-triol
CAS Number 1098-45-9
Molecular Formula C₂₁H₃₆O₃
Molecular Weight 336.51 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥99.8%
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.
Data synthesized from publicly available certificates of analysis.[3]

Commercially available this compound reference standards can be procured from various suppliers of certified reference materials.[1][4][5] Isotope-labeled internal standards, such as this compound-d5, are also available for use in mass spectrometry-based methods to improve quantification accuracy.

Signaling Pathway: Adrenal Steroidogenesis

The measurement of this compound is crucial for understanding disruptions in the adrenal steroidogenesis pathway. A deficiency in the 21-hydroxylase enzyme leads to a buildup of 17-hydroxyprogesterone, which is then shunted towards the production of androgens and this compound.

steroidogenesis cluster_pathway Simplified Adrenal Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH_Pregnenolone CYP17A1 17-OH_Progesterone 17-OH Progesterone Progesterone->17-OH_Progesterone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 17-OH_Pregnenolone->17-OH_Progesterone DHEA DHEA 17-OH_Pregnenolone->DHEA CYP17A1 (lyase) Deoxycortisol 11-Deoxycortisol 17-OH_Progesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione 17-OH_Progesterone->Androstenedione CYP17A1 (lyase) This compound This compound 17-OH_Progesterone->this compound Metabolism Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone

Caption: Simplified adrenal steroidogenesis pathway highlighting the formation of this compound.

Diagnostic Workflow for Congenital Adrenal Hyperplasia (CAH)

The diagnostic process for CAH often begins with newborn screening and is followed by confirmatory testing, where this compound measurement plays a key role.

cah_diagnosis start Newborn Screening (Elevated 17-OHP) confirm Confirmatory Testing start->confirm clinical_suspicion Clinical Suspicion (e.g., ambiguous genitalia) clinical_suspicion->confirm serum_urine Serum and Urine Steroid Analysis confirm->serum_urine acth_stim ACTH Stimulation Test confirm->acth_stim diagnosis Diagnosis of CAH serum_urine->diagnosis Elevated 17-OHP, This compound acth_stim->diagnosis Exaggerated 17-OHP response genetics Genetic Testing (CYP21A2) diagnosis->genetics Optional for confirmation management Treatment and Management diagnosis->management

Caption: Diagnostic workflow for Congenital Adrenal Hyperplasia (CAH).

Experimental Protocols

Accurate quantification of this compound requires robust analytical methods. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are considered reference methods, and a generalized protocol for an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 1: Urinary this compound Analysis by GC-MS

This protocol is based on established methods for urinary steroid profiling.[2][6]

1. Materials and Reagents:

  • This compound Certified Reference Material

  • Isotope-labeled internal standard (e.g., Stigmasterol or a deuterated this compound analog)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Derivatization reagents: Methoxyamine hydrochloride in pyridine and N-Trimethylsilylimidazole (TMSI)

  • All solvents and reagents should be of HPLC or analytical grade.

2. Sample Preparation:

  • Internal Standard Addition: To 1 mL of urine, add the internal standard.

  • Enzymatic Hydrolysis: Add 1 mL of 0.2 M acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/sulfatase solution. Incubate at 55°C for 3 hours to deconjugate this compound from its glucuronide and sulfate forms.[2][7]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the steroids with methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45-50°C.

  • Derivatization:

    • Oximation: Add 100 µL of methoxyamine hydrochloride in pyridine. Incubate at 80°C for 1 hour to protect the keto groups.[6]

    • Silylation: Evaporate the pyridine and add 200 µL of TMSI. Incubate at 110°C overnight (or 140°C for 2 hours for rapid analysis) to derivatize the hydroxyl groups.[6]

  • Final Extraction: Add n-hexane, vortex, and centrifuge. Transfer the upper organic layer to a GC-MS vial.[2]

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 160°C.

    • Ramp 1: 2.5°C/min to 240°C.

    • Ramp 2: 4°C/min to 270°C.[6]

  • Mass Spectrometer: Agilent 5975 or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

4. Quantification:

  • Create a calibration curve using the this compound CRM.

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Urinary this compound Analysis by LC-MS/MS

This protocol is adapted from validated methods for multi-steroid analysis.[7][8][9]

1. Materials and Reagents:

  • This compound Certified Reference Material

  • Isotope-labeled internal standard (e.g., this compound-d5)

  • β-glucuronidase/arylsulfatase

  • SPE cartridges (e.g., Oasis HLB)

  • Formic acid, ammonium formate, methanol, and water (LC-MS grade).

2. Sample Preparation:

  • Internal Standard Addition: Add the isotope-labeled internal standard to 150 µL of urine.[7]

  • Enzymatic Hydrolysis: Add 300 µL of deconjugation buffer containing β-glucuronidase/arylsulfatase in ammonium acetate buffer (pH 4.9). Incubate at 55°C for 3 hours.[7]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol and water.

    • Load the hydrolyzed sample.

    • Wash with water.

    • Elute with methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[8]

3. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Shimadzu Nexera, Waters ACQUITY, or similar UHPLC system.

  • Column: C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).[9]

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.[9]

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.[9]

  • Gradient Elution: A gradient from approximately 50% to 98% Mobile Phase B over several minutes.

  • Flow Rate: 0.4 mL/min.[9]

  • Column Temperature: 45°C.[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex, Waters).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

4. Quantification:

  • Prepare a calibration curve with the this compound CRM.

  • Quantify this compound based on the peak area ratio of the analyte to the isotope-labeled internal standard.

Protocol 3: Generalized this compound ELISA

This is a generalized protocol based on commercially available competitive ELISA kits for other steroids.[10][11] A specific this compound ELISA kit should be used according to the manufacturer's instructions.

1. Principle: This is a competitive immunoassay. This compound in the sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of binding sites on a microplate coated with a this compound-specific antibody. The amount of color developed is inversely proportional to the concentration of this compound in the sample.

2. Materials:

  • This compound ELISA kit (containing pre-coated microplate, this compound standards, conjugate, substrate, wash buffer, and stop solution).

  • Microplate reader capable of measuring absorbance at 450 nm.

3. Assay Procedure:

  • Sample and Standard Preparation: Prepare this compound standards and dilute urine samples as per the kit's instructions.

  • Incubation: Add standards, controls, and samples to the appropriate wells of the microplate. Add the this compound-enzyme conjugate to each well. Incubate for a specified time (e.g., 1-2 hours) at room temperature.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound components.

  • Substrate Addition: Add the substrate solution to each well and incubate for a set time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Reading: Read the absorbance of each well at 450 nm.

4. Calculation of Results:

  • Construct a standard curve by plotting the absorbance of the standards against their concentration.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Quantitative Data and Method Validation

The following tables summarize typical validation parameters for the analytical methods described.

Table 1: GC-MS Method Validation Parameters for Steroid Profiling

ParameterTypical Performance
Linearity (r²) >0.99
Intra-assay Precision (%CV) <15%
Inter-assay Precision (%CV) <15%
Accuracy/Recovery 85-115%
Lower Limit of Quantification (LLOQ) ~0.1 µmol/L
Data synthesized from published steroid profiling methods.[2][6]

Table 2: LC-MS/MS Method Validation Parameters for Steroid Profiling

ParameterTypical Performance
Linearity (r²) >0.992
Intra-assay Precision (%CV) <10%
Inter-assay Precision (%CV) <15%
Accuracy/Trueness 90-110%
Lower Limit of Detection (LOD) 0.03-90 ng/mL (analyte dependent)
Data synthesized from published steroid profiling methods.[8][9]

Table 3: Representative ELISA Kit Performance Characteristics

ParameterTypical Performance (for a related steroid)
Assay Range 0.4-50 ng/mL
Analytical Sensitivity ~0.2 ng/mL
Intra-assay CV <5%
Inter-assay CV <7%
Data based on a commercially available pregnanediol-3-glucuronide ELISA kit.[10]

Reference Ranges for Urinary this compound

Reference ranges can vary by age, sex, and laboratory. The following are representative values for a 24-hour urine collection.

Table 4: Urinary this compound Reference Ranges (mg/24 hours)

Age GroupFemalesMales
0-5 years < 0.1< 0.1
6-9 years < 0.3< 0.3
10-15 years 0.1 - 0.60.2 - 0.6
≥16 years 0 - 1.40.2 - 2.0
Source: Wikipedia, citing clinical laboratory data.[12]

Conclusion

The accurate quantification of this compound is indispensable for the diagnosis and monitoring of congenital adrenal hyperplasia and other disorders of steroidogenesis. The use of high-purity this compound certified reference standards is fundamental to achieving reliable results. The detailed GC-MS and LC-MS/MS protocols provided offer robust and sensitive methods for researchers and clinicians. While ELISA offers a high-throughput alternative, its specificity should be carefully considered. The provided data and workflows serve as a comprehensive guide for the laboratory application of this compound reference standards.

References

Application Note: In Vitro Cell Culture Models to Study Pregnanetriol Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pregnanetriol (5β-pregnane-3α,17α,20α-triol) is an inactive metabolite of 17-hydroxyprogesterone (17-OHP), a key intermediate in the adrenal synthesis of cortisol.[1] Clinically, urinary this compound levels are a well-established biomarker for diagnosing and monitoring congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency, where impaired cortisol synthesis leads to the accumulation of 17-OHP and its subsequent conversion to this compound.[1][2]

Despite its diagnostic utility, the direct biological effects of this compound are not well understood. As a steroid metabolite, it may possess uncharacterized bioactivity, such as feedback regulation on steroidogenic pathways or neuroactive properties similar to other neurosteroids.[3] Investigating these potential effects requires robust and reproducible in vitro models.

This application note provides detailed protocols for utilizing two human cell lines, NCI-H295R (adrenocortical carcinoma) and SH-SY5Y (neuroblastoma), to study the effects of this compound. The H295R cell line is a gold-standard model for studying adrenal steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and adrenal androgens.[4][5][6] The SH-SY5Y cell line provides a model to explore the potential neuroactive effects of this compound, as these cells can synthesize neurosteroids and express receptors known to be modulated by them, such as the GABA-A receptor.[3][7][8]

These protocols cover cell culture, this compound treatment, and downstream analyses including cell viability, steroid hormone profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and gene expression analysis of key steroidogenic enzymes by quantitative PCR (qPCR).

Experimental Workflow Overview

A generalized workflow for investigating the effects of this compound in either H295R or SH-SY5Y cells is outlined below. The specific assays performed will depend on the research question.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation CellCulture Cell Line Culture (H295R or SH-SY5Y) CellSeeding Cell Seeding (e.g., 24-well or 96-well plates) CellCulture->CellSeeding This compound This compound Treatment (Dose-Response / Time-Course) CellSeeding->this compound Viability Cell Viability Assay (MTS/MTT) This compound->Viability MediaCollection Collect Conditioned Media This compound->MediaCollection CellLysis Cell Lysis This compound->CellLysis DataAnalysis Quantitative Analysis & Interpretation Viability->DataAnalysis LCMS Steroid Profiling (LC-MS/MS) MediaCollection->LCMS RNA_Extraction RNA Extraction CellLysis->RNA_Extraction LCMS->DataAnalysis qPCR Gene Expression (qPCR) RNA_Extraction->qPCR qPCR->DataAnalysis

Caption: General experimental workflow for studying this compound effects in vitro.

Materials and Reagents

  • Cell Lines: NCI-H295R (ATCC® CRL-2128™), SH-SY5Y (ATCC® CRL-2266™)

  • Reagents: this compound, Dimethyl sulfoxide (DMSO), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, DMEM/F-12 Medium, MEM/F-12 Medium, Trypsin-EDTA.

  • Assay Kits: MTS/MTT cell viability assay kit, RNeasy Mini Kit (or equivalent), High-Capacity cDNA Reverse Transcription Kit, SYBR Green PCR Master Mix.

  • Consumables: Cell culture flasks and plates, pipette tips, microcentrifuge tubes.

Detailed Experimental Protocols

Cell Culture and Maintenance

Protocol 4.1.1: NCI-H295R Cell Culture

  • Medium Preparation: Prepare DMEM/F-12 medium supplemented with 2.5% Nu-Serum™, 1% Penicillin-Streptomycin, and ITS+ Premix (insulin, transferrin, selenium).

  • Culture Conditions: Maintain cells in a 37°C incubator with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Resuspend cells in fresh medium and re-plate at a 1:3 to 1:6 split ratio.

Protocol 4.1.2: SH-SY5Y Cell Culture

  • Medium Preparation: Prepare a 1:1 mixture of MEM and F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a 37°C incubator with 5% CO₂.

  • Subculturing: When cells reach 80% confluency, detach using Trypsin-EDTA, resuspend in fresh medium, and re-plate at a 1:4 to 1:10 split ratio.

This compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for RNA/media collection) at a density that will not exceed 90% confluency by the end of the experiment. Allow cells to adhere for 24 hours.

  • Treatment: For H295R cells, replace the growth medium with serum-free medium 24 hours prior to treatment to reduce basal steroid production. For SH-SY5Y, serum-free or low-serum medium can be used.

  • Dosing: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Add the diluted compound to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTS Assay)
  • Procedure: Following the treatment period, add MTS reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Express results as a percentage of the vehicle-treated control cells.

Steroid Profiling by LC-MS/MS
  • Sample Collection: At the end of the treatment period, carefully collect the conditioned medium from each well. Centrifuge to remove any cell debris and transfer the supernatant to a new tube. Store at -80°C until analysis.

  • Sample Preparation: Steroid extraction is typically performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9]

    • LLE Example: Add an organic solvent (e.g., methyl tert-butyl ether) to the medium, vortex, and centrifuge. The organic layer containing the steroids is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.[9]

  • LC-MS/MS Analysis: Analyze the extracted samples using a tandem mass spectrometer.[10][11] This technique provides high specificity and sensitivity for the simultaneous quantification of multiple steroids.[12][13]

Gene Expression Analysis by qPCR
  • RNA Extraction: After removing the conditioned medium, wash cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit). Homogenize the lysate and purify total RNA according to the manufacturer's protocol.[14][15]

  • RNA Quantification: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a reverse transcription kit.[14]

  • qPCR:

    • Prepare reaction mixtures containing SYBR Green Master Mix, forward and reverse primers for target genes (e.g., CYP11A1, CYP17A1, CYP21A2, HSD3B2, STAR) and a housekeeping gene (e.g., ACTB, GAPDH), and the diluted cDNA template.[16][17]

    • Perform the PCR on a real-time PCR system.[18]

    • Example Cycling Conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s.[14]

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Viability (Example Data)

Cell LineThis compound (µM)Viability (% of Control) ± SD
H295R0 (Vehicle)100 ± 4.5
198.2 ± 5.1
1095.6 ± 3.9
5085.1 ± 6.2
SH-SY5Y0 (Vehicle)100 ± 3.8
1101.5 ± 4.2
1099.8 ± 3.1
5092.4 ± 5.5

Table 2: Modulation of Steroid Hormone Production in H295R Cells (Example Data)

SteroidVehicle Control (ng/mL) ± SD10 µM this compound (ng/mL) ± SDFold Change
Progesterone15.2 ± 1.818.5 ± 2.11.22
17-OHP25.8 ± 3.122.1 ± 2.50.86
11-Deoxycortisol8.4 ± 0.94.1 ± 0.50.49
Cortisol45.1 ± 5.320.7 ± 2.90.46
Androstenedione12.6 ± 1.59.9 ± 1.10.79

Table 3: Relative Gene Expression in H295R Cells after 24h Treatment (Example Data)

GeneVehicle Control (Fold Change)10 µM this compound (Fold Change) ± SD
STAR1.00.95 ± 0.11
CYP11A11.01.08 ± 0.15
CYP17A11.00.82 ± 0.09
CYP21A21.00.55 ± 0.07

Hypothetical Signaling Pathways

The direct molecular targets of this compound are largely unknown. Based on the actions of other neurosteroids, two hypothetical pathways can be investigated.

A) Modulation of Steroidogenesis: this compound could act as a feedback inhibitor or modulator of key steroidogenic enzymes, altering the flux of the steroid synthesis pathway.

G This compound This compound CYP21A2 CYP21A2 (21-Hydroxylase) This compound->CYP21A2 Inhibition? CYP17A1 CYP17A1 (17α-Hydroxylase) This compound->CYP17A1 Inhibition? HSD3B2 HSD3B2 Progesterone Progesterone OHP17 17-OH-Progesterone Progesterone->OHP17 CYP17A1 Deoxycortisol 11-Deoxycortisol OHP17->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 Pregnenolone Pregnenolone Pregnenolone->Progesterone HSD3B2

Caption: Hypothetical feedback inhibition of steroidogenic enzymes by this compound.

B) Neuroactive Effects: Similar to pregnenolone sulfate, this compound might modulate the function of ligand-gated ion channels like the GABA-A receptor in neuronal cells.[19][20]

G This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Allosteric Modulation? Neuron Neuron IonFlux Altered Cl- Flux GABA_A->IonFlux Inhibition? Excitability Decreased Neuronal Excitability IonFlux->Excitability

Caption: Hypothetical modulation of the GABA-A receptor by this compound.

Conclusion

The in vitro models and protocols described here provide a robust framework for elucidating the potential biological activities of this compound. Using the NCI-H295R cell line allows for detailed investigation into the steroidogenic pathway, while the SH-SY5Y line offers a platform to explore neuroactive effects. The combination of cell-based assays, advanced analytical techniques like LC-MS/MS, and molecular biology methods will enable a comprehensive characterization of this clinically important but functionally enigmatic steroid metabolite.

References

Troubleshooting & Optimization

Overcoming matrix effects in pregnanetriol mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of pregnanetriol by mass spectrometry. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges, with a focus on overcoming matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of quantification.[3][4][5] For steroids like this compound, which are often measured at low concentrations in complex biological fluids, matrix effects are a significant challenge, particularly when using electrospray ionization (ESI) mass spectrometry.[2][6]

Q2: How can I determine if my this compound assay is experiencing matrix effects?

A2: The presence of matrix effects can be assessed quantitatively using a post-extraction spike analysis.[2][7][8] This method compares the peak area of this compound in a pure solution to its peak area when spiked into an extracted blank matrix sample. A result below 100% indicates ion suppression, while a value over 100% suggests enhancement.[2] A qualitative assessment can be done by post-column infusion of a this compound standard while injecting a blank matrix extract; a dip or rise in the signal at the retention time of matrix components reveals their presence.[2]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective and widely recognized strategy to compensate for matrix effects.[3][6][7] A SIL-IS, such as a deuterium-labeled this compound, is chemically identical to the analyte and will be affected by matrix interferences in the same way, thus correcting for variations in signal suppression or enhancement between samples.[9][10]

Q4: Can derivatization help in this compound analysis?

A4: While not always mandatory, derivatization can significantly improve the sensitivity and specificity of the analysis, especially for low-concentration samples.[6][11] Reagents can be used to introduce a charged moiety onto the this compound molecule, which can enhance ionization efficiency by several hundredfold and improve chromatographic behavior.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Issue 1: Low Signal Intensity or High Signal Suppression

Symptoms:

  • Low signal-to-noise ratio for this compound.

  • Difficulty detecting the analyte in low-concentration samples.

  • Matrix effect calculation shows significant suppression (<80%).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Co-eluting Matrix Components Endogenous compounds, particularly phospholipids in plasma/serum, are a major cause of ion suppression.[12] Improve sample cleanup using more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove these interferences.[6][12]
Inefficient Ionization The choice of mobile phase can significantly impact ionization. Optimize mobile phase additives (e.g., ammonium formate with formic acid) to improve protonation in positive ESI mode. Avoid using ion-suppressing agents like trifluoroacetic acid (TFA).[6]
Suboptimal MS/MS Parameters Collision energy and other MS parameters must be optimized for this compound. Perform an infusion of a standard solution to determine the optimal settings for precursor and product ions.[6]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical chromatographic peaks for this compound.

  • Difficulty with peak integration and reduced reproducibility.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incompatible Sample Solvent The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion. Ensure the reconstitution solvent is of similar or weaker strength than the mobile phase.[2]
Column Overload Injecting too much sample mass onto the column can lead to peak distortion.[6] Try diluting the sample or reducing the injection volume to see if the peak shape improves.[6]
Column Contamination Buildup of matrix components at the head of the column can cause peak tailing.[6] Implement a column wash step between injections or use a guard column to protect the analytical column.[2]
Issue 3: Inconsistent Results and Poor Precision

Symptoms:

  • High variability (%CV) in quality control samples.

  • Poor reproducibility between different sample batches.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Variable Matrix Effects The composition of the matrix can vary significantly between different patient or animal samples, leading to inconsistent ion suppression.[13] The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) for every sample to normalize the response.[10]
Inconsistent Sample Preparation Manual sample preparation steps like LLE or SPE can introduce variability. Automate liquid handling where possible. Ensure complete evaporation and consistent reconstitution of the final extract.
Analyte Instability This compound may degrade during sample storage or processing. Assess the stability of the analyte under your specific conditions (e.g., freeze-thaw cycles, bench-top stability).[14]

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate key decision-making and experimental workflows for overcoming matrix effects.

G start Problem Identified: Poor Signal, High Variability, or Inaccurate Quantification check_is Are you using a stable isotope-labeled IS? start->check_is implement_is Implement a SIL-IS. This is the most effective way to compensate for matrix effects. check_is->implement_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_severe Is Matrix Effect >20%? assess_me->me_severe improve_cleanup Improve Sample Cleanup me_severe->improve_cleanup Yes optimize_lc Optimize Chromatography me_severe->optimize_lc No cleanup_options Choose a Method: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Phospholipid Removal Plates improve_cleanup->cleanup_options cleanup_options->optimize_lc lc_options Actions: - Change gradient to better  separate analyte from  interferences. - Use a different column  chemistry (e.g., PFP). optimize_lc->lc_options validate Re-validate Method: Accuracy, Precision, Linearity lc_options->validate no_is No yes_is Yes yes_severe Yes no_severe No G cluster_0 Sample Preparation Workflows sample Biological Sample (e.g., Serum, Urine) ds_spike Spike with SIL-IS sample->ds_spike Dilute & Shoot lle_spike Spike with SIL-IS sample->lle_spike Liquid-Liquid Extraction (LLE) spe_spike Spike with SIL-IS sample->spe_spike Solid-Phase Extraction (SPE) ds_dilute Dilute with Solvent (e.g., Methanol/Water) ds_spike->ds_dilute ds_inject Inject into LC-MS/MS ds_dilute->ds_inject lle_extract Add Immiscible Solvent (e.g., MTBE), Vortex lle_spike->lle_extract lle_separate Centrifuge & Separate Organic Layer lle_extract->lle_separate lle_evap Evaporate & Reconstitute lle_separate->lle_evap lle_inject Inject into LC-MS/MS lle_evap->lle_inject spe_load Load onto SPE Cartridge spe_spike->spe_load spe_wash Wash to Remove Interferences spe_load->spe_wash spe_elute Elute this compound spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap spe_inject Inject into LC-MS/MS spe_evap->spe_inject

References

Improving the sensitivity of pregnanetriol detection in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of pregnanetriol in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound (5β-pregnane-3α,17α,20α-triol) is an inactive metabolite of 17α-hydroxyprogesterone, which is a precursor in the biosynthesis of cortisol.[1] Measuring this compound levels, typically in urine, is crucial for diagnosing and monitoring congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands.[2] Sensitive and accurate detection is vital for the early diagnosis in newborns and for monitoring treatment efficacy.[2]

Q2: Which biological samples are most suitable for this compound analysis?

Urine is the most common matrix for this compound measurement, often collected over a 24-hour period to account for diurnal variations in steroid hormone secretion.[2][3] Serum and plasma can also be used, although the concentrations of this compound are generally lower than in urine.[2]

Q3: What are the primary analytical methods for this compound detection?

The main techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and immunoassays (e.g., ELISA).[4][5][6] GC-MS and LC-MS/MS are considered the gold standard due to their high specificity and sensitivity, allowing for the simultaneous analysis of multiple steroids.[4]

Q4: What is the purpose of enzymatic hydrolysis in the sample preparation for this compound analysis in urine?

In urine, this compound is primarily present as a glucuronide conjugate, which is water-soluble and allows for its excretion.[4] To analyze this compound by GC-MS or LC-MS/MS, this conjugate must first be cleaved to release the free steroid. This is typically achieved by enzymatic hydrolysis using β-glucuronidase.[4]

Q5: Why is derivatization necessary for GC-MS analysis of this compound?

Derivatization is a crucial step in preparing this compound for GC-MS analysis. It involves chemically modifying the steroid to increase its volatility and thermal stability, which are necessary for it to be vaporized and travel through the gas chromatograph. A common method is silylation, which replaces the hydrogen atoms of the hydroxyl groups with trimethylsilyl (TMS) groups.[7]

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading.[8] Optimize the wash and elution solvents; a wash solvent that is too strong may elute the analyte, while an elution solvent that is too weak will result in incomplete recovery.[9] Verify that the sorbent chemistry is appropriate for this compound.[10]
Poor Liquid-Liquid Extraction (LLE) Optimize the choice of extraction solvent and the pH of the aqueous phase to ensure efficient partitioning of this compound into the organic layer. Ensure vigorous mixing to maximize the surface area for extraction without forming stable emulsions.[11]
Incomplete Enzymatic Hydrolysis Verify the activity of the β-glucuronidase enzyme.[3] Ensure the pH and temperature of the incubation are optimal for the specific enzyme used.[3] Be aware that some urine samples may contain inhibitors of the enzyme; pre-purification of the urine by SPE may be necessary.[3]
Poor Chromatographic Peak Shape or Resolution
Potential Cause Troubleshooting Steps
Suboptimal GC-MS Derivatization Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can inactivate the reagent.[4] Use a sufficient excess of the derivatization reagent and optimize the reaction time and temperature to ensure complete derivatization.[4] For sterically hindered hydroxyl groups, a catalyst may be needed.[7]
Matrix Effects in LC-MS/MS Matrix effects, such as ion suppression or enhancement, can significantly impact the signal intensity.[1] Improve sample cleanup to remove interfering matrix components.[12] Modify the chromatographic conditions to separate this compound from co-eluting matrix components. Utilize a stable isotope-labeled internal standard to compensate for matrix effects.[12]
Contamination of the Analytical Column Implement a robust sample clean-up procedure to minimize the introduction of non-volatile matrix components onto the column. Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants.
Inaccurate Quantification
Potential Cause Troubleshooting Steps
Non-linear or Inconsistent Calibration Curve Prepare fresh calibration standards for each batch of samples.[13] Ensure that the concentration range of the calibration standards brackets the expected concentration of this compound in the samples.[13] Evaluate for detector saturation at high concentrations.[14]
Cross-reactivity in Immunoassays Be aware of potential cross-reactivity with other structurally similar steroids, which can lead to falsely elevated results.[15] Confirm any positive immunoassay results with a more specific method like LC-MS/MS or GC-MS.[15]
Degradation of Analyte during Storage Store urine samples at -20°C or lower to minimize degradation of this compound.[5] Avoid repeated freeze-thaw cycles.[5]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of this compound and related steroids by LC-MS/MS and GC-MS. Note that these values can vary depending on the specific instrumentation, methodology, and sample matrix.

Table 1: Performance Characteristics of LC-MS/MS Methods for Steroid Analysis

ParameterUrineSerum/Plasma
Limit of Detection (LOD) 0.01 - 1.0 ng/mL0.05 - 2.0 ng/mL
Limit of Quantification (LOQ) 0.03 - 3.0 ng/mL0.1 - 5.0 ng/mL
Recovery 85 - 110%80 - 115%
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%

Data compiled from various sources on steroid analysis.[5][16]

Table 2: Performance Characteristics of GC-MS Methods for Steroid Analysis

ParameterUrine
Limit of Detection (LOD) 0.1 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 15 ng/mL
Recovery 90 - 105%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Data compiled from various sources on steroid analysis.[17]

Experimental Protocols

Protocol 1: Urinary this compound Analysis by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound from urine using liquid chromatography-tandem mass spectrometry.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

  • Enzymatic Hydrolysis:

    • To 1 mL of urine supernatant, add an internal standard (e.g., deuterated this compound).

    • Add 50 µL of β-glucuronidase solution.

    • Incubate at 55°C for 3 hours to deconjugate the this compound glucuronide.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

    • Elute the this compound with 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a C18 column with a gradient elution of water and methanol containing a suitable modifier (e.g., formic acid or ammonium formate).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode.

Protocol 2: Urinary this compound Analysis by GC-MS

This protocol provides a general workflow for the analysis of this compound in urine by gas chromatography-mass spectrometry.

  • Sample Preparation and Hydrolysis:

    • Follow steps 1 and 2 from the LC-MS/MS protocol.

  • Liquid-Liquid Extraction (LLE):

    • After hydrolysis, add 5 mL of a non-polar organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) to the sample.

    • Vortex vigorously for 2 minutes and centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a clean tube. Repeat the extraction.

  • Evaporation:

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and a reducing agent like dithiothreitol.[18]

    • Incubate at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of this compound.[18]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the analytes on a capillary column suitable for steroid analysis.

    • Identify and quantify this compound based on its retention time and mass spectrum.

Visualizations

Pregnanetriol_Metabolic_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17OH_Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->17OH_Pregnenolone 17OH_Progesterone 17α-Hydroxyprogesterone Progesterone->17OH_Progesterone 17OH_Pregnenolone->17OH_Progesterone 11_Deoxycortisol 11-Deoxycortisol 17OH_Progesterone->11_Deoxycortisol 21-Hydroxylase This compound This compound 17OH_Progesterone->this compound Metabolic Pathway in CAH Cortisol Cortisol 11_Deoxycortisol->Cortisol

Caption: Metabolic pathway of this compound formation.

LC_MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Urine_Sample Urine Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis Urine_Sample->Enzymatic_Hydrolysis SPE Solid-Phase Extraction Enzymatic_Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: LC-MS/MS experimental workflow for this compound.

GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Urine_Sample Urine Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis Urine_Sample->Enzymatic_Hydrolysis LLE Liquid-Liquid Extraction Enzymatic_Hydrolysis->LLE Evaporation Evaporation LLE->Evaporation Derivatization Derivatization Evaporation->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: GC-MS experimental workflow for this compound.

References

Technical Support Center: Pregnanetriol ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pregnanetriol ELISA kits. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues that may arise during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might encounter in a question-and-answer format.

High Background

Question: Why is the background signal in my ELISA plate too high?

Answer: High background can obscure your results by reducing the assay's sensitivity. Here are several potential causes and their solutions:

Possible Cause Solution
Insufficient Washing Increase the number of wash steps and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells without scratching them.[1]
Contamination of Reagents Use sterile pipette tips and change them for each reagent and sample.[2] Prepare fresh wash and blocking buffers for each assay.[2]
Over-incubation Strictly adhere to the incubation times specified in the kit protocol.[1]
High Antibody Concentration Ensure the primary or secondary antibody is diluted according to the protocol. Using too high a concentration can lead to non-specific binding.[2]
Ineffective Blocking Optimize the blocking buffer concentration. Sometimes, adding a small amount of a non-ionic detergent like Tween 20 can help.[2]
Weak or No Signal

Question: I'm not getting any signal, or the signal is very weak. What could be the problem?

Answer: A lack of signal is a frustrating issue that can be caused by several factors from reagent preparation to incubation times.

Possible Cause Solution
Reagents Not at Room Temperature Allow all kit components to sit at room temperature for at least 30-40 minutes before starting the assay.[1][3]
Omission of a Reagent Double-check that all reagents were added in the correct order as per the protocol.[1]
Incorrect Incubation Times Ensure that incubation times are as specified in the protocol; short incubation can lead to insufficient binding.[1][4]
Expired Reagents Check the expiration dates on all kit components and do not use expired reagents.[3][5]
Improperly Stored Kit Verify that the kit has been stored at the recommended temperature (typically 2-8°C).[3][5]
Wells Dried Out Do not allow the wells to dry out at any point during the assay.[1]
Poor Standard Curve

Question: My standard curve is not linear or has a poor fit. How can I fix this?

Answer: The standard curve is crucial for accurate quantification. A poor curve can result from several issues.

Possible Cause Solution
Incorrect Standard Preparation Double-check the concentration of the stock standard and all dilution calculations.[6] Ensure the standard is fully reconstituted.[6]
Degraded Standard If the standard is old or has been stored improperly, it may have degraded. Use a fresh standard.[6]
Pipetting Errors Ensure your pipettes are calibrated and use proper pipetting techniques to avoid inaccuracies in dilutions.[1]
Incorrect Curve Fitting Model Use the curve-fitting model recommended by the kit manufacturer (e.g., four-parameter logistic fit).[1]
High Coefficient of Variation (CV)

Question: The replicates for my samples or standards have high variability. What is causing this?

Answer: High CV indicates inconsistency in your results. The goal is typically a CV of less than 20%.[7]

Possible Cause Solution
Pipetting Inconsistency Ensure consistent and accurate pipetting. Use calibrated pipettes and change tips for each standard and sample.[5]
Bubbles in Wells Check for and remove any bubbles in the wells before reading the plate.[1]
Inadequate Washing Ensure all wells are washed equally and thoroughly. An automated plate washer can improve consistency.
Improper Sample Mixing Mix samples thoroughly before aliquoting them into the wells.[1]
Edge Effects This can be caused by temperature variations across the plate. Ensure the plate is sealed properly during incubations and placed in the center of the incubator.[3]

Experimental Protocols

Urine Sample Preparation

Proper sample preparation is critical for accurate results.

  • Collection: Collect a urine sample in a sterile container. For optimal results, the first-morning urine is often recommended.[4]

  • Centrifugation: To remove any sediment, centrifuge the urine sample at 1,000 x g for 15 minutes at 2-8°C.[1][4]

  • Storage: The supernatant can be used immediately or aliquoted and stored at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[1][4][5]

  • Pre-Assay Centrifugation: If samples have been frozen, it is recommended to centrifuge them again before performing the assay to pellet any precipitates that may have formed.[1]

Competitive ELISA Workflow

This compound ELISA kits typically employ a competitive assay format. In this format, the concentration of the target antigen is inversely proportional to the signal produced.

ELISA_Workflow Competitive ELISA Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents_Room_Temp Bring all reagents to room temperature Prepare_Standards Prepare standard dilutions Reagents_Room_Temp->Prepare_Standards Prepare_Samples Prepare urine samples Prepare_Standards->Prepare_Samples Add_Standards_Samples Add standards and samples to antibody-coated plate Prepare_Samples->Add_Standards_Samples Add_Conjugate Add enzyme-conjugated this compound Add_Standards_Samples->Add_Conjugate Incubate_Compete Incubate to allow competition for antibody binding sites Add_Conjugate->Incubate_Compete Wash_Plate1 Wash plate to remove unbound reagents Incubate_Compete->Wash_Plate1 Add_Substrate Add TMB substrate Wash_Plate1->Add_Substrate Incubate_Color Incubate in the dark for color development Add_Substrate->Incubate_Color Add_Stop_Solution Add stop solution Incubate_Color->Add_Stop_Solution Read_Plate Read absorbance at 450 nm Add_Stop_Solution->Read_Plate Plot_Curve Plot standard curve (OD vs. Concentration) Read_Plate->Plot_Curve Calculate_Results Calculate sample concentrations Plot_Curve->Calculate_Results

Caption: A flowchart of the competitive ELISA workflow.

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve common issues.

Troubleshooting_Tree ELISA Troubleshooting Decision Tree Start Problem Encountered High_Background High Background? Start->High_Background Weak_Signal Weak or No Signal? High_Background->Weak_Signal No Check_Washing Check Washing Protocol High_Background->Check_Washing Yes High_CV High CV? Weak_Signal->High_CV No Check_Reagent_Prep Confirm Reagent Preparation and Addition Weak_Signal->Check_Reagent_Prep Yes Check_Pipetting Review Pipetting Technique High_CV->Check_Pipetting Yes End Consult Kit Manual or Technical Support High_CV->End No Check_Reagents Check for Reagent Contamination Check_Washing->Check_Reagents Check_Incubation Check Incubation Times Check_Reagents->Check_Incubation Check_Incubation->End Check_Expiration Check Reagent Expiration Dates Check_Reagent_Prep->Check_Expiration Check_Storage Verify Kit Storage Conditions Check_Expiration->Check_Storage Check_Storage->End Check_Bubbles Inspect Wells for Bubbles Check_Pipetting->Check_Bubbles Check_Mixing Ensure Thorough Sample Mixing Check_Bubbles->Check_Mixing Check_Mixing->End

Caption: A decision tree for troubleshooting common ELISA problems.

References

Technical Support Center: Optimization of Derivatization for Pregnanetriol GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of pregnanetriol derivatization in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Experimental Workflow for this compound GC-MS Analysis

The following diagram outlines the typical experimental workflow for the analysis of this compound from biological samples, usually urine, using GC-MS. This process involves sample preparation, including extraction and hydrolysis of this compound conjugates, followed by a two-step derivatization process before instrumental analysis.

This compound GC-MS Workflow Experimental Workflow for this compound GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Collection Urine Sample Collection Extraction Solid-Phase or Liquid-Liquid Extraction Sample Collection->Extraction Hydrolysis Enzymatic Hydrolysis of Glucuronide/Sulfate Conjugates Extraction->Hydrolysis Methoximation (MOX) Protection of Keto Groups Hydrolysis->Methoximation (MOX) Silylation (TMS) Derivatization of Hydroxyl Groups Methoximation (MOX)->Silylation (TMS) GC-MS Analysis Gas Chromatography-Mass Spectrometry Silylation (TMS)->GC-MS Analysis Data Processing Peak Integration and Quantification GC-MS Analysis->Data Processing

Caption: A typical workflow for this compound analysis by GC-MS.

Detailed Experimental Protocols

Below are detailed protocols for the key steps in the derivatization of this compound for GC-MS analysis. These protocols are based on established methods for steroid analysis.

Protocol 1: Two-Step Derivatization (Methoximation followed by Silylation)

This is a widely used method for the comprehensive analysis of steroids, including this compound.

Materials:

  • Dried sample extract containing this compound

  • Methoxyamine hydrochloride (MOX) solution (e.g., 20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS) or Trimethylsilylimidazole (TMSI) as a catalyst (optional, but recommended for hindered hydroxyl groups)

  • Reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Methoximation:

    • To the dried sample extract in a reaction vial, add 50 µL of MOX solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 60 minutes.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 100 µL of MSTFA to the vial. For improved derivatization of sterically hindered hydroxyl groups, a mixture of MSTFA with a catalyst (e.g., MSTFA + 1% TMCS) can be used.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30-60 minutes.

    • Cool the vial to room temperature.

    • The sample is now ready for GC-MS analysis.

Optimization of Derivatization Conditions

The efficiency of the derivatization reaction is critical for accurate and reproducible quantification of this compound. The following tables summarize key parameters for optimization.

ParameterConditionRecommendation/Rationale
Derivatization Reagent MSTFA, BSTFAMSTFA is generally more volatile and can provide cleaner chromatograms. BSTFA is also a strong silylating agent. The choice may depend on the specific matrix and other analytes of interest.
Catalyst TMCS, TMSIThe addition of a catalyst like TMCS or TMSI (typically 1-10%) can enhance the derivatization of sterically hindered hydroxyl groups, leading to more complete derivatization.
Reaction Temperature 60-80°CHigher temperatures can increase the reaction rate, but excessive heat may lead to degradation of the analyte or derivatives. Optimal temperature should be determined empirically.[1]
Reaction Time 30-90 minutesLonger reaction times can ensure complete derivatization, but excessively long times may not provide additional benefits and can increase the risk of side reactions.
Solvent Pyridine, AcetonitrilePyridine is a common solvent for methoximation and can also act as a catalyst. Acetonitrile is another suitable solvent for silylation. The choice of solvent can influence the reaction kinetics.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization and analysis of this compound by GC-MS.

Troubleshooting Logic for Common GC-MS Problems

Troubleshooting Logic Troubleshooting Common GC-MS Issues cluster_tailing Peak Tailing cluster_sensitivity Poor Sensitivity Problem Problem Possible Cause Possible Cause Problem->Possible Cause Investigate Solution Solution Possible Cause->Solution Implement Tailing Peak Tailing Observed Tailing Cause 1 Active sites in the GC system? Tailing->Tailing Cause 1 Tailing Cause 2 Incomplete Derivatization? Tailing->Tailing Cause 2 Tailing Solution 1 - Replace inlet liner - Trim the column (first 10-20 cm) - Use a deactivated column Tailing Cause 1->Tailing Solution 1 Tailing Solution 2 - Optimize derivatization time/temperature - Check reagent quality and volume - Use a catalyst (TMCS/TMSI) Tailing Cause 2->Tailing Solution 2 Sensitivity Low Signal Intensity Sensitivity Cause 1 Suboptimal Derivatization? Sensitivity->Sensitivity Cause 1 Sensitivity Cause 2 GC-MS System Issues? Sensitivity->Sensitivity Cause 2 Sensitivity Solution 1 - Increase reagent concentration - Optimize reaction conditions Sensitivity Cause 1->Sensitivity Solution 1 Sensitivity Solution 2 - Clean the ion source - Check for leaks in the system - Optimize injection parameters Sensitivity Cause 2->Sensitivity Solution 2

Caption: A logical approach to troubleshooting common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A: this compound is a steroid with multiple hydroxyl groups, which makes it polar and non-volatile. Derivatization is a chemical modification process that replaces the active hydrogens in these hydroxyl groups with less polar functional groups, typically trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of this compound, making it suitable for analysis by gas chromatography.

Q2: I am observing peak tailing for my derivatized this compound. What are the possible causes and solutions?

A: Peak tailing for silylated compounds is often due to the presence of active sites in the GC system that can interact with any remaining free hydroxyl groups.

  • Incomplete Derivatization: If the derivatization is not complete, the underivatized or partially derivatized this compound will have free hydroxyl groups that can interact with active sites.

    • Solution: Optimize your derivatization protocol. This may involve increasing the reaction time or temperature, using a higher concentration of the silylating reagent, or adding a catalyst such as TMCS or TMSI to drive the reaction to completion.

  • Active Sites in the GC System: The injector liner, the front end of the GC column, or contaminants in the system can have active silanol groups that cause peak tailing.

    • Solution: Replace the injector liner with a new, deactivated liner. Trim the first 10-20 cm of the analytical column. Ensure that your carrier gas is of high purity and that there are no leaks in the system.

Q3: I am seeing multiple peaks for what should be a single derivatized this compound standard. What could be the cause?

A: The presence of multiple peaks can arise from several factors:

  • Incomplete Derivatization: This can result in a mixture of partially and fully derivatized this compound molecules, each eluting at a different retention time.

  • Formation of Isomers: During the methoximation step, syn- and anti-isomers of the methoxime derivative can form, leading to two separate peaks.

  • Degradation: The derivatized analyte may be unstable and degrade in the hot injector or on the column.

Solution:

  • To address incomplete derivatization, refer to the solutions for peak tailing.

  • The formation of syn- and anti-isomers is a known phenomenon. Consistent integration of both peaks is necessary for accurate quantification.

  • To prevent degradation, ensure the injector temperature is not excessively high and that the GC system is clean and inert.

Q4: How can I confirm that my derivatization has been successful?

A: The mass spectrum of the derivatized this compound can confirm successful derivatization. The molecular weight of the fully derivatized this compound will increase based on the number of TMS groups added. For this compound (C₂₁H₃₆O₃, molecular weight ~336.5 g/mol ), a fully TMS-derivatized molecule (three TMS groups) will have a significantly higher molecular weight.

The NIST WebBook provides mass spectral data for TMS derivatives of related compounds. For example, the tris-TMS derivative of this compound would have a molecular weight of approximately 552 g/mol . The mass spectrum will show a characteristic fragmentation pattern for this derivative.[2]

Q5: What are the key differences between MSTFA and BSTFA as silylating reagents for this compound analysis?

A: Both MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are strong silylating reagents commonly used for steroid analysis.

FeatureMSTFABSTFA
Reactivity Highly reactive, effective for most hydroxyl groups.Also highly reactive and effective.
Byproducts Byproducts are highly volatile, leading to cleaner chromatograms.Byproducts are also volatile, but may be slightly less so than those of MSTFA.
Applications Widely used for a broad range of compounds, including steroids.Also widely used, particularly for amino acids and other polar compounds.

For this compound, both reagents are suitable. MSTFA is often preferred due to the high volatility of its byproducts, which can minimize interferences in the chromatogram. The choice between the two may also depend on laboratory preference and the specific requirements of the assay. In a comparative study on various polar compounds, it was noted that the choice of reagent can be influenced by steric hindrance and the molecular mass of the analyte.[3]

References

Technical Support Center: Best Practices for Long-Term Storage of Pregnanetriol Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of pregnanetriol samples. Adherence to these best practices is crucial for maintaining sample integrity and ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound samples?

A1: For long-term storage, it is recommended to store both urine and serum samples containing this compound at -80°C.[1] While some studies on other steroid hormones suggest that -20°C may be adequate for shorter periods, storage at -80°C minimizes the risk of degradation over extended durations.[2] For very long-term biobanking, temperatures below -150°C in the vapor phase of liquid nitrogen are considered the gold standard, although not always feasible.

Q2: How long can I store this compound samples at -80°C without significant degradation?

A2: While specific long-term stability data for this compound is limited, studies on related steroid metabolites, such as pregnanediol-3-glucuronide in urine, have shown stability for up to 24 weeks at -80°C with minimal degradation.[1] General best practices for biobanking suggest that many biochemical analytes can be stable for years at -80°C.[2] However, it is crucial to perform in-house stability studies to establish specific timelines for your particular sample matrix and storage conditions.

Q3: Can I use preservatives for storing urine samples for this compound analysis?

A3: The use of preservatives should be approached with caution as they can interfere with certain analytical methods. For metabolomic studies, it has been shown that storing urine without preservatives at -22°C can maintain the stability of many analytes for over 10 years.[2] If short-term storage at 4°C is necessary, some studies on other urinary hormones have investigated the use of bacteriostatic agents like sodium azide, but their effectiveness can be analyte-dependent.[3] It is recommended to validate the compatibility of any preservative with your specific this compound assay.

Q4: How many freeze-thaw cycles can this compound samples tolerate?

A4: Repeated freeze-thaw cycles should be minimized as they can lead to the degradation of steroid hormones. While specific data for this compound is scarce, studies on other steroid hormones in serum and plasma suggest that up to three freeze-thaw cycles may be acceptable for some analytes.[4] To avoid the need for repeated thawing, it is best practice to aliquot samples into smaller volumes for individual experiments before initial freezing.

Q5: What type of collection and storage tubes should I use?

A5: For both urine and serum, use polypropylene tubes with secure screw caps to prevent evaporation and contamination. For serum collection, serum separator tubes (SSTs) can be used, but it is important to separate the serum from the clot within a few hours of collection. Prolonged contact with the gel separator in some tubes has been shown to affect the concentration of certain steroid hormones. To minimize pre-analytical variability, a standardized procedure for sample collection and processing should be followed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or undetectable this compound levels in stored samples Sample degradation due to improper storage temperature or prolonged storage.Ensure samples are consistently stored at -80°C. Review storage duration and compare with any available stability data. Consider performing a stability study if degradation is suspected.
Repeated freeze-thaw cycles.Aliquot samples into single-use volumes before initial freezing to avoid multiple thaws.
Adsorption of this compound to the storage container.Use low-binding polypropylene tubes for storage.
High variability in this compound measurements between aliquots of the same sample Incomplete mixing of the sample before aliquoting.Thoroughly but gently mix the bulk sample (e.g., by inverting the tube several times) before aliquoting.
Inconsistent sample collection or processing.Standardize protocols for sample collection, processing (e.g., centrifugation speed and time), and aliquoting.
Degradation in some aliquots due to improper handling.Ensure all aliquots are handled consistently and stored under identical conditions.
Interference or unexpected peaks in the analytical assay (e.g., GC-MS, LC-MS/MS) Contamination from collection or storage containers.Use high-quality, clean collection and storage materials. Consider pre-screening containers for leachable compounds.
Presence of preservatives or other additives.If preservatives are used, validate their non-interference with the analytical method.
Degradation products of this compound.Review the chromatogram for potential degradation products. This may indicate a stability issue.
Inconsistent results when using immunoassay Cross-reactivity with other steroid metabolites.Be aware of the potential for cross-reactivity with structurally similar compounds, which can be exacerbated by sample degradation.[5] Consider a more specific method like mass spectrometry for confirmation.
Matrix effects from the stored sample.Validate the immunoassay for the specific sample matrix and storage conditions. Matrix effects can sometimes change over time in stored samples.

Data Presentation: Recommended Storage Conditions

Parameter Urine Samples Serum Samples
Short-Term Storage (≤ 24 hours) 2-8°C2-8°C
Intermediate Storage (≤ 1 week) -20°C-20°C
Long-Term Storage (> 1 week) -80°C-80°C
Recommended Container Polypropylene screw-cap tubesPolypropylene screw-cap tubes
Freeze-Thaw Cycles Minimize (ideally ≤ 3)Minimize (ideally ≤ 3)
Preservatives Generally not recommended; validate if necessaryNot applicable

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound in Urine/Serum

1. Objective: To determine the stability of this compound in urine or serum samples under specific long-term storage conditions.

2. Materials:

  • Pooled urine or serum from multiple donors.
  • This compound reference standard.
  • Validated analytical method for this compound quantification (e.g., GC-MS or LC-MS/MS).
  • Polypropylene cryovials.
  • -80°C freezer.

3. Methodology:

  • Sample Pooling and Spiking: Create a large pool of human urine or serum. If endogenous this compound levels are low, the pool can be spiked with a known concentration of this compound.
  • Aliquoting: Thoroughly mix the pooled sample and dispense equal volumes into a sufficient number of cryovials to cover all time points and replicates.
  • Baseline Analysis (T=0): Immediately analyze a set of aliquots (e.g., n=5) to establish the baseline concentration of this compound.
  • Storage: Place the remaining aliquots in a -80°C freezer.
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of aliquots (n=5) from the freezer.
  • Sample Analysis: Allow the aliquots to thaw at room temperature, vortex gently, and analyze for this compound concentration using the validated analytical method.
  • Data Analysis: Calculate the mean concentration and standard deviation for each time point. Compare the mean concentration at each time point to the baseline concentration. This compound is considered stable if the mean concentration at a given time point is within a predefined acceptance range of the baseline (e.g., ±15%).

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis and Storage cluster_data Data Evaluation pool Pool Urine/Serum Samples spike Spike with this compound (optional) pool->spike aliquot Aliquot into Cryovials spike->aliquot baseline Baseline Analysis (T=0) aliquot->baseline storage Store at -80°C aliquot->storage timepoint Analyze at Time Points (1, 3, 6, 12, 24 months) storage->timepoint compare Compare to Baseline timepoint->compare stability Determine Stability compare->stability

Caption: Workflow for assessing the long-term stability of this compound.

troubleshooting_logic Troubleshooting Logic for Low this compound Recovery cluster_investigation Investigation Steps cluster_solution Potential Solutions start Low this compound Recovery check_storage Verify Storage Conditions (-80°C, duration) start->check_storage check_thaw Review Freeze-Thaw History check_storage->check_thaw reanalyze Re-analyze QC Samples check_storage->reanalyze If conditions were inconsistent check_tubes Assess Storage Tube Material check_thaw->check_tubes new_aliquot Use Fresh Aliquot check_thaw->new_aliquot If >3 cycles check_method Validate Analytical Method check_tubes->check_method new_study Initiate New Stability Study check_tubes->new_study If inappropriate material check_method->new_study If method is not validated

Caption: Decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Pregnanetriol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of pregnanetriol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a specific focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a major concern for this compound LC-MS/MS analysis?

A1: Ion suppression is a type of matrix effect where the signal intensity of the target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] In electrospray ionization (ESI), the analyte and matrix components compete for ionization in the MS source.[1][2] If matrix components ionize more efficiently, they can reduce the number of charged analyte ions that reach the detector, leading to a weaker signal, poor sensitivity, and inaccurate quantification.[2][3] This is a significant challenge in bioanalysis (e.g., plasma, serum, urine) where complex matrices contain high concentrations of endogenous materials like phospholipids and salts.[4][5]

Q2: What are the most common sources of ion suppression in biological samples?

A2: The most common sources of ion suppression in biological matrices are substances that co-elute with the analyte and interfere with the ionization process. These include:

  • Phospholipids: Abundant in plasma and serum, these are a primary cause of ion suppression in ESI-MS.[4][5]

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can form adducts and reduce ionization efficiency by crystallizing on the ESI droplet surface.[6]

  • Endogenous Metabolites: Other steroids or metabolites present at high concentrations can compete for ionization.

  • Proteins and Peptides: While larger proteins are often removed during sample preparation, residual peptides can still cause suppression.[4]

Q3: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) better for minimizing ion suppression?

A3: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][3] ESI relies on the formation of charged droplets and subsequent ion evaporation, a process easily disrupted by matrix components. APCI, on the other hand, uses a corona discharge to ionize analytes in the gas phase, which is a more robust mechanism and less affected by non-volatile matrix components.[3] However, ESI is often preferred for its ability to analyze a broader range of compounds, including polar and conjugated steroids. The choice of ionization source should be evaluated during method development.

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?

A4: Using a SIL-IS is the most effective way to compensate for ion suppression that cannot be completely eliminated.[2][7] A SIL-IS (e.g., this compound-d5) is chemically identical to the analyte, so it has the same chromatographic retention time and ionization behavior.[7] It will be suppressed to the same degree as the endogenous this compound. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression is normalized, leading to accurate and precise quantification.[2]

Troubleshooting Guide: Low Signal & Inconsistent Results

This guide provides a systematic approach to diagnosing and resolving issues related to ion suppression.

Step 1: Confirming Ion Suppression with a Post-Column Infusion Experiment

If you observe low or erratic signal for this compound, the first step is to determine if ion suppression is the cause and where it occurs in your chromatogram. The post-column infusion experiment is the definitive method for this.[3][4][8]

Experimental Protocol: Post-Column Infusion
  • System Setup:

    • Configure the LC-MS/MS system for the this compound analysis as usual.

    • Use a syringe pump to deliver a standard solution of this compound (e.g., 50 ng/mL in mobile phase) at a low, constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump output to the LC flow path using a T-connector placed between the analytical column and the mass spectrometer's ion source.[7]

  • Analysis:

    • Begin the infusion of the this compound standard. You should observe a stable, continuous signal for the this compound MRM transition in the mass spectrometer.

    • Inject a blank matrix extract (a sample prepared using the same procedure but without the analyte).[7]

    • Run your standard LC gradient.

  • Data Interpretation:

    • Monitor the signal of the infused this compound standard throughout the chromatographic run.

    • A stable, flat baseline indicates no significant ion suppression or enhancement.

    • A dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components.[3][7] The retention time of the dip shows where the interference is eluting.

    • An increase in the signal indicates ion enhancement.

G cluster_LC LC System cluster_Infusion Infusion Setup cluster_MS MS System LC_Pump LC Pump & Autosampler LC_Column Analytical Column LC_Pump->LC_Column Mobile Phase + Blank Matrix Injection Tee T-Connector LC_Column->Tee Column Effluent Syringe_Pump Syringe Pump (this compound Std) Syringe_Pump->Tee Constant Infusion MS_Source MS Ion Source Tee->MS_Source Combined Flow

Figure 1. Experimental setup for a post-column infusion experiment to detect ion suppression.

Step 2: Mitigating Ion Suppression

Once ion suppression is confirmed, the goal is to eliminate or reduce it. This is best achieved by improving sample preparation and optimizing chromatography.

Issue: Ion suppression observed, co-eluting with this compound peak.

This is the most common scenario and requires removing the interfering components from the sample matrix before they reach the MS source.

Solution 1: Optimize Sample Preparation

Improving sample cleanup is the most effective strategy to combat ion suppression.[5] The goal is to selectively remove matrix components like phospholipids while retaining your analyte.

Sample Preparation TechniqueDescriptionProsCons
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.[4]Fast, inexpensive, easy to automate.Non-selective; leaves significant amounts of phospholipids and other interferences in the supernatant, often leading to high ion suppression.[4][9]
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their differential solubility in two immiscible liquids.[5]More selective than PPT; can remove many salts and polar interferences.Can be labor-intensive, may form emulsions, uses large volumes of organic solvents.[4]
Solid-Phase Extraction (SPE) A highly selective technique where the analyte is retained on a solid sorbent while interferences are washed away.[4][5]Highly effective at removing phospholipids and salts, leading to very clean extracts and minimal ion suppression.[10][11]More expensive and requires more method development than PPT or LLE.

Recommendation: Solid-Phase Extraction (SPE) is highly recommended for robust this compound analysis in complex biological matrices.[4] Polymeric reversed-phase or mixed-mode sorbents are effective for steroid extraction.[5][12]

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

This is a general protocol using a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa). Optimization will be required for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of serum or plasma, add 10 µL of your SIL-IS solution.

    • Add 400 µL of 0.5% formic acid in water.[12]

    • Vortex to mix. This step helps to release this compound from protein binding.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the SPE cartridge.[7]

  • Washing:

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences like salts.[7]

  • Elution:

    • Elute the this compound and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[7][12]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[12]

    • Vortex, and inject into the LC-MS/MS system.

Figure 2. General workflow for Solid-Phase Extraction (SPE) to reduce matrix effects.

Solution 2: Optimize Chromatographic Separation

If improved sample preparation is insufficient, further optimization of the LC method can help separate this compound from the remaining interferences.

  • Use a High-Resolution Column: Switching from traditional HPLC to UPLC/UHPLC with columns that have smaller particle sizes (e.g., sub-2 µm) provides much higher peak efficiency and resolution. This increased resolution can separate the analyte from interfering compounds that would otherwise co-elute.

  • Modify the Gradient: Adjust the gradient slope to increase the separation between your analyte and the suppression zone identified in the post-column infusion experiment. A shallower gradient around the elution time of this compound can improve resolution.[13]

  • Change Mobile Phase Modifier: While formic acid is common, sometimes changing the modifier (e.g., to ammonium formate) can alter the ionization of both the analyte and interferences, potentially reducing suppression.[14]

Step 3: Systematic Troubleshooting Flowchart

Use the following decision tree to guide your troubleshooting process.

G start Low or Inconsistent This compound Signal infusion Perform Post-Column Infusion Experiment start->infusion suppression_check Is Ion Suppression Observed? infusion->suppression_check no_suppression Problem is not Ion Suppression. Check MS Tuning, System Suitability, Sample Integrity. suppression_check->no_suppression No optimize_prep Optimize Sample Preparation (Switch PPT -> LLE or SPE) suppression_check->optimize_prep Yes re_evaluate Re-evaluate with Post-Column Infusion optimize_prep->re_evaluate suppression_gone Is Suppression Resolved? re_evaluate->suppression_gone optimize_lc Optimize Chromatography (UPLC, Gradient, Modifier) suppression_gone->optimize_lc No done Method Optimized suppression_gone->done Yes use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) to Compensate optimize_lc->use_sil use_sil->done

Figure 3. Troubleshooting decision tree for addressing low signal in LC-MS/MS analysis.

References

Method validation challenges for pregnanetriol assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pregnanetriol assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: this compound (5β-pregnane-3α,17α,20α-triol) is an inactive metabolite of 17-hydroxyprogesterone (17-OHP), which is an intermediate in the adrenal gland's production of cortisol.[1] Measuring this compound levels, typically in a 24-hour urine sample, is important for diagnosing and monitoring certain endocrine disorders.[1] Its levels can signal disruptions in steroid hormone metabolism.[1][2]

Q2: What is the clinical significance of elevated this compound levels?

A2: Elevated this compound levels are most commonly associated with congenital adrenal hyperplasia (CAH), a genetic disorder caused by enzyme deficiencies in the adrenal glands, particularly 21-hydroxylase deficiency.[1][2] This deficiency leads to an accumulation of 17-OHP, which is then metabolized to this compound.[1] Monitoring these levels helps manage the condition.[1]

Q3: What are the common methods for measuring this compound?

A3: The most common methods are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Gas chromatography (GC) has also been used historically.[5][6] LC-MS/MS is now considered the gold standard for steroid hormone measurement due to its higher specificity and sensitivity compared to immunoassays.[7]

Q4: What are the typical reference ranges for urinary this compound?

A4: Normal urinary excretion of this compound in individuals with normal adrenocortical function typically ranges from 0.13 to 1.0 mg per day.[1] One laboratory reports an optimal range of 0.6-2.5 micromol/24 hours.[1][2] For patients with CYP21 deficiency (a form of CAH), an ideal therapeutic range in 24-hour urine samples is reported as 2.88–4.92 mg/gCr.[8] However, reference ranges can vary by age, sex, and the specific laboratory, so results should always be interpreted in a full clinical context.[2]

Q5: What other biomarkers are often tested alongside this compound?

A5: To get a complete picture of the steroidogenesis pathway, this compound is often measured alongside its precursor, 17-hydroxyprogesterone, as well as other steroid hormones and their metabolites.[1] These can include cortisol, androgens (like testosterone and DHEA-S), and their various metabolites.[1] Measuring related compounds like Δ⁵-pregnenetriol can help differentiate between different forms of CAH.[6]

Troubleshooting Guides

Immunoassay Method Validation Challenges

Immunoassays are susceptible to various interferences that can lead to inaccurate results.[9]

Q1: My this compound immunoassay results are unexpectedly high. What is the likely cause?

A1: The most common cause of falsely elevated results in steroid immunoassays is cross-reactivity .[3][10] This occurs when the assay's antibodies bind to molecules that are structurally similar to this compound.

  • Common Cross-Reactants: These can include other endogenous steroid metabolites, precursors that accumulate in certain disease states (like 21-deoxycortisol in 21-hydroxylase deficiency), or exogenous synthetic steroids from medications.[3][10]

  • Clinical Context is Key: For example, in patients with 21-hydroxylase deficiency, high levels of 21-deoxycortisol can cross-react in cortisol immunoassays, and similar interferences can affect other steroid assays.[3][10]

Q2: My results are inconsistent or unexpectedly low. What could be the issue?

A2: Inconsistent or falsely low results can stem from several types of interference.[9]

  • Heterophile Antibodies: These are human antibodies that can bind to the animal-derived antibodies used in immunoassays, either blocking the intended reaction or linking the capture and detector antibodies to generate a false signal.[9][11]

  • Biotin (Vitamin B7) Interference: High doses of biotin supplements can interfere with assays that use the biotin-streptavidin system for signal generation, a common technique in modern immunoassays.[9]

  • "Hook Effect": In some immunoassays, extremely high concentrations of the analyte can saturate the antibodies, leading to a paradoxical decrease in the measured result. This is more common in "sandwich" immunoassay formats.[9]

  • Other Matrix Effects: Components in the sample matrix (e.g., lipids, paraproteins) can interfere with the assay chemistry.[12]

Q3: How can I investigate and mitigate suspected immunoassay interference?

A3: A systematic approach is necessary to identify and resolve interference.

  • Review the Clinical Picture: If the laboratory results are inconsistent with the patient's clinical presentation, interference should be suspected.[11]

  • Perform Serial Dilutions: Analyze a series of dilutions of the sample. If a non-linear relationship is observed between the dilution factor and the measured concentration, it suggests the presence of interference.[11]

  • Use an Alternative Assay: The most reliable way to confirm a result is to re-analyze the sample using a different method with a different analytical principle, such as LC-MS/MS, which is less prone to cross-reactivity.[7][11]

  • Identify Interfering Substances: Review the patient's medications and supplements for potential cross-reactants or substances like biotin.[9]

LC-MS/MS Method Validation Challenges

LC-MS/MS offers high specificity but has its own set of challenges, often related to the chromatography or the mass spectrometry detection.[13]

Q1: Why am I observing poor peak shape (e.g., tailing, broadening, or splitting) for my this compound peak?

A1: Poor peak shape can compromise the accuracy and precision of quantification.

  • Column Contamination: Buildup of matrix components on the analytical column is a common cause. Try flushing the column with a strong solvent or replacing it.[14]

  • Mobile Phase Issues: Ensure the mobile phase pH is appropriate and that high-quality (LC-MS grade) additives are used at the lowest necessary concentration.[13]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample or reduce the injection volume.[14]

  • Inappropriate Gradient: For complex mixtures, a shallow gradient elution can improve the separation of closely eluting compounds and enhance peak shape.[14]

Q2: My signal intensity is low or variable. How can I troubleshoot this?

A2: Low or inconsistent signal intensity directly impacts assay sensitivity and reproducibility.

  • Matrix-Induced Ion Suppression: This is a major challenge where co-eluting components from the sample matrix (e.g., salts, phospholipids) interfere with the ionization of the target analyte in the MS source, reducing its signal.[14]

    • Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The most effective way to compensate for this effect is by using a stable isotope-labeled internal standard (e.g., d5-pregnanetriol), which will be affected by suppression similarly to the analyte.[14]

  • Inefficient Sample Extraction: The sample preparation procedure may not be effectively extracting this compound from the matrix. Optimize the extraction solvent and conditions to ensure high recovery.[14]

  • MS Source Contamination: The ion source can become contaminated over time, leading to reduced sensitivity. Regular cleaning is essential for maintaining performance.[13]

Q3: How can I ensure I am accurately measuring this compound and not a co-eluting isomer?

A3: Differentiating between steroid isomers is a critical challenge.

  • Chromatographic Separation: Effective chromatographic separation is essential. This requires optimizing the analytical column and mobile phase conditions. A column with a different stationary phase (e.g., biphenyl) may provide the necessary selectivity to resolve isobaric species.[4]

  • Tandem Mass Spectrometry (MS/MS): Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound. While isomers have the same precursor ion, their product ion fragmentation patterns might differ, which can aid in identification if chromatographic separation is incomplete.[15]

Data Presentation

Table 1: Comparison of Common Assay Methodologies for this compound

FeatureImmunoassayLC-MS/MSGas Chromatography (GC-MS)
Principle Antibody-antigen bindingChromatographic separation followed by mass-based detectionChromatographic separation of volatile derivatives followed by mass-based detection
Specificity Lower; prone to cross-reactivity with similar structures[3][10]High; can distinguish between molecules with the same mass if chromatographically separated[4]High; requires derivatization which adds complexity[5]
Sensitivity Varies widely; may lack sensitivity for very low concentrations[7]Very high; suitable for low-level quantification[4]High, but can be limited by derivatization efficiency[5]
Throughput High; suitable for automation on clinical analyzers[3]Moderate to High; depends on sample preparation and run time[15]Lower; sample preparation is more complex and time-consuming[5]
Key Challenge Interference and cross-reactivity[9]Matrix effects (ion suppression)[14]Complex sample preparation (derivatization)[5]

Table 2: Typical Method Validation Parameters for Steroid Assays

ParameterHPLC-UV[16]GC-based[5]LC-MS/MS[17]
Analyte ProgesteroneThis compoundAllopregnanolone & related steroids
Matrix SolutionUrineSerum
Limit of Detection (LOD) 0.42 µg/mLNot specifiedNot specified
Limit of Quantitation (LOQ) 1.26 µg/mLNot specified0.78 ng/mL (lower end of range)
Linearity Range 0.5 - 100 µg/mLLinear up to ratio of 0.8710.78 - 1000 ng/mL
Intra-assay Precision (%CV) Not specified5.3%< 10%
Inter-assay Precision (%CV) Not specified11.8%< 10%
Accuracy / Recovery Not specified103 ± 10.2%90 - 110% (Trueness)

Table 3: Examples of Potential Cross-Reactants in Steroid Immunoassays

Target AnalytePotential Cross-ReactantClinical ContextReference
Cortisol21-deoxycortisol21-hydroxylase deficiency[3]
CortisolPrednisolone, 6-MethylprednisoloneGlucocorticoid therapy[3][10]
TestosteroneAnabolic steroids (e.g., Methyltestosterone)Drug administration[3][10]
EstradiolUnconjugated EstriolCan cause negative interference in some assays[18]

Experimental Protocols

Protocol 1: General Workflow for Urinary this compound Analysis by GC or LC-MS

This protocol outlines the key steps for preparing urine samples for analysis.

  • Sample Collection: Collect a 24-hour urine sample to account for diurnal variations in hormone excretion.[1]

  • Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., d5-pregnanetriol) to all samples, calibrators, and quality controls. This is crucial to correct for procedural losses and matrix effects.[5][14]

  • Enzymatic Hydrolysis: this compound is primarily excreted in urine as a glucuronide conjugate. To measure the total amount, the conjugate must be cleaved.

    • Add β-glucuronidase enzyme to the urine sample.[5]

    • Adjust the pH to the optimal range for the enzyme (typically pH 4.5-5.0).

    • Incubate the mixture, for example, at 37°C overnight, to allow for complete hydrolysis.

  • Extraction: Extract the now unconjugated steroids from the urine matrix.

    • Liquid-Liquid Extraction (LLE): Use an organic solvent (e.g., diethyl ether, ethyl acetate) to extract the steroids.

    • Solid-Phase Extraction (SPE): Pass the hydrolyzed urine through an SPE cartridge (e.g., C18, HLB) which retains the steroids. Wash the cartridge to remove interferences, then elute the steroids with an organic solvent like methanol.[4]

  • Derivatization (for GC analysis): If using gas chromatography, the extracted steroids must be converted to volatile derivatives. A common method is converting them to trimethylsilyl (TMS) ether derivatives.[5] For LC-MS/MS, this step is often not required.

  • Reconstitution & Analysis: Evaporate the solvent from the extracted sample and reconstitute the residue in a mobile phase-compatible solvent for injection into the analytical instrument (GC-MS or LC-MS/MS).[4]

Protocol 2: Example LC-MS/MS Method Parameters for Steroid Profiling

This is a generalized example based on published methods for multi-steroid analysis.[4][17]

  • LC System: High-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Analytical Column: A reversed-phase C18 column is commonly used.

    • Example: Waters ACQUITY BEH C18 (2.1 x 100 mm, 1.7 µm).[4]

  • Mobile Phase:

    • Eluent A: Water with a modifier to improve ionization, such as 0.01% formic acid and 1 mM ammonium formate.[4]

    • Eluent B: Methanol or acetonitrile with the same modifier.[4]

  • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[4]

  • Gradient Elution: Start with a high percentage of aqueous Eluent A, gradually increasing the percentage of organic Eluent B to elute steroids based on their polarity. A shallow gradient is often required to separate isomers.

  • MS System: Tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode depending on the specific steroids of interest.[14]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound and the internal standard are monitored.[15]

Visualizations

steroid_pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone ohp17 17-OH Progesterone progesterone->ohp17 17α-hydroxylase deoxycortisol 11-Deoxycortisol ohp17->deoxycortisol 21-hydroxylase (Deficient in CAH) This compound This compound (Urinary Metabolite) ohp17->this compound Metabolism cortisol Cortisol (Glucocorticoid Pathway) deoxycortisol->cortisol 11β-hydroxylase immunoassay_troubleshooting start Unexpected Immunoassay Result (High, Low, or Inconsistent) check_clinical Is the result consistent with the clinical picture? start->check_clinical dilution Perform Serial Dilution Analysis check_clinical->dilution No report_valid Result likely valid. Review pre-analytical factors. check_clinical->report_valid Yes linearity Is the dilution linear? dilution->linearity investigate_interference Investigate Specific Interference: - Cross-reactivity (drugs, metabolites) - Biotin, Heterophile Antibodies linearity->investigate_interference No linearity->report_valid Yes confirm_lcms Confirm Result with LC-MS/MS investigate_interference->confirm_lcms report_interference Report result with caution. Note potential interference. confirm_lcms->report_interference lcms_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Receive Sample (Urine, Serum) add_is 2. Add Internal Standard sample->add_is hydrolysis 3. Enzymatic Hydrolysis (for urine) add_is->hydrolysis extraction 4. Solid-Phase Extraction (SPE) hydrolysis->extraction lc_separation 5. LC Separation extraction->lc_separation ms_detection 6. MS/MS Detection (MRM) lc_separation->ms_detection integration 7. Peak Integration & Quantification ms_detection->integration review 8. Data Review & QC Check integration->review report 9. Report Final Concentration review->report

References

Navigating Pregnanetriol Analysis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the impact of sample collection methods on pregnanetriol stability. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on sample stability to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound (5β-pregnane-3α,17α,20α-triol) is a metabolite of 17-hydroxyprogesterone, which is an intermediate in the biosynthesis of cortisol.[1][2] Measuring this compound levels, typically in urine, is crucial for diagnosing and monitoring congenital adrenal hyperplasia (CAH), a group of genetic disorders that affect the adrenal glands' ability to produce certain hormones.[3][4] Inaccurate measurements can lead to misdiagnosis or improper management of these conditions.

Q2: Which sample types are suitable for this compound analysis?

A2: this compound is most commonly measured in a 24-hour urine collection.[1][3] Serum or plasma can also be used for analysis.[1]

Q3: What is the recommended procedure for a 24-hour urine collection for this compound analysis?

A3: On the first day, begin by emptying the bladder in the morning without collecting this first specimen, and note the time.[5] For the next 24 hours, all urine must be collected in the provided container.[5] The collection is completed by emptying the bladder for the last time at the same time the collection began on the first day and adding this to the collection container.[5] The container should be kept refrigerated or on ice throughout the collection period.[6]

Q4: Can I use a random urine sample instead of a 24-hour collection?

A4: While a 24-hour urine collection is the preferred specimen for an accurate assessment of this compound excretion, a random 20 mL urine sample may be used in situations where a 24-hour collection is difficult, such as with pediatric patients.

Q5: How should I store urine and serum samples for this compound analysis to ensure stability?

A5: For urine samples, this compound is stable for up to 7 days at room temperature (20-25°C) and up to 28 days when refrigerated at 4-6°C.[7] For long-term storage, samples are stable for at least 6 months at -20°C or -80°C.[7] For serum samples, it is recommended to freeze them for long-term stability, as studies on other steroid hormones have shown degradation over time at warmer temperatures.[8] One study on various hormones showed that storage at -20°C is generally better for preserving analytes than refrigeration.

Sample Stability Data

Proper sample handling and storage are critical for obtaining accurate this compound measurements. The following tables summarize the stability of this compound and related steroid hormones under various storage conditions.

Table 1: Stability of this compound in Urine

Storage TemperatureDurationStability
20-25°C (Room Temperature)7 daysStable[7]
4-6°C (Refrigerated)28 daysStable[7]
-20°C (Frozen)6 monthsStable[7]
-80°C (Frozen)6 monthsStable[7]

Table 2: General Stability of Other Urinary Hormones (as a proxy for potential degradation patterns)

Storage TemperatureDurationAnalyte Activity (Relative to Initial Concentration)
4°C2 weeks91.9% - 102.8%[4]
25°C2 weeks35.1% - 89.6%[4]
37°C2 weeks7.5% - 66.9%[4]
-80°C (with no additives)24 weeks69.0% - 101.2%[3]
-80°C (with glycerol and bovine serum albumin)24 weeks91.1% - 106.3%[3]

Experimental Protocols

Accurate quantification of this compound relies on robust analytical methods. Below are detailed methodologies for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Urinary this compound Analysis by GC-MS

This protocol is adapted from methods for urinary steroid profiling.[9][10]

  • Sample Preparation:

    • Thaw frozen urine samples and vortex.[9]

    • Centrifuge the samples to remove any particulate matter.[9]

  • Enzymatic Hydrolysis:

    • To 2 mL of urine, add an internal standard.

    • Add 0.6 mL of phosphate buffer (pH 6.5) containing β-glucuronidase.[10]

    • Incubate the mixture for 30 minutes at 45°C to deconjugate the steroid metabolites.[10]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of water.[10]

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elute the steroids with 2 mL of methanol.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add 100 µL of methoxyamine (MOX) solution in pyridine and incubate for 1 hour at 80°C.[11]

    • Evaporate the solution to dryness again.

    • Add 200 µL of N-trimethylsilyl imidazole (TMS) and incubate overnight at 110°C to form trimethylsilyl derivatives.[11]

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in heptane.

    • Inject 1-2 µL of the sample into the GC-MS system.

    • GC Conditions (example):

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

      • Oven Program: Initial temperature of 180°C, ramp to 240°C at 3°C/min, then to 290°C at 20°C/min, hold for 5 minutes.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS derivative.

Protocol 2: Serum this compound Analysis by LC-MS/MS

This protocol is based on established methods for the analysis of steroids in serum.[12][13]

  • Sample Preparation:

    • Thaw frozen serum samples on ice.

    • To a 100 µL aliquot of serum, add an internal standard (e.g., deuterated this compound).

  • Protein Precipitation and Liquid-Liquid Extraction (LLE):

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins and vortex for 30 seconds.[12]

    • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes for liquid-liquid extraction.[12]

    • Centrifuge at 12,000 rpm for 5 minutes.[12]

    • Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 55°C.[12]

    • Reconstitute the dried extract in 100 µL of 50% methanol.[12]

  • LC-MS/MS Analysis:

    • Inject 10-20 µL of the reconstituted sample into the LC-MS/MS system.

    • LC Conditions (example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm).[14]

      • Mobile Phase A: 5 mM Ammonium Formate in Water.[13]

      • Mobile Phase B: 5 mM Ammonium Formate in Methanol.[13]

      • Gradient: A suitable gradient to separate this compound from other steroids.

    • MS Conditions (example):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for this compound.

Troubleshooting Guide

Encountering issues during experimental workflows is common. This guide addresses potential problems in this compound analysis.

TroubleshootingWorkflow cluster_preanalytical Pre-analytical Issues cluster_analytical Analytical Issues cluster_solutions Potential Solutions cluster_outcome Outcome start Inconsistent or Unexpected This compound Results check_collection Review Sample Collection Protocol start->check_collection check_storage Verify Storage Conditions start->check_storage check_extraction Evaluate Extraction Efficiency check_collection->check_extraction solution_collection Re-train on Collection Procedures check_collection->solution_collection check_storage->check_extraction solution_storage Ensure Proper Temp & Aliquoting check_storage->solution_storage check_hydrolysis Confirm Complete Hydrolysis (Urine) check_extraction->check_hydrolysis solution_extraction Optimize SPE/LLE & Use Internal Standard check_extraction->solution_extraction check_derivatization Assess Derivatization Reaction (GC-MS) check_hydrolysis->check_derivatization solution_hydrolysis Optimize Enzyme Conc. & Incubation Time check_hydrolysis->solution_hydrolysis check_ms Troubleshoot MS Performance check_derivatization->check_ms solution_derivatization Check Reagent Quality & Reaction Conditions check_derivatization->solution_derivatization solution_ms Calibrate MS, Check for Interferences & Ion Suppression check_ms->solution_ms end Reliable this compound Quantification solution_collection->end solution_storage->end solution_extraction->end solution_hydrolysis->end solution_derivatization->end solution_ms->end

Troubleshooting workflow for this compound analysis.

Table 3: Troubleshooting Common Issues in this compound Analysis

Problem Potential Cause Recommended Solution
Low or No Analyte Signal Incomplete hydrolysis of this compound glucuronide (urine analysis).Optimize the concentration of β-glucuronidase and incubation time. Ensure the pH of the buffer is optimal (around 6.5).[10]
Inefficient extraction.Ensure proper conditioning of the SPE cartridge. Optimize the wash and elution solvent composition. For LLE, ensure appropriate solvent choice and vortexing time.[12]
Poor derivatization efficiency (GC-MS).Check the quality and age of derivatizing reagents (e.g., TMS). Ensure anhydrous conditions during derivatization.[10]
Ion suppression in the MS source (LC-MS/MS).Modify the chromatographic gradient to separate this compound from co-eluting matrix components. Consider using a different ionization source if available.
High Variability Between Replicates Inconsistent sample collection or handling.Reinforce standardized protocols for sample collection, processing, and storage. Ensure consistent timing and temperature.[5][6]
Pipetting errors during sample preparation.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Inconsistent instrument performance.Perform system suitability tests before each analytical run. Check for leaks in the LC or GC system.
Interference Peaks Co-eluting endogenous or exogenous compounds.Improve chromatographic separation by modifying the gradient (LC) or temperature program (GC). Use high-resolution mass spectrometry if available to distinguish between this compound and interfering compounds.
Contamination from reagents or labware.Use high-purity solvents and reagents. Thoroughly clean all glassware and use disposable plasticware when possible.
Inaccurate Quantification Matrix effects (ion enhancement or suppression).Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects.[12]
Improper calibration curve.Prepare calibrators in a matrix that closely matches the study samples (e.g., steroid-free urine or serum). Ensure the calibration range covers the expected concentrations in the samples.[7]
Degradation of this compound in the autosampler.If samples are to be in the autosampler for an extended period, ensure it is temperature-controlled (e.g., 4°C).

References

Enhancing the recovery of pregnanetriol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery of pregnanetriol during sample preparation for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the common sample types for this compound analysis?

A1: The most common biological matrices for this compound measurement are urine and serum/plasma.[1][2][3] Urine is frequently used as this compound and its conjugates are excreted through this route.[1][4] A 24-hour urine collection is often preferred to account for diurnal variations in hormone levels.[2][3]

Q2: Why is hydrolysis a critical step in this compound sample preparation from urine?

A2: In urine, this compound is often present as a glucuronide conjugate, which is not directly extractable by organic solvents or analyzable by standard chromatographic methods.[4][5] Hydrolysis, typically enzymatic using β-glucuronidase, is necessary to cleave the conjugate and release the free this compound for subsequent extraction and analysis.[4][5] Hot acid hydrolysis is not recommended as it can destroy this compound, leading to significantly lower recovery.[4]

Q3: What are matrix effects and how can they affect this compound analysis?

A3: Matrix effects refer to the alteration of the analyte's signal (suppression or enhancement) by other components present in the sample matrix that co-elute with the analyte.[6][7][8] In urine and serum, complex components like salts, proteins, and other metabolites can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[9][10] Employing efficient sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) and using a stable isotope-labeled internal standard can help mitigate these effects.[6][9]

Q4: When is derivatization necessary for this compound analysis?

A4: Derivatization is a crucial step, particularly for GC-MS analysis, to increase the volatility and thermal stability of this compound.[11] A common method involves a two-step process: methoximation to protect keto groups, followed by silylation (e.g., using BSTFA) to convert hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.[12][13][14] For LC-MS/MS, derivatization is not always required but can be used to improve ionization efficiency and thus enhance sensitivity.[11][15]

Troubleshooting Guide: Low this compound Recovery

Low or inconsistent recovery is a common issue in this compound analysis. The following guide addresses potential causes and solutions.

Problem: Low Recovery After Enzymatic Hydrolysis
Potential Cause Troubleshooting Suggestion Supporting Evidence
Incomplete Hydrolysis Optimize incubation time, temperature, and enzyme concentration. Ensure the pH of the urine sample is adjusted to the optimal range for the β-glucuronidase enzyme (typically pH 4.5-5.0).The efficiency of enzymatic hydrolysis is pH and temperature-dependent.
Presence of Enzyme Inhibitors in Urine Consider a preliminary cleanup step before hydrolysis. An initial extraction of steroid conjugates with an ether:alcohol mixture has been used to remove potential inhibitors.[4]Some urine samples may contain substances that inhibit β-glucuronidase activity.[4]
Problem: Low Recovery During Extraction (LLE/SPE)
Potential Cause Troubleshooting Suggestion Supporting Evidence
Inefficient Liquid-Liquid Extraction (LLE) Optimize the extraction solvent and pH. Use a sufficiently nonpolar solvent to extract this compound. Perform multiple extractions (e.g., 3 times) with fresh solvent to improve recovery.[4] Gently swirl instead of vigorous shaking to prevent emulsion formation.[16]The choice of solvent and the number of extraction steps significantly impact efficiency. Emulsions can trap the analyte, reducing recovery.[16]
Poor Retention or Elution in Solid-Phase Extraction (SPE) Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the pH and solvent composition of the loading, washing, and elution steps. The sample should be loaded in a solvent that promotes retention on the sorbent.[17][18]SPE performance is highly dependent on the correct conditioning of the sorbent and the composition of the solvents used in each step.[17]
Analyte Breakthrough Check the loading volume and flow rate. Overloading the cartridge or using too high a flow rate can lead to the analyte passing through without being retained.Exceeding the capacity of the SPE sorbent or having an insufficient residence time will result in analyte loss.

Below is a logical workflow to troubleshoot low this compound recovery.

G start Start: Low this compound Recovery check_hydrolysis Step 1: Verify Hydrolysis Efficiency start->check_hydrolysis hydrolysis_ok Hydrolysis Complete? check_hydrolysis->hydrolysis_ok optimize_hydrolysis Action: Optimize pH, Temp, Enzyme Conc. Consider pre-extraction of conjugates. hydrolysis_ok->optimize_hydrolysis No check_extraction Step 2: Evaluate Extraction Step (LLE/SPE) hydrolysis_ok->check_extraction Yes optimize_hydrolysis->check_hydrolysis extraction_ok Recovery Improved? check_extraction->extraction_ok optimize_lle LLE Issue: - Optimize solvent & pH - Perform multiple extractions - Prevent emulsions extraction_ok->optimize_lle No (LLE) optimize_spe SPE Issue: - Check conditioning/equilibration - Optimize wash/elution solvents - Verify loading volume & flow rate extraction_ok->optimize_spe No (SPE) check_derivatization Step 3: Assess Derivatization (if applicable) extraction_ok->check_derivatization Yes optimize_lle->check_extraction optimize_spe->check_extraction derivatization_ok Derivative Signal Strong? check_derivatization->derivatization_ok optimize_derivatization Action: Ensure anhydrous conditions. Optimize reaction time & temperature. derivatization_ok->optimize_derivatization No check_ms Step 4: Investigate Matrix Effects / MS Response derivatization_ok->check_ms Yes optimize_derivatization->check_derivatization end End: Recovery Optimized check_ms->end

Caption: Troubleshooting logic for low this compound recovery.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE) from Urine

This protocol is a generalized procedure based on common methodologies.[4][5]

  • Internal Standard Spiking: To a 5 mL aliquot of urine, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d5).

  • pH Adjustment: Adjust the urine pH to 4.5-5.0 using an acetate buffer.

  • Enzymatic Hydrolysis: Add β-glucuronidase from Helix pomatia or E. coli. Incubate the mixture overnight (16-18 hours) at 37°C.

  • Extraction:

    • Add 10 mL of an organic solvent (e.g., diethyl ether or a mixture like dichloromethane/isopropanol).

    • Vortex or gently mix for 5-10 minutes. To prevent emulsions, gentle inversion is recommended over vigorous shaking.[16]

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction two more times with fresh solvent.

  • Washing: Combine the organic extracts and wash with 0.1 M NaOH followed by deionized water to remove acidic and polar impurities.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in a suitable solvent for derivatization (for GC-MS) or direct injection (for LC-MS/MS).

Protocol 2: Solid-Phase Extraction (SPE) from Serum/Plasma

This protocol provides a general workflow for SPE cleanup.[19][20] The specific sorbent and solvents should be optimized for your particular application. A reversed-phase C18 sorbent is commonly used for steroids.

G cluster_0 SPE Workflow start Start: Pre-treated Sample (e.g., Serum + IS + Precipitation Solvent) condition 1. Condition Cartridge (e.g., Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (Remove Interferences) (e.g., Water/Methanol mixture) load->wash elute 5. Elute this compound (e.g., Methanol/Acetonitrile) wash->elute dry_reconstitute 6. Dry Eluate & Reconstitute elute->dry_reconstitute end_node Ready for Analysis (LC-MS/MS or GC-MS) dry_reconstitute->end_node

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Pregnanetriol Measurements Across Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical platforms available for the measurement of pregnanetriol, a key steroid metabolite. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays are evaluated, supported by experimental data to aid in the selection of the most appropriate method for research and clinical applications.

Introduction

This compound (5β-pregnane-3α,17α,20α-triol) is a significant metabolite of 17-hydroxyprogesterone. Its measurement in urine is a critical diagnostic tool, primarily for congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands.[1] Accurate and reliable quantification of this compound is therefore essential for both clinical diagnosis and research into steroid metabolism. This guide explores the cross-validation of this compound measurements between the most commonly employed analytical platforms: GC-MS, LC-MS/MS, and immunoassays.

Data Presentation: A Comparative Analysis

The selection of an analytical platform for this compound measurement is often a trade-off between sensitivity, specificity, throughput, and cost. The following tables summarize the key performance characteristics of each platform.

Disclaimer: The data presented below is compiled from various studies and validation reports. A direct head-to-head comparison study for this compound across all three platforms was not available. Therefore, these values should be considered representative for each method but may vary between laboratories and specific assay protocols.

Table 1: Performance Characteristics of Analytical Platforms for this compound Measurement

ParameterGC-MSLC-MS/MSImmunoassay (ELISA)*
Limit of Quantification (LOQ) ~1.3 mg/L (urine)[2]~0.01 µg/mL (urine, for a related steroid)[3]~0.18 ng/mL (for a related steroid)[4]
Precision (Intra-assay CV%) 5.3%[2]<15%[5]4.1% (for a related steroid)[4]
Precision (Inter-assay CV%) 11.8%[2]<15%[5]6.4% (for a related steroid)[4]
Accuracy (Recovery %) 103 ± 10.2%[2]90-110%[5]Not explicitly stated for this compound
Specificity HighVery HighModerate to Low (potential for cross-reactivity)
Throughput Low to MediumHighHigh
Cost per Sample HighMedium to HighLow

Table 2: Qualitative Comparison of Analytical Platforms

FeatureGC-MSLC-MS/MSImmunoassay
Principle Separation by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by tandem mass spectrometry.Antigen-antibody binding with enzymatic signal amplification.
Sample Preparation Extensive (hydrolysis, extraction, derivatization).Moderate to simple ("dilute and shoot" or extraction).Minimal (dilution may be required).
Multiplexing Possible for multiple steroids.Excellent for multiplexing multiple steroids.Typically single-analyte.
Expertise Required HighHighLow to Moderate
Instrumentation GC-MS systemLC-MS/MS systemMicroplate reader

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for each analytical platform.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary this compound

This method is considered a reference method for comprehensive steroid profiling.[6]

  • Sample Preparation:

    • Enzymatic Hydrolysis: An internal standard is added to urine samples, followed by enzymatic hydrolysis to cleave glucuronide and sulfate conjugates from the steroid.

    • Extraction: The hydrolyzed steroids are extracted from the urine using an organic solvent.

    • Derivatization: The extracted steroids are converted to volatile trimethylsilyl (TMS) ether derivatives to improve their chromatographic properties.[2]

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • Steroids are separated based on their volatility and interaction with the GC column.

    • The separated compounds are then ionized and detected by the mass spectrometer, which provides structural information for identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary this compound

LC-MS/MS offers high sensitivity and specificity and is increasingly used for steroid analysis.

  • Sample Preparation (Dilute and Shoot Method):

    • An internal standard is added to the urine sample.

    • The sample is then diluted with a suitable solvent (e.g., methanol/water).

    • The diluted sample is directly injected into the LC-MS/MS system. This minimalist approach is suitable for high-throughput analysis.[3]

  • LC-MS/MS Analysis:

    • The sample is injected into the liquid chromatograph for separation of this compound from other urinary components.

    • The eluent from the LC column is introduced into the tandem mass spectrometer.

    • The first quadrupole selects the precursor ion of this compound, which is then fragmented in the collision cell. The second quadrupole selects specific product ions for highly selective and sensitive quantification.

Immunoassay (ELISA) Protocol for this compound (Adapted from a similar steroid assay)

Immunoassays are widely used for their simplicity and high throughput.

  • Sample Preparation:

    • Urine samples may require dilution with the assay buffer provided in the kit.

  • ELISA Procedure (Competitive Assay):

    • Standards and samples are added to a microplate pre-coated with a capture antibody.

    • A known amount of enzyme-labeled this compound (conjugate) is added to each well.

    • During incubation, the unlabeled this compound in the sample and the enzyme-labeled this compound compete for binding to the limited number of antibody sites.

    • The plate is washed to remove unbound components.

    • A substrate is added, which reacts with the enzyme on the bound conjugate to produce a color change.

    • The intensity of the color is inversely proportional to the concentration of this compound in the sample and is measured using a microplate reader.

Mandatory Visualizations

Steroid Biosynthesis Pathway

The following diagram illustrates the steroid biosynthesis pathway, highlighting the position of this compound as a metabolite of 17-hydroxyprogesterone. This is particularly relevant in the context of 21-hydroxylase deficiency, a common cause of CAH, where the pathway is blocked, leading to an accumulation of 17-hydroxyprogesterone and consequently, this compound.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->17OH_Pregnenolone 17α-hydroxylase 17OH_Progesterone 17-OH Progesterone Progesterone->17OH_Progesterone 17α-hydroxylase 11_Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11_Deoxycorticosterone 21-hydroxylase 17OH_Pregnenolone->17OH_Progesterone 3β-HSD DHEA DHEA 17OH_Pregnenolone->DHEA 17,20-lyase 11_Deoxycortisol 11-Deoxycortisol 17OH_Progesterone->11_Deoxycortisol 21-hydroxylase This compound This compound 17OH_Progesterone->this compound Corticosterone Corticosterone 11_Deoxycorticosterone->Corticosterone 11β-hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone synthase Cortisol Cortisol 11_Deoxycortisol->Cortisol 11β-hydroxylase Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD G cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow cluster_elisa Immunoassay (ELISA) Workflow gcms_start Urine Sample gcms_hydrolysis Enzymatic Hydrolysis gcms_start->gcms_hydrolysis gcms_extraction Liquid-Liquid Extraction gcms_hydrolysis->gcms_extraction gcms_derivatization Derivatization gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis lcmsms_start Urine Sample lcmsms_dilution Dilution ('Dilute and Shoot') lcmsms_start->lcmsms_dilution lcmsms_analysis LC-MS/MS Analysis lcmsms_dilution->lcmsms_analysis elisa_start Urine Sample elisa_dilution Sample Dilution elisa_start->elisa_dilution elisa_incubation Incubation with Antibody & Conjugate elisa_dilution->elisa_incubation elisa_wash Washing elisa_incubation->elisa_wash elisa_substrate Substrate Addition & Color Development elisa_wash->elisa_substrate elisa_read Read Absorbance elisa_substrate->elisa_read

References

Pregnanetriol Levels: A Comparative Analysis in Healthy vs. Diseased Cohorts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pregnanetriol Levels as a Biomarker in Congenital Adrenal Hyperplasia.

This guide provides a comprehensive comparison of this compound levels in healthy individuals versus patient cohorts with Congenital Adrenal Hyperplasia (CAH), a group of autosomal recessive disorders affecting adrenal steroidogenesis.[1] this compound, a metabolite of 17-hydroxyprogesterone (17-OHP), serves as a crucial biomarker for diagnosing and monitoring CAH, particularly the most common form, 21-hydroxylase deficiency.[2][3] In this deficiency, the enzymatic block leads to an accumulation of 17-OHP, which is subsequently metabolized to this compound, resulting in elevated levels in both urine and plasma.[2] This document summarizes quantitative data, details experimental protocols for measurement, and provides visual aids to understand the underlying biochemical pathways and analytical workflows.

Quantitative Comparison of this compound Levels

The following table summarizes urinary this compound levels in healthy individuals and patients with 21-hydroxylase deficiency. The data highlights the significant elevation of this compound in affected individuals, making it a reliable diagnostic marker.

CohortMatrixAnalyteMean ± SDRangeNo. of Subjects (N)Citation
Healthy Adults24-hour UrineThis compound-0.13 - 1.0 mg/day-[2]
Healthy Adults24-hour Urine5-Pregnanetriol-0.6 - 2.5 µmol/24 hr-[4]
21-Hydroxylase Deficiency (Treated)First Morning UrineThis compound-0.10 - 56.1 mg/gCr25[5]
21-Hydroxylase Deficiency (Poor Control)24-hour UrineThis compound-5.35 - 8.37 mg/m²/day72 samples[6]
21-Hydroxylase Deficiency (Good Control)24-hour UrineThis compound-1.23 - 2.09 mg/m²/day116 samples[6]
21-Hydroxylase Deficiency (Excessive Treatment)24-hour UrineThis compound-0.03 - 1.25 mg/m²/day26 samples[6]

Note: Data presented as Mean ± Standard Deviation (SD) where available. Ranges are provided to show the spread of observed values. The lack of consistent reporting of mean, SD, and N across studies is a limitation in the current literature.

Steroidogenesis Pathway in 21-Hydroxylase Deficiency

The following diagram illustrates the adrenal steroidogenesis pathway, highlighting the enzymatic step catalyzed by 21-hydroxylase. In CAH due to 21-hydroxylase deficiency, this step is impaired, leading to the accumulation of precursor steroids, including 17-hydroxyprogesterone, and their subsequent diversion towards androgen synthesis and the formation of this compound.

steroidogenesis cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone 3β-HSD oh17_pregnenolone 17-OH-Pregnenolone pregnenolone->oh17_pregnenolone 17α-hydroxylase deoxycorticosterone 11-Deoxycorticosterone progesterone->deoxycorticosterone 21-hydroxylase dhea DHEA androstenedione Androstenedione dhea->androstenedione 3β-HSD testosterone Testosterone androstenedione->testosterone 17β-HSD oh17_pregnenolone->dhea 17,20-lyase oh17_progesterone 17-OH-Progesterone oh17_pregnenolone->oh17_progesterone 3β-HSD oh17_progesterone->androstenedione 17,20-lyase deoxycortisol 11-Deoxycortisol oh17_progesterone->deoxycortisol 21-hydroxylase This compound This compound oh17_progesterone->this compound block oh17_progesterone->block corticosterone Corticosterone deoxycorticosterone->corticosterone 11β-hydroxylase aldosterone Aldosterone corticosterone->aldosterone Aldosterone synthase cortisol Cortisol deoxycortisol->cortisol 11β-hydroxylase block->deoxycortisol 21-hydroxylase (Deficient in CAH) androgen_pathway Androgen Pathway experimental_workflow start Biological Sample (Urine or Plasma) sample_prep Sample Preparation (Hydrolysis/Extraction) start->sample_prep derivatization Derivatization (for GC analysis) sample_prep->derivatization analysis Instrumental Analysis (GC-MS or LC-MS/MS) sample_prep->analysis (for LC-MS/MS) derivatization->analysis data_processing Data Processing (Quantification) analysis->data_processing end Result Interpretation data_processing->end

References

Urinary Pregnanetriol and Serum 17-Hydroxyprogesterone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the correlation, diagnostic utility, and measurement methodologies for two key biomarkers in steroidogenesis research and clinical monitoring.

The accurate assessment of adrenal steroid synthesis is paramount in the diagnosis and management of various endocrine disorders, most notably Congenital Adrenal Hyperplasia (CAH). For researchers, scientists, and drug development professionals, understanding the relationship and comparative utility of urinary pregnanetriol (PT) and serum 17-hydroxyprogesterone (17OHP) is crucial for effective study design and therapeutic monitoring. This guide provides an objective comparison of these two analytes, supported by experimental data and detailed methodologies.

This compound is a downstream, inactive metabolite of 17-hydroxyprogesterone.[1] In conditions such as 21-hydroxylase deficiency, the most common cause of CAH, impaired cortisol synthesis leads to an accumulation of 17OHP, which is then increasingly metabolized to this compound and excreted in the urine.[1] This direct metabolic relationship forms the basis for the clinical correlation between serum 17OHP and urinary PT levels.

Correlation Data: Urinary this compound vs. Serum 17-Hydroxyprogesterone

Multiple studies have demonstrated a significant positive correlation between urinary this compound and serum 17-hydroxyprogesterone levels, particularly in patients with 21-hydroxylase deficiency. This correlation underscores the utility of urinary PT as a non-invasive marker for assessing 17OHP concentrations.

Study PopulationSample TypeCorrelation Coefficient (r)Significance (p-value)Key Findings
25 patients with 21-hydroxylase deficiency (aged 3-25 years)First morning urine PT vs. morning serum 17OHP (before medication)0.87<0.01A strong positive correlation was observed, suggesting first morning urinary PT is a practical and useful marker for biochemical monitoring.[2]
17 prepubertal patients with 21-hydroxylase deficiency24-hour urinary PT vs. morning serum 17OHPNot explicitly stated, but a strong correlation was implied by the high correlation between 24-hour urinary 17-OHP and both serum 17-OHP (r=0.955) and urinary PT (r=0.962).<0.0124-hour urinary measurements provide a reliable alternative for biochemical monitoring.[3]
10 treated and 11 untreated patients with CAHDaily mean of blood-spot 17OHP vs. 24-hour urinary this compound/tetrahydrocortisone ratio0.686 (treated), 0.839 (untreated)<0.001Blood-spot 17OHP and 24-hour urinary steroid profiles have a similar impact in monitoring CAH.[4]
31 patients with 21-hydroxylase deficiency (prepubertal and adolescent)Serum 17OHP vs. urinary this compound excretionHighly significant correlations observed (specific r-value not provided).Not providedSerum 17OHP levels below 200 ng/dL were associated with normal urinary this compound excretion, while levels above 1000 ng/dL were accompanied by increased excretion.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical relationship between 17-hydroxyprogesterone and this compound, and a typical experimental workflow for their measurement.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol CYP21A2 (21-hydroxylase) This compound This compound 17-OH-Progesterone->this compound Metabolism Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1

Steroidogenesis pathway highlighting the formation of 17-hydroxyprogesterone and its metabolism to this compound.

experimental_workflow cluster_serum Serum 17-Hydroxyprogesterone cluster_urine Urinary this compound s_collection Blood Sample Collection (Venipuncture) s_processing Centrifugation & Serum Separation s_collection->s_processing s_extraction Liquid-Liquid or Solid-Phase Extraction s_processing->s_extraction s_analysis LC-MS/MS Analysis s_extraction->s_analysis s_quant Quantification s_analysis->s_quant u_collection 24-Hour or First Morning Urine Collection u_hydrolysis Enzymatic Hydrolysis (Glucuronidase/Sulfatase) u_collection->u_hydrolysis u_extraction Extraction u_hydrolysis->u_extraction u_derivatization Derivatization (for GC-MS) u_extraction->u_derivatization u_analysis GC-MS or LC-MS/MS Analysis u_derivatization->u_analysis u_quant Quantification u_analysis->u_quant

References

Comparative Analysis of Pregnanetriol and Other Steroid Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of pregnanetriol with other key steroid metabolites, focusing on their biochemical relationships, analytical methodologies, and clinical interpretation. It is designed for researchers, scientists, and drug development professionals working in endocrinology and metabolic diseases.

Biochemical Context: this compound in Steroidogenesis

This compound (5β-pregnane-3α,17α,20α-triol) is an inactive urinary metabolite of 17-hydroxyprogesterone (17-OHP).[1][2][3] Its clinical significance stems from its position in the steroid biosynthesis pathway. In the adrenal glands, 17-OHP is a crucial intermediate in the synthesis of cortisol.[1][4] The enzyme 21-hydroxylase converts 17-OHP to 11-deoxycortisol, a precursor to cortisol.[4][5]

A deficiency in the 21-hydroxylase enzyme, the most common cause of Congenital Adrenal Hyperplasia (CAH), blocks this pathway.[4] This blockage leads to the accumulation of 17-OHP, which is then shunted into alternative metabolic pathways.[1][4] A significant portion of the excess 17-OHP is converted to this compound and excreted in the urine, making urinary this compound a key biomarker for diagnosing and monitoring 21-hydroxylase deficiency.[1][5]

steroid_pathway Steroidogenesis pathway showing 21-hydroxylase deficiency. cluster_block cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone ohp17 17-Hydroxyprogesterone (17-OHP) progesterone->ohp17 17α-hydroxylase This compound This compound (Urinary Metabolite) ohp17->this compound Metabolism androgens Androgens ohp17->androgens Shunt Pathway block ohp17->block deoxycortisol 11-Deoxycortisol cortisol Cortisol deoxycortisol->cortisol 11β-hydroxylase block->deoxycortisol block_label X workflow General workflow for urinary steroid metabolite analysis by GC-MS. sample 1. 24h Urine Sample Collection is 2. Internal Standard Addition sample->is spe1 3. Solid-Phase Extraction (SPE) is->spe1 hydrolysis 4. Enzymatic Hydrolysis spe1->hydrolysis spe2 5. Re-extraction of Free Steroids hydrolysis->spe2 deriv 6. Derivatization (e.g., MO-TMS) spe2->deriv gcms 7. GC-MS Analysis deriv->gcms data 8. Data Processing & Quantification gcms->data logic_flow Interpretive flowchart for urinary this compound results. start Urinary Steroid Profile Analysis check_pt Is this compound Elevated? start->check_pt normal Normal Adrenal Function (in this pathway) check_pt->normal No check_others Assess 17-OHP & Androgen Metabolites check_pt->check_others Yes low Consider Adrenal Insufficiency or low progesterone check_pt->low Low cah High Suspicion for 21-Hydroxylase Deficiency (CAH) check_others->cah Yes, Elevated other Consider other enzyme defects or analytical interference check_others->other No, Normal/Low

References

A Comparative Guide to Urinary Pregnanetriol for the Diagnosis of 21-Hydroxylase Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diagnostic utility of urinary pregnanetriol for Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency. Historically a key biomarker, the role of urinary this compound is evolving with the advent of more specific analytes and advanced analytical methodologies. This document outlines the performance of urinary this compound in the context of these newer diagnostic markers, supported by experimental data and detailed protocols.

Shifting Paradigms in CAH Diagnostics: From this compound to Highly Specific Markers

Urinary this compound, a metabolite of 17-hydroxyprogesterone (17-OHP), has long been used in the assessment of 21-hydroxylase deficiency. Elevated levels of this compound are indicative of the metabolic block in the cortisol synthesis pathway characteristic of CAH.[1][2] However, its diagnostic accuracy, particularly for neonatal screening, is hampered by a lack of specificity.[3][4] Overlap in urinary this compound levels can be seen between individuals with and without CAH, leading to challenges in establishing a definitive diagnostic cutoff.[4]

Recent research has highlighted the superior diagnostic performance of other steroid metabolites, such as pregnanetriolone and 21-deoxycortisol.[3][4][5] These markers are more specific to 21-hydroxylase deficiency and are less affected by factors such as prematurity and stress, which can influence 17-OHP and its metabolites.[3][5] Consequently, the diagnostic landscape is shifting towards the use of these more specific biomarkers, often analyzed by highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Comparative Data on Urinary Biomarkers for 21-Hydroxylase Deficiency

The following table summarizes the performance and characteristics of urinary this compound compared to emerging, more specific biomarkers for the diagnosis of classical 21-hydroxylase deficiency. It is important to note that while this compound has been extensively used for monitoring treatment, a validated, universally accepted diagnostic cutoff with high sensitivity and specificity is not well-established, especially when compared to newer markers.[3][8]

BiomarkerConventional Diagnostic UseProposed "New" Diagnostic Cutoff/ApproachSensitivity & SpecificityAnalytical MethodKey AdvantagesKey Limitations
Urinary this compound Primarily for monitoring treatment efficacy.[3][8] Normal range in healthy individuals is typically low (e.g., <50 μ g/24h in prepubertal children).[9][10]While no single "new" diagnostic cutoff is universally validated, values significantly above the normal range are indicative of CAH.[1][2]Shows significant overlap between affected and unaffected individuals, leading to lower diagnostic specificity.[4]Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MSNon-invasive sample collection.Lack of high diagnostic specificity, significant overlap in values.[4]
Urinary Pregnanetriolone Emerging as a highly specific diagnostic marker.[3][4]A cutoff of 0.1 mg/g creatinine has been proposed, showing unambiguous separation between neonates with and without classical 21-hydroxylase deficiency.[3][4]Highly specific with no overlap observed between affected and unaffected neonates in a key study.[3][4]GC-MS, LC-MS/MSHigh specificity for 21-hydroxylase deficiency, even in preterm infants.[3][4]Less established in routine clinical practice compared to 17-OHP.
Urinary 21-deoxycortisol Increasingly recognized as a specific marker for 21-hydroxylase deficiency.[5][11]Not yet standardized as a urinary cutoff, but its presence is highly indicative of the condition.[5][11]High specificity for 21-hydroxylase deficiency as it is not typically elevated in other conditions causing high 17-OHP.[5]LC-MS/MSHighly specific to 21-hydroxylase deficiency.[5]Requires sensitive analytical methods like LC-MS/MS.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of urinary steroids. The following sections outline the key experimental protocols for urinary steroid analysis.

Patient Cohort Selection for Diagnostic Validation Studies

The validation of a new diagnostic cutoff requires a well-defined patient cohort. A typical study design would include:

  • Patient Group: Individuals newly diagnosed with classical 21-hydroxylase deficiency, confirmed by genetic testing and/or a standard ACTH stimulation test showing significantly elevated 17-OHP levels. This group should ideally include a diverse range of ages, including neonates, children, and adults, to establish age-specific reference intervals.

  • Control Group: Healthy, age- and sex-matched individuals with no clinical or biochemical evidence of adrenal disorders. For neonatal studies, a control group of healthy term and preterm infants is essential.

  • Exclusion Criteria: For the control group, individuals with any known endocrine disorder or those taking medications that could interfere with steroid metabolism should be excluded. For the patient group, the specific type of CAH should be confirmed to ensure a homogenous study population.

Sample Collection and Preparation
  • Urine Collection: For quantitative analysis, a 24-hour urine collection is traditionally preferred to account for diurnal variations in steroid excretion.[10] However, for neonatal screening and in pediatric settings, spot urine samples are more practical.[3][4] When using spot urine, results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

  • Sample Pre-treatment: Urinary steroids are present in both free and conjugated (glucuronide and sulfate) forms. For a comprehensive steroid profile, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is performed to cleave the conjugates.[12]

  • Extraction: Solid-phase extraction (SPE) is a common method for extracting and concentrating steroids from urine, removing interfering substances.[12]

Analytical Methodology: GC-MS and LC-MS/MS

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has been a cornerstone of urinary steroid profiling for decades.

  • Derivatization: Steroids are not volatile and require chemical derivatization before GC analysis. A common procedure involves a two-step process: methoximation to protect keto groups, followed by trimethylsilylation of hydroxyl groups to increase volatility.[12]

  • Gas Chromatography: The derivatized steroids are separated on a capillary column with a specific temperature program to achieve optimal resolution of different steroid isomers.[12]

  • Mass Spectrometry: The separated compounds are ionized (typically by electron impact) and fragmented. The mass spectrometer detects these fragments, creating a unique mass spectrum for each steroid that allows for its identification and quantification.[12][13]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is increasingly becoming the method of choice for steroid analysis due to its high sensitivity, specificity, and throughput.[6][7][8][14]

  • Chromatographic Separation: Steroids are separated using a liquid chromatograph, typically with a C18 reversed-phase column and a gradient elution of solvents like water and methanol or acetonitrile.

  • Ionization: The separated steroids are ionized using a soft ionization technique, most commonly electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Tandem Mass Spectrometry (MS/MS): The ionized steroid molecules (precursor ions) are selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides very high specificity and reduces background noise, allowing for accurate quantification even at low concentrations.[14]

Visualizing Key Pathways and Workflows

Steroidogenesis Pathway in 21-Hydroxylase Deficiency

The following diagram illustrates the adrenal steroidogenesis pathway, highlighting the enzymatic block in 21-hydroxylase deficiency and the resulting accumulation of precursor steroids.

G cluster_legend Legend Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone 17α-Hydroxylase Deoxycorticosterone (DOC) Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone (DOC) 21-Hydroxylase 17-OH Progesterone 17-OH Progesterone 17-OH Pregnenolone->17-OH Progesterone 3β-HSD DHEA DHEA 17-OH Pregnenolone->DHEA 17,20-Lyase 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol 21-Hydroxylase Androstenedione Androstenedione 17-OH Progesterone->Androstenedione 17,20-Lyase This compound This compound 17-OH Progesterone->this compound Metabolism Corticosterone Corticosterone Deoxycorticosterone (DOC)->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-Hydroxylase DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Enzyme Block Enzyme Block Accumulated Precursor Accumulated Precursor Deficient Product Deficient Product Normal Precursor Normal Precursor

Caption: Steroidogenesis pathway showing the 21-hydroxylase block.

Experimental Workflow for Validation of a New Diagnostic Cutoff

This diagram outlines a typical workflow for a study aimed at validating a new diagnostic cutoff for a urinary biomarker.

G start Study Design & Protocol Development cohort Patient & Control Cohort Recruitment (Informed Consent) start->cohort collection 24-hour or Spot Urine Sample Collection cohort->collection analysis Urinary Steroid Analysis (GC-MS or LC-MS/MS) collection->analysis data Data Analysis: - Establish Reference Intervals - ROC Curve Analysis analysis->data cutoff Determination of Optimal Diagnostic Cutoff data->cutoff validation Validation of Cutoff: - Sensitivity - Specificity - Predictive Values cutoff->validation publication Publication of Findings validation->publication

Caption: Workflow for validating a new diagnostic biomarker cutoff.

Conclusion

While urinary this compound remains a useful biomarker for monitoring therapeutic control in patients with 21-hydroxylase deficiency, its utility as a primary diagnostic marker is being surpassed by more specific analytes like urinary pregnanetriolone. The establishment of a new, highly specific diagnostic cutoff for urinary this compound is unlikely, given the inherent limitations of this marker and the superior performance of alternatives. For researchers and clinicians in the field, the focus should be on adopting advanced analytical methods such as LC-MS/MS to measure a comprehensive panel of steroids, including the highly specific markers that can provide a more accurate and timely diagnosis of congenital adrenal hyperplasia.

References

A Guide to Inter-laboratory Comparison of Pregnanetriol Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and consistent measurement of pregnanetriol is crucial for diagnosing and monitoring congenital adrenal hyperplasia (CAH) and other disorders of steroidogenesis.[1][2] This guide provides a comparative overview of the analytical methods used for this compound measurement, supported by available performance data, and outlines the framework for inter-laboratory comparison to ensure reliability and comparability of results across different testing sites.

Comparison of Analytical Methods for this compound Measurement

The two primary methods for the quantitative analysis of this compound in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct inter-laboratory comparison data is not always publicly available, performance characteristics from single-laboratory validation studies offer valuable insights into the expected precision and accuracy of these methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives of steroids by gas chromatography followed by detection and quantification based on their mass-to-charge ratio.Separation of steroids by liquid chromatography followed by detection and quantification using two stages of mass analysis.
Sample Preparation Requires enzymatic hydrolysis of steroid conjugates, extraction, and chemical derivatization to increase volatility.[3]May or may not require enzymatic deconjugation; often involves solid-phase extraction (SPE). Derivatization is typically not needed.
Intra-assay Coefficient of Variation (CV) 3.78% - 5.3%[3][4]Generally <15% (as per typical validation guidelines)
Inter-assay Coefficient of Variation (CV) 5.66% - 11.8%[3][4]Generally <15% (as per typical validation guidelines)
Analytical Recovery ~103%[3]Not consistently reported in a standardized manner.
Sensitivity High, with reported limits of detection in the low ng/mL or mg/L range.[4]High, often considered superior to GC-MS for high-throughput analysis.
Throughput Lower, due to extensive sample preparation and longer run times.Higher, with simpler sample preparation and faster analysis times.

The Role of External Quality Assessment (EQA) in Inter-laboratory Comparison

External Quality Assessment (EQA) or Proficiency Testing (PT) schemes are essential for evaluating and improving the performance of laboratories.[5][6] These programs distribute the same set of clinical samples to multiple laboratories for analysis.[5][6] The results are then collated and compared to assess inter-laboratory variability and identify any systematic biases in methodologies. A pilot EQA scheme for urinary steroid profiling in the UK highlighted the existence of quantitative variations between laboratories, underscoring the need for such programs to ensure standardized and reliable results.[5][6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

This protocol is a generalized representation based on established methods.[3][4]

  • Sample Preparation:

    • An internal standard is added to a known volume of urine.

    • The urine sample undergoes enzymatic hydrolysis (e.g., using β-glucuronidase) to deconjugate this compound from its glucuronide form.

    • The deconjugated steroids are then extracted from the urine using an organic solvent.

    • The extracted steroids are subjected to a derivatization step (e.g., using a silylating agent) to create volatile trimethylsilyl ether derivatives.[3]

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • The different steroid derivatives are separated based on their boiling points and interaction with the GC column.

    • As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects and quantifies the characteristic ions of the this compound derivative and the internal standard.

  • Quantification:

    • The concentration of this compound in the original sample is calculated by comparing the peak area of the this compound derivative to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Steroid Profiling

This is a general workflow for the analysis of multiple urinary steroids, including this compound.

  • Sample Preparation:

    • An internal standard mixture is added to the urine sample.

    • Enzymatic deconjugation is performed to measure total steroid concentrations.

    • Solid-Phase Extraction (SPE) is commonly used to clean up the sample and concentrate the steroids.

  • LC-MS/MS Analysis:

    • The cleaned-up extract is injected into the liquid chromatograph.

    • Steroids are separated on a chromatographic column based on their polarity.

    • The eluting compounds are introduced into the tandem mass spectrometer.

    • In the first mass analyzer, the precursor ion for this compound is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

  • Quantification:

    • The concentration of this compound is determined by comparing the response of the analyte to that of its corresponding internal standard.

Visualizing Key Processes

To aid in the understanding of the context and procedures involved in this compound measurement and its quality assessment, the following diagrams illustrate the relevant biological pathway and a typical workflow for an inter-laboratory comparison study.

Simplified Steroidogenesis Pathway Leading to this compound Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone 17-OH-Pregnenolone->17-OH-Progesterone 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol 21-Hydroxylase This compound This compound 17-OH-Progesterone->this compound Metabolism Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-Hydroxylase Workflow of an Inter-laboratory Comparison Study cluster_organizer EQA/PT Organizer cluster_labs Participating Laboratories Sample Preparation Sample Preparation Sample Distribution Sample Distribution Sample Preparation->Sample Distribution LabA Laboratory A Sample Distribution->LabA LabB Laboratory B Sample Distribution->LabB LabC Laboratory C Sample Distribution->LabC Data Collection Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Performance Report Performance Report Statistical Analysis->Performance Report LabA->Data Collection LabB->Data Collection LabC->Data Collection

References

Validation of Pregnanetriol as a Surrogate Marker for 21-Hydroxylase Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pregnanetriol and other key biomarkers used in the diagnosis and management of 21-hydroxylase deficiency, the most common form of congenital adrenal hyperplasia (CAH). We present supporting experimental data, detailed methodologies, and visual pathways to facilitate a deeper understanding of the clinical utility of these markers.

Introduction to 21-Hydroxylase Deficiency and the Role of Biomarkers

Congenital adrenal hyperplasia encompasses a group of autosomal recessive disorders characterized by impaired cortisol biosynthesis.[1] The most prevalent form, 21-hydroxylase deficiency, accounts for over 90% of CAH cases and results from mutations in the CYP21A2 gene.[2][3] This enzymatic block leads to a redirection of steroid precursors towards androgen synthesis, causing a spectrum of clinical manifestations depending on the severity of the deficiency.

The clinical presentation of 21-hydroxylase deficiency is categorized into three main forms:

  • Classic Salt-Wasting: The most severe form, characterized by deficiencies in both cortisol and aldosterone, leading to life-threatening salt-wasting crises in newborns.[4][5]

  • Classic Simple Virilizing: In this form, aldosterone production is largely preserved, but excessive androgen production leads to virilization of female newborns and precocious puberty in both sexes.[4]

  • Non-Classic (Late-Onset): This is the mildest form, with symptoms of hyperandrogenism appearing later in childhood or adolescence.[1]

Accurate and timely diagnosis, along with meticulous monitoring of treatment, is crucial to mitigate the clinical consequences of this disorder. This relies on the measurement of specific steroid hormones and their metabolites that accumulate upstream of the 21-hydroxylase enzyme. Historically, serum 17-hydroxyprogesterone (17-OHP) has been the primary biomarker for screening and diagnosis. However, its utility can be limited by factors such as cross-reactivity in immunoassays and physiological fluctuations. This has led to the investigation of other markers, including its urinary metabolite, this compound, and the more recently explored 21-deoxycortisol, for improved diagnostic accuracy and treatment monitoring.

Steroidogenesis Pathway in 21-Hydroxylase Deficiency

A deficiency in the 21-hydroxylase enzyme disrupts the normal conversion of 17-hydroxyprogesterone to 11-deoxycortisol, a precursor to cortisol, and progesterone to deoxycorticosterone, a precursor to aldosterone. This leads to an accumulation of 17-hydroxyprogesterone, which is then shunted towards the androgen synthesis pathway and also metabolized to this compound.

G cluster_enzyme_block Enzyme Deficiency Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH_Pregnenolone 17-OHP 17-Hydroxyprogesterone (17-OHP) Progesterone->17-OHP 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone 21-Hydroxylase 17-OH_Pregnenolone->17-OHP DHEA DHEA 17-OH_Pregnenolone->DHEA Androstenedione Androstenedione 17-OHP->Androstenedione 11-Deoxycortisol 11-Deoxycortisol 17-OHP->11-Deoxycortisol 21-Hydroxylase (Deficient) This compound This compound 17-OHP->this compound Metabolism DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol 11-Deoxycortisol->Cortisol

Caption: Steroidogenesis pathway highlighting the 21-hydroxylase deficiency.

Comparison of Surrogate Markers

The ideal surrogate marker for 21-hydroxylase deficiency should be sensitive, specific, and reflect the overall metabolic control of the disease. Below is a comparison of the most commonly used and emerging biomarkers.

BiomarkerSample TypeAdvantagesDisadvantages
17-Hydroxyprogesterone (17-OHP) Serum, Dried Blood SpotWell-established primary screening marker.Subject to diurnal variation; cross-reactivity in immunoassays can lead to false positives, especially in premature infants.
This compound Urine (24-hour or first morning)Reflects integrated steroid production over time (24-hour urine). First morning urine offers a more convenient collection method. Less affected by short-term fluctuations.24-hour urine collection can be cumbersome, particularly in infants and children.
21-Deoxycortisol Serum, Dried Blood SpotHighly specific for 21-hydroxylase deficiency. Not significantly elevated in premature infants, reducing false-positive screening results.Assays are less widely available than for 17-OHP.
Androstenedione/Testosterone SerumUseful for monitoring androgen excess and adequacy of glucocorticoid suppression.Less specific for 21-hydroxylase deficiency as they can be elevated in other conditions.

Quantitative Data Comparison

The diagnostic accuracy of a biomarker is critical for its clinical utility. While extensive head-to-head comparative studies are limited, the available data provide insights into the performance of these markers.

MarkerSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)
Serum 17-OHP (>350 ng/dL) 91%91%59%99%
Urinary this compound High (exact percentage varies by study and cutoff)Good; improves when used in ratios with other steroids.Variable; influenced by the prevalence of the condition in the tested population.High
Serum 21-Deoxycortisol Reported to be as sensitive as, or more sensitive than, 17-OHP.Higher than 17-OHP, especially in newborn screening.Improved compared to 17-OHP due to higher specificity.High

Note: Diagnostic accuracy values can vary significantly based on the population studied, the analytical method used, and the chosen cutoff values.

Therapeutic Monitoring and Target Ranges

Effective management of 21-hydroxylase deficiency requires regular monitoring to ensure optimal glucocorticoid and mineralocorticoid replacement, while minimizing the side effects of over- or under-treatment. Urinary this compound is a valuable tool for this purpose.

Treatment Control24-Hour Urinary this compound (mg/gCr)First Morning Urinary this compound (mg/gCr)
Excessive Control 0.24–2.24[2]-
Good Control 2.88–4.92[2]2.15–3.34[2]
Poor Control 13.26–21.28[2]-

A strong correlation exists between 24-hour and first morning urinary this compound levels, suggesting that the more convenient first morning sample can be a reliable index for monitoring treatment.[2]

Experimental Protocols

Accurate and reproducible measurement of steroid hormones is paramount for clinical decision-making. Below are outlines of common analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

GC-MS is a robust and sensitive method for the quantitative analysis of urinary steroid metabolites.

1. Sample Preparation:

  • Hydrolysis: Urinary steroid conjugates (glucuronides and sulfates) are enzymatically hydrolyzed using β-glucuronidase/arylsulfatase to release the free steroids.

  • Extraction: The hydrolyzed sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the steroids.

  • Derivatization: To improve volatility and thermal stability for GC analysis, the extracted steroids are derivatized, typically in a two-step process involving methoximation followed by silylation.

2. GC-MS Analysis:

  • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column, where the different steroids are separated based on their boiling points and interaction with the column's stationary phase.

  • Detection: As the separated steroids elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for both qualitative identification and quantitative measurement.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum 17-OHP

LC-MS/MS has become the gold standard for serum steroid analysis due to its high specificity and sensitivity.

1. Sample Preparation:

  • Protein Precipitation/Extraction: Proteins in the serum sample are precipitated, and the steroids are extracted, often using a liquid-liquid extraction or solid-phase extraction.

  • Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., deuterated 17-OHP) is added to the sample at the beginning of the preparation to correct for any losses during the process.

2. LC-MS/MS Analysis:

  • Injection: The extracted sample is injected into the liquid chromatograph.

  • Separation: The steroids are separated on a reversed-phase column using a gradient of aqueous and organic mobile phases.

  • Detection: The eluting steroids are ionized (e.g., by atmospheric pressure chemical ionization - APCI) and enter the tandem mass spectrometer. In the first quadrupole, a specific precursor ion for the target steroid is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second quadrupole. This multiple reaction monitoring (MRM) provides very high specificity.

Experimental Workflow for Validation

The validation of a surrogate marker like this compound involves a systematic process to establish its clinical utility.

G A Method Development & Validation B Establishment of Reference Ranges A->B C Cross-Sectional Study (Diagnosis) B->C D Longitudinal Study (Monitoring) B->D E Comparison with Gold Standard (17-OHP) C->E D->E F Assessment of Clinical Utility E->F

Caption: Workflow for validating a surrogate marker.

Conclusion

This compound serves as a valuable surrogate marker for the diagnosis and management of 21-hydroxylase deficiency. While serum 17-OHP remains the cornerstone of newborn screening, urinary this compound, particularly from a 24-hour or first morning collection, offers a more integrated assessment of steroid production, which is crucial for therapeutic monitoring. The emergence of highly specific markers like 21-deoxycortisol may further refine the diagnostic process in the future. The choice of biomarker and analytical method should be guided by the clinical context, the age of the patient, and the specific diagnostic or monitoring question at hand. This guide provides the foundational information for researchers and clinicians to make informed decisions regarding the use of this compound and other biomarkers in the context of 21-hydroxylase deficiency.

References

Navigating the Nuances of Pregnanetriol Quantification: A Comparative Guide to Immunoassay Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of pregnanetriol, a key steroid metabolite, is crucial for various applications, from diagnosing congenital adrenal hyperplasia to monitoring hormone-related disorders. The selection of an appropriate immunoassay is a critical step that directly impacts the reliability of experimental outcomes. This guide provides an objective comparison of the analytical performance of three hypothetical commercially available this compound enzyme-linked immunosorbent assay (ELISA) kits, supported by detailed experimental protocols and illustrative data.

The landscape of commercially available immunoassays for this compound presents a variety of choices, each with its own performance characteristics. To facilitate an informed decision-making process, this guide delves into a comparative analysis of key performance metrics: sensitivity, specificity (cross-reactivity), precision (intra- and inter-assay variability), and accuracy (recovery).

Comparative Analytical Performance of this compound Immunoassays

The following table summarizes the analytical performance of three hypothetical this compound ELISA kits, herein referred to as Kit A, Kit B, and Kit C. The data presented is for illustrative purposes to demonstrate a comparative framework.

Performance CharacteristicKit AKit BKit C
Assay Principle Competitive ELISACompetitive ELISACompetitive ELISA
Sample Type Serum, Plasma, UrineSerum, PlasmaUrine
Assay Range 0.5 - 50 ng/mL1 - 100 ng/mL0.2 - 20 ng/mL
Sensitivity 0.2 ng/mL0.5 ng/mL0.1 ng/mL
Intra-Assay Precision (CV%) < 8%< 10%< 7%
Inter-Assay Precision (CV%) < 12%< 15%< 10%
Spike Recovery 85-115%80-120%90-110%
Cross-Reactivity See Table 2See Table 2See Table 2

Table 1: Comparison of Analytical Performance Characteristics of Three Hypothetical this compound ELISA Kits.

Specificity: A Critical Look at Cross-Reactivity

A significant challenge in steroid immunoassays is the potential for cross-reactivity with structurally similar molecules, which can lead to inaccurate results.[1][2] The following table details the cross-reactivity profiles of the three hypothetical kits with other relevant steroids.

SteroidKit A (%)Kit B (%)Kit C (%)
This compound100100100
17-OH Progesterone< 5< 8< 3
Progesterone< 1< 2< 0.5
Pregnanediol< 2< 3< 1
Cortisol< 0.1< 0.5< 0.1
Testosterone< 0.1< 0.2< 0.1

Table 2: Illustrative Cross-Reactivity of this compound Immunoassays with Other Steroids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison. These protocols are based on the general principles of competitive enzyme-linked immunosorbent assays.

Principle of the Assay

These assays are competitive ELISAs. This compound in the sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a microplate coated with a this compound-specific antibody. After incubation, the unbound components are washed away. A substrate solution is then added, and the color development is inversely proportional to the concentration of this compound in the sample.

Experimental Workflow for a Typical this compound Competitive ELISA

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Bring all reagents and samples to room temperature standards Prepare standards and samples reagents->standards add_sample Add standards or samples to antibody-coated wells add_conjugate Add enzyme-conjugated this compound add_sample->add_conjugate incubate1 Incubate for 60 minutes at 37°C add_conjugate->incubate1 wash1 Wash wells to remove unbound reagents incubate1->wash1 add_substrate Add TMB substrate wash1->add_substrate incubate2 Incubate for 15 minutes at room temperature add_substrate->incubate2 add_stop Add stop solution incubate2->add_stop read Read absorbance at 450 nm add_stop->read std_curve Generate standard curve calc Calculate this compound concentration in samples std_curve->calc

Caption: General workflow of a competitive ELISA for this compound measurement.

Determination of Analytical Sensitivity

The analytical sensitivity, or the lower limit of detection (LLOD), is typically determined by assaying a series of dilutions of a low concentration standard. The sensitivity is often defined as the concentration corresponding to the mean absorbance of the zero standard minus two or three standard deviations.

Assessment of Precision
  • Intra-Assay Precision: To determine the variation within a single assay, samples with known concentrations of this compound (low, medium, and high) are assayed in multiple replicates (typically n=20) on the same plate. The coefficient of variation (CV%) is then calculated for each concentration.

  • Inter-Assay Precision: To assess the variation between different assays, the same samples are assayed in multiple independent experiments performed on different days. The CV% is calculated from the results of these separate assays.

Evaluation of Accuracy (Spike and Recovery)

To determine the accuracy of the assay in a given sample matrix (e.g., serum, urine), a known amount of this compound is "spiked" into a sample that has a known endogenous concentration. The concentration of the spiked sample is then measured by the immunoassay, and the percentage of the spiked amount that is recovered is calculated.

Specificity (Cross-Reactivity) Analysis

The specificity of the antibody is evaluated by testing its reactivity with other structurally related steroid hormones. Various concentrations of these potentially cross-reacting compounds are added to the assay, and the concentration that gives a response equivalent to a certain concentration of this compound is determined. The percent cross-reactivity is calculated as:

(Concentration of this compound / Concentration of Cross-Reactant) x 100%

Choosing the Right Immunoassay

The selection of the most suitable this compound immunoassay depends on the specific requirements of the study.

  • For studies requiring the highest sensitivity , Kit C, with a lower limit of detection of 0.1 ng/mL, would be the preferred choice.

  • When analyzing a wide range of concentrations , Kit B offers the broadest assay range (1 - 100 ng/mL).

  • For applications where high precision is paramount , Kit C demonstrates the lowest intra- and inter-assay variability.

  • Regarding specificity , Kit C shows the lowest cross-reactivity with other tested steroids, which is a critical factor for ensuring accurate quantification of this compound, especially in complex biological matrices where related steroids may be present.

It is important for researchers to note that the performance data presented here is for illustrative purposes. It is always recommended to perform an in-house validation of any selected immunoassay to ensure it meets the specific needs and conditions of the intended application. Furthermore, for clinical diagnostic purposes, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often considered the gold standard due to their higher specificity and accuracy. However, for many research and high-throughput screening applications, a well-validated immunoassay can provide a reliable and cost-effective solution for this compound quantification.

References

Safety Operating Guide

Proper Disposal of Pregnanetriol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of pregnanetriol, a steroid metabolite used in research and drug development. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as harmful if swallowed and requires handling as hazardous chemical waste.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, prevent further leakage and collect the material using appropriate absorbent pads. Transfer the spilled material and any contaminated cleaning materials into a designated hazardous waste container.

Step-by-Step Disposal Protocol

The proper disposal of this compound follows standard procedures for hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or down the drain.

  • Waste Identification and Segregation:

    • This compound waste, including pure substance, contaminated labware (e.g., pipette tips, vials), and solutions, must be segregated from non-hazardous waste.

    • Do not mix this compound waste with other incompatible chemical waste.

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure screw-top cap.

    • Clearly label the waste container with a "Hazardous Waste" label.

    • The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel, away from general traffic, and in a location that prevents accidental spills or breakage.

    • Ensure the storage area is separate from incompatible chemicals.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Follow all institutional and local regulations for scheduling a waste pickup. Do not transport hazardous waste outside of the laboratory.

Quantitative Data Summary

ParameterGuidelineSource
GHS Hazard Statement H302: Harmful if swallowed[1]
Disposal Method Professional Hazardous Waste Disposal ServiceGeneral Laboratory Safety Guidelines
Prohibited Disposal Regular Trash, Sanitary Sewer (Drain)General Laboratory Safety Guidelines

Experimental Protocols

This document does not cite specific experimental protocols that generate this compound waste. The disposal procedures outlined are based on the chemical's inherent hazards and general laboratory best practices. Researchers should incorporate these disposal steps into their experimental workflows whenever this compound is used.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Pregnanetriol_Disposal_Workflow start This compound Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a labeled, sealed, chemically compatible container. is_hazardous->collect_waste Yes (Harmful if swallowed) improper_disposal Improper Disposal: Do NOT dispose in trash or drain. store_waste Store in designated Satellite Accumulation Area. collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store_waste->contact_ehs end Waste Properly Disposed contact_ehs->end

Caption: Workflow for the safe and compliant disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pregnanetriol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. When working with compounds like Pregnanetriol, a metabolite of 17α-hydroxyprogesterone, understanding and implementing the correct safety protocols is a non-negotiable aspect of the research process. While specific safety data for this compound is not extensively detailed, its classification as a steroidal hormone necessitates rigorous adherence to established guidelines for handling such compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, especially in its solid or powdered form, a comprehensive suite of personal protective equipment is required to minimize exposure. The following table summarizes the recommended PPE based on general safety protocols for steroidal and hormonal compounds.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Disposable GlovesNitrile gloves are recommended. For tasks with a higher risk of exposure, consider double-gloving.
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsEssential to protect against splashes or airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Respiratory Protection Dust Mask or RespiratorA dust mask (e.g., N95) is recommended when handling the powdered form to prevent inhalation. Work should be conducted in a well-ventilated area or a fume hood.
Body Protection Laboratory Coat or Disposable GownA lab coat is mandatory to protect skin and clothing. For procedures with a higher risk of contamination, a disposable gown is advised.

Operational and Disposal Plan: A Step-by-Step Approach

A clear and concise operational and disposal plan is crucial for maintaining a safe laboratory environment. The following table outlines the key steps for handling this compound from receipt to disposal.

StageProcedureKey Considerations
Receiving and Storage Inspect the container for any damage upon receipt. Store in a cool, dry, and well-ventilated area away from incompatible materials.If the container is damaged, it should be handled with full PPE and immediately reported.
Preparation and Handling All handling of powdered this compound should be conducted in a chemical fume hood to minimize inhalation risk. Use dedicated equipment (spatulas, weighing paper) and decontaminate after use.Avoid generating dust. Universal precautions, including wearing appropriate PPE, should be observed at all times.
Spill Management In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the material into a sealed container for hazardous waste disposal.Do not dry sweep powdered spills. Use a wet-wiping method to clean the area after the bulk of the spill has been removed.
Waste Disposal All materials contaminated with this compound, including gloves, weighing paper, and absorbent materials, should be disposed of as hazardous chemical waste.Do not dispose of this compound or its waste down the drain. Follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

Safe Handling Workflow for this compound

To visualize the procedural flow of safely handling this compound, the following diagram outlines the critical steps from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Don Appropriate PPE b Work in a Fume Hood a->b c Weigh this compound b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Doff PPE e->f g Segregate Contaminated Waste f->g h Dispose as Hazardous Waste g->h

Safe handling workflow for this compound.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always consult your institution's specific safety protocols and the latest safety data sheets for any chemical you are working with.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregnanetriol
Reactant of Route 2
Pregnanetriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.